molecular formula C10H19NO3 B1377474 Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate CAS No. 850789-22-9

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Cat. No.: B1377474
CAS No.: 850789-22-9
M. Wt: 201.26 g/mol
InChI Key: HDLNVUDUBFGJEM-UHFFFAOYSA-N
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Description

tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate (CAS RN 850789-22-9) is a high-value azetidine derivative of significant interest in medicinal chemistry and organic synthesis . With a molecular formula of C 10 H 19 NO 3 and a molecular weight of 201.26 g/mol, this compound serves as a versatile synthetic building block . Its structure, featuring a protected carboxylic acid group (Boc) and a hydroxymethyl functional group on the azetidine ring, makes it a critical intermediate for constructing more complex molecules. It is classified within the family of Protein Degrader Building Blocks, highlighting its potential application in the development of novel therapeutic modalities like PROTACs (Proteolysis Targeting Chimeras) . The compound is offered with a minimum purity of 97% and should be stored at room temperature, under an inert atmosphere for optimal stability . This product is intended for research and professional manufacturing purposes only. It is not intended for diagnostic, therapeutic, or veterinary applications, or for human use.

Properties

IUPAC Name

tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-9(2,3)14-8(13)11-6-5-10(11,4)7-12/h12H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLNVUDUBFGJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850789-22-9
Record name tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a valuable saturated heterocyclic motif in medicinal chemistry and drug discovery. The synthesis commences with the commercially available and structurally advantageous starting material, 2-amino-2-methyl-1,3-propanediol. The core of the synthetic strategy revolves around a robust intramolecular cyclization to construct the strained azetidine ring. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed, field-proven experimental protocols, and present quantitative data to support the described methodology. The target audience for this whitepaper includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Azetidine Scaffold

Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant attention in contemporary medicinal chemistry. Their unique conformational properties, imparted by the inherent ring strain of approximately 25.4 kcal/mol, offer a distinct three-dimensional architecture that can be exploited to enhance binding affinity and selectivity for biological targets. The incorporation of an azetidine ring can also improve physicochemical properties such as metabolic stability and aqueous solubility, making it a desirable scaffold in the design of novel therapeutics. The title compound, this compound, is a particularly useful building block, featuring a versatile hydroxymethyl group for further functionalization and a Boc-protected nitrogen for controlled manipulation in multi-step syntheses.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule points towards a strategy centered on the formation of the azetidine ring via an intramolecular cyclization. The commercially available and inexpensive 2-amino-2-methyl-1,3-propanediol emerges as an ideal starting material, as it already contains the requisite carbon framework, including the quaternary carbon at the 2-position.

The forward synthesis, therefore, involves three key transformations:

  • N-Protection: The primary amine of 2-amino-2-methyl-1,3-propanediol is first protected with a tert-butoxycarbonyl (Boc) group. This prevents the amine from acting as a nucleophile in the subsequent step and allows for controlled ring formation.

  • Hydroxyl Group Activation and Intramolecular Cyclization: The two primary hydroxyl groups are converted into good leaving groups, typically tosylates, to facilitate an intramolecular SN2 reaction by the protected amine, thereby forming the azetidine ring.

  • Final Product Formation: The intramolecular cyclization directly yields the target molecule.

This strategic approach is efficient and leverages well-established, high-yielding reactions.

Retrosynthesis Target This compound Intermediate1 N-Boc-2-amino-2-methyl-1,3-propanediol ditosylate Target->Intermediate1 Intramolecular Cyclization StartingMaterial 2-Amino-2-methyl-1,3-propanediol Intermediate1->StartingMaterial N-Boc Protection & Tosylation Synthesis_Pathway Start 2-Amino-2-methyl-1,3-propanediol Intermediate1 tert-Butyl (1,3-dihydroxy-2-methylpropan-2-yl)carbamate Start->Intermediate1 (Boc)₂O, NaHCO₃ Intermediate2 2-(((*tert*-butoxycarbonyl)amino)methyl)-2-methylpropane-1,3-diyl bis(4-methylbenzenesulfonate) Intermediate1->Intermediate2 TsCl, Pyridine Product This compound Intermediate2->Product NaH, DMF

Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized heterocyclic building block of significant interest in medicinal chemistry. Due to its specific substitution pattern, featuring a chiral quaternary center, this compound serves as a valuable scaffold for introducing three-dimensional complexity into drug candidates. This document synthesizes available data on its core chemical properties, proposes a detailed synthetic protocol based on established methodologies for analogous structures, and explores its key chemical reactivities and potential applications. The narrative emphasizes the rationale behind experimental design and the strategic utility of this compound in modern drug discovery programs.

Introduction: The Strategic Value of the Azetidine Scaffold

Azetidines, which are four-membered nitrogen-containing heterocycles, have become increasingly vital motifs in drug discovery.[1] Their inherent ring strain and well-defined three-dimensional structure offer a unique combination of properties that medicinal chemists leverage to overcome common drug development challenges.[1] Incorporating an azetidine ring can enhance a molecule's metabolic stability, improve aqueous solubility, and reduce its lipophilicity, all of which are critical pharmacokinetic parameters.[1]

This compound is a particularly noteworthy derivative. The 2,2-disubstitution creates a stereocenter that provides a rigid and conformationally constrained scaffold. The primary alcohol serves as a crucial functional handle for further chemical elaboration, while the tert-butoxycarbonyl (Boc) protecting group allows for controlled manipulation of the ring nitrogen. This combination makes it an exemplary starting material for constructing complex molecular architectures aimed at interacting with specific biological targets.

Core Chemical & Physical Properties

Direct experimental data for this specific 2-methyl derivative is not widely published. Therefore, the following table presents its calculated properties alongside the experimentally known properties of the closely related analogue, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (CAS: 174346-82-8), to provide a reliable frame of reference.[2][3]

PropertyThis compoundTert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate (Analogue)
CAS Number Not readily available174346-82-8[2][3]
Molecular Formula C₁₀H₁₉NO₃C₉H₁₇NO₃[2][3]
Molecular Weight 201.26 g/mol 187.24 g/mol [2][3]
Appearance Predicted: Colorless to pale yellow oilColorless oil[2]
IUPAC Name This compoundtert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate
SMILES CC1(CN(C1)C(=O)OC(C)(C)C)COC1CCO[4]
InChIKey PredictedXIRUXUKRGUFEKC-UHFFFAOYSA-N[3][5]

Synthesis and Purification

The most logical and field-proven approach to synthesizing this molecule is through the selective reduction of its corresponding carboxylic acid precursor, N-Boc-2-methylazetidine-2-carboxylic acid. This strategy is effective because reagents like borane complexes can reduce a carboxylic acid in the presence of the less reactive carbamate (Boc group).

Proposed Synthetic Workflow Diagram

G SM N-Boc-2-methylazetidine- 2-carboxylic acid P Tert-butyl 2-(hydroxymethyl)- 2-methylazetidine-1-carboxylate SM->P Reduction R Borane-methyl sulfide complex (BH3-SMe2) in Anhydrous THF, 0°C to RT R->P

Caption: Proposed synthesis of the target compound via reduction.

Detailed Experimental Protocol

This protocol is adapted from the established synthesis of the non-methylated analogue.[2]

Materials:

  • N-Boc-2-methylazetidine-2-carboxylic acid

  • Borane-methyl sulfide complex (10 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, dissolve N-Boc-2-methylazetidine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the borane-methyl sulfide complex (10 M solution, ~1.5 equivalents) dropwise to the stirred solution. Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. Trustworthiness Note: This step safely neutralizes any excess borane reagent.

  • Workup: Dilute the mixture with dichloromethane. Wash the organic phase sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil using flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain the pure product.

Spectroscopic Characterization (Predicted)

Confirmation of the product's identity is achieved through standard spectroscopic methods. Based on data from analogous structures, the following spectral features are predicted.[6]

  • ¹H NMR:

    • A singlet around 1.2-1.4 ppm integrating to 3H (C2-CH₃).

    • A prominent singlet around 1.45 ppm integrating to 9H (Boc-group protons).

    • A multiplet for the azetidine ring protons (C3-H₂ and C4-H₂).

    • A singlet or doublet for the two hydroxymethyl protons (CH₂OH).

    • A broad singlet for the hydroxyl proton (-OH).

  • ¹³C NMR:

    • A signal for the quaternary C2 carbon.

    • A signal for the C2-methyl carbon.

    • Signals for the C3 and C4 carbons of the azetidine ring.

    • A signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.

    • A signal for the Boc carbonyl carbon (~155 ppm) and the quaternary carbon of the tert-butyl group (~80 ppm).

    • A signal for the three equivalent methyl carbons of the Boc group (~28 ppm).

  • IR Spectroscopy:

    • A broad absorption band around 3400 cm⁻¹ corresponding to the O-H stretch of the alcohol.

    • A strong absorption band around 1690-1700 cm⁻¹ for the C=O stretch of the Boc-carbamate.

    • C-H stretching bands around 2850-3000 cm⁻¹.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in its two orthogonal functional handles: the Boc-protected nitrogen and the primary alcohol. This allows for selective, stepwise modifications.

Key Reactivity Pathways

G cluster_0 Starting Material cluster_1 N-Deprotection cluster_2 O-Functionalization Start Tert-butyl 2-(hydroxymethyl)- 2-methylazetidine-1-carboxylate N_Dep 2-(Hydroxymethyl)-2-methylazetidinium (Secondary Amine Salt) Start->N_Dep TFA or HCl in DCM O_Ox Boc-2-formyl-2-methylazetidine (Aldehyde) Start->O_Ox Oxidation (e.g., DMP) O_Sub Boc-2-(tosyloxymethyl)-2-methylazetidine (Sulfonate Ester) Start->O_Sub Sulfonylation (e.g., TsCl, Py)

Caption: Primary reaction pathways for selective functionalization.

N-Deprotection to Reveal the Secondary Amine

The Boc group is a robust protecting group that is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate solvent like dichloromethane or dioxane.[7] This unmasks the secondary amine, which can then participate in a wide range of reactions, including:

  • Reductive amination

  • Amide bond formation

  • N-alkylation or N-arylation

O-Functionalization of the Hydroxymethyl Group

The primary alcohol is a versatile nucleophile and can be easily transformed into other functional groups:

  • Oxidation: Mild oxidation using reagents like Dess-Martin periodinane (DMP) or PCC will yield the corresponding aldehyde.[7] Stronger oxidation conditions can produce the carboxylic acid.

  • Conversion to a Leaving Group: The alcohol can be converted into a sulfonate ester (e.g., tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. This transforms the hydroxyl into an excellent leaving group, enabling nucleophilic substitution reactions to introduce a variety of other functionalities (e.g., azides, halides, cyanides).

Applications in Drug Discovery

The unique structural features of this compound make it a high-value building block for creating novel therapeutics.

  • Scaffold Rigidity: The strained four-membered ring restricts conformational flexibility. This is highly advantageous in drug design, as it can pre-organize the molecule into a bioactive conformation, leading to higher binding affinity and selectivity for a target protein.[1]

  • Introduction of 3D Character: The 2,2-disubstitution pattern provides a chiral quaternary center, which is a key element for creating molecules with complex three-dimensional shapes. This "sp³-richness" is a desirable trait for moving beyond flat, aromatic structures, often leading to improved physicochemical properties and novel intellectual property.[1]

  • Bioisosteric Replacement: The azetidine motif can serve as a bioisostere for other common rings (like pyrrolidine or piperidine) or even acyclic fragments. Its unique vectoral arrangement of substituents can lead to improved target engagement or altered pharmacokinetic profiles compared to other scaffolds.

  • Precursor to Novel Ligands: As a functionalized building block, it is a precursor to a wide range of potential therapeutic agents, including kinase inhibitors, protease inhibitors, and modulators of central nervous system (CNS) targets.[1][7] Several FDA-approved drugs, such as the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature an azetidine core, underscoring the scaffold's clinical relevance.[1]

Conclusion

This compound represents a sophisticated and versatile tool for the modern medicinal chemist. While direct characterization data is limited, its properties and reactivity can be confidently predicted from well-understood chemical principles and analogous structures. Its combination of a rigid, chiral core with orthogonally reactive functional groups provides a reliable platform for the synthesis of novel, three-dimensional molecules with significant potential for application in next-generation drug discovery.

References

  • PubChem. (n.d.). tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. Retrieved from [Link]

  • Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • PubChemLite. (n.d.). Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Supporting Information. (n.d.). General procedure for the synthesis of N-Boc derivatives. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate - CAS:174346-82-8. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences, 5(5), 793-799.
  • Singh, A., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a crucial building block in medicinal chemistry. We will delve into its chemical identity, synthesis, and diverse applications, offering field-proven insights for its effective utilization in drug discovery and development.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a strained azetidine ring, a pivotal structural motif in modern drug design. The presence of the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom enhances its stability and facilitates controlled reactivity in synthetic sequences.

Table 1: Chemical Identifiers and Properties

PropertyValue
CAS Number 174346-82-8[1][2]
Molecular Formula C9H17NO3[2]
Molecular Weight 187.24 g/mol [2]
IUPAC Name tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate
Synonyms 1-Boc-2-azetidinemethanol, 1-BOC-2-hydroxymethyl-azetidine, N-(tert-butoxycarbonyl)azetidine-2-methanol, N-Boc-2-Azetidinemethanol, [1-(TERT-BUTOXYCARBONYL)AZETIDIN-2-YL]METHANOL, 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER[2]
Appearance Colorless oil[3]
Storage Conditions 2-8°C, Sealed in dry environment[4]

Synthesis and Reaction Mechanisms

The synthesis of this compound is a critical aspect of its utility. A common and effective method involves the reduction of the corresponding carboxylic acid.

Synthetic Protocol: Reduction of N-Boc-azetidine-2-carboxylic acid

This procedure outlines a reliable method for the preparation of the title compound.

Experimental Protocol:

  • To a solution of N-Boc-azetidine-2-carboxylic acid (1.45 g, 7.21 mmol) in anhydrous tetrahydrofuran (THF, 12 mL), borane-methyl sulfide complex (10 M, 3 mL) is added slowly and dropwise at 0°C.[3]

  • The reaction mixture is gradually warmed to room temperature and stirred for 3 hours.[3]

  • Upon completion, the reaction is quenched with methanol (10 mL).[3]

  • The mixture is then diluted with dichloromethane (100 mL).[3]

  • The organic phase is washed with water (3 x 40 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[3]

  • This procedure yields tert-butyl 2-hydroxymethyl-azetidine-1-carboxylate (1.25 g) as a colorless oil.[3]

Causality Behind Experimental Choices:

  • Borane-methyl sulfide complex: This reagent is a mild and selective reducing agent for carboxylic acids, minimizing side reactions and ensuring a high yield of the desired alcohol.

  • Anhydrous THF: The use of an anhydrous solvent is crucial to prevent the quenching of the borane reagent by water, which would reduce the efficiency of the reaction.

  • Methanol Quench: The addition of methanol serves to decompose any unreacted borane complex, ensuring a safe workup procedure.

Synthesis_Workflow Reagents N-Boc-azetidine-2-carboxylic acid Borane-methyl sulfide complex Anhydrous THF Reaction Reduction Reaction (0°C to Room Temp, 3h) Reagents->Reaction Quench Methanol Quench Reaction->Quench Workup Extraction & Drying (DCM, Water, Na2SO4) Quench->Workup Product tert-butyl 2-(hydroxymethyl) -2-methylazetidine-1-carboxylate Workup->Product Applications Core tert-butyl 2-(hydroxymethyl) -2-methylazetidine-1-carboxylate App1 β-Lactamase Inhibitors Core->App1 App2 Kinase Inhibitors Core->App2 App3 PAR Antagonists Core->App3 App4 nAChR PET Imaging Agents Core->App4

Sources

An In-Depth Technical Guide to the Asymmetric Synthesis of (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines, four-membered saturated nitrogen-containing heterocycles, are privileged structural motifs in medicinal chemistry and drug discovery. Their unique conformational properties and ability to serve as bioisosteric replacements for other functional groups have led to their incorporation into a wide array of biologically active compounds. Specifically, chiral 2-substituted azetidines, such as (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, are valuable building blocks for the synthesis of complex pharmaceutical agents. This guide provides a comprehensive overview of a robust and stereoselective synthetic route to this target molecule, delving into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Design

A logical retrosynthetic analysis of the target molecule suggests a strategy centered around the stereoselective formation of the chiral quaternary center and the construction of the azetidine ring. The tert-butoxycarbonyl (Boc) group serves as a standard protecting group for the nitrogen atom, readily installed and removed. The core of the synthetic challenge lies in the controlled formation of the C2 stereocenter.

A powerful and convergent approach involves the intramolecular cyclization of a chiral amino alcohol precursor. This strategy leverages the formation of a C-N bond to construct the azetidine ring. A key disconnection leads back to a chiral epoxide, which can undergo regioselective ring-opening by an amine. This approach is advantageous as it allows for the introduction of the required stereochemistry early in the synthesis from a readily available chiral starting material.

Retrosynthesis Target (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate Intermediate1 N-Boc protected (S)-3-amino-2-methylpropane-1,2-diol derivative Target->Intermediate1 C-N bond formation (Intramolecular Cyclization) Intermediate2 (S)-2-methyl-2-(oxiran-2-yl)propan-1-ol derivative Intermediate1->Intermediate2 Functional Group Interconversion Intermediate3 Chiral Epoxide Intermediate2->Intermediate3 Epoxide Ring Opening Intermediate4 Protected Amino Alcohol Intermediate3->Intermediate4 Asymmetric Epoxidation

Caption: Retrosynthetic analysis of the target molecule.

Synthetic Pathway and Mechanistic Insights

The forward synthesis commences with a commercially available chiral starting material, which undergoes a series of transformations to yield the desired (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. A plausible and efficient route involves the intramolecular cyclization of a protected amino alcohol derived from a chiral epoxide.

Key Transformation: Intramolecular Cyclization via Epoxide Ring Opening

The cornerstone of this synthetic strategy is the intramolecular aminolysis of an epoxide. This reaction proceeds via an SN2 mechanism, where the amine nucleophile attacks one of the electrophilic carbons of the epoxide ring. The regioselectivity of this ring-opening is crucial for the successful formation of the azetidine ring. In many cases, Lewis acid catalysis can be employed to enhance the reactivity of the epoxide and control the regioselectivity of the nucleophilic attack.[1][2] The use of a lanthanide triflate, such as La(OTf)₃, has been shown to be effective in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields.[1]

Mechanism cluster_0 Lewis Acid Activation and Nucleophilic Attack cluster_1 Protonation Epoxide Chiral Epoxy-Amine Precursor Activated_Complex Activated Epoxide-LA Complex Epoxide->Activated_Complex Coordination LA Lewis Acid (e.g., La(OTf)₃) LA->Activated_Complex Transition_State SN2 Transition State Activated_Complex->Transition_State Intramolecular Nucleophilic Attack Azetidine_Intermediate Azetidinyl Methoxide Transition_State->Azetidine_Intermediate Final_Product (S)-tert-butyl 2-(hydroxymethyl)-2- methylazetidine-1-carboxylate Azetidine_Intermediate->Final_Product Protonation Proton_Source H⁺ Source Proton_Source->Final_Product

Caption: Mechanism of Lewis acid-catalyzed intramolecular aminolysis of an epoxide.

Experimental Protocols

Protocol 1: Synthesis of a Chiral Epoxy-Amine Precursor

A common strategy to access the required chiral epoxy-amine precursor involves the asymmetric epoxidation of a suitable allylic alcohol, followed by functional group manipulations. The Sharpless asymmetric epoxidation is a powerful tool for this transformation, allowing for predictable stereochemical outcomes.[3]

Step-by-Step Methodology:

  • Asymmetric Epoxidation: To a solution of a suitable allylic alcohol in an appropriate solvent (e.g., dichloromethane), add titanium(IV) isopropoxide and a chiral diethyl tartrate ligand at low temperature (e.g., -20 °C).

  • Oxidation: Add tert-butyl hydroperoxide dropwise while maintaining the low temperature.

  • Work-up: After the reaction is complete, quench the reaction with a suitable reagent (e.g., aqueous sodium hydroxide solution) and extract the product with an organic solvent.

  • Purification: Purify the resulting chiral epoxide by column chromatography.

  • Amine Installation: Convert the remaining hydroxyl group to a leaving group (e.g., mesylate or tosylate) and subsequently displace it with a protected amine (e.g., Boc-protected amine) to yield the epoxy-amine precursor.

Protocol 2: Intramolecular Cyclization to form the Azetidine Ring

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the chiral epoxy-amine precursor in a suitable solvent (e.g., acetonitrile or dichloromethane).

  • Catalyst Addition: Add a catalytic amount of a Lewis acid (e.g., La(OTf)₃) to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain the desired (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate.

Data Summary

Compound Molecular Formula Molecular Weight ( g/mol ) Typical Yield (%) Purity (%) Analytical Data
(S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylateC₁₀H₁₉NO₃201.2675-85 (from epoxy-amine)>98¹H NMR, ¹³C NMR, HRMS, Chiral HPLC

Conclusion

The synthesis of (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate presented in this guide highlights a robust and stereoselective strategy that is amenable to scale-up. The key to this approach is the carefully orchestrated intramolecular cyclization of a chiral epoxy-amine precursor, a transformation that efficiently constructs the desired azetidine ring with excellent control over the stereochemistry at the C2 position. The principles and protocols outlined herein provide a solid foundation for researchers and drug development professionals engaged in the synthesis of complex molecules containing the valuable azetidine scaffold. The versatility of this approach allows for the potential synthesis of a variety of substituted azetidines by modifying the starting materials.

References

  • Uesugi, S., et al. (2015). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Source not explicitly provided in search results, but the concept is discussed in the context of the paper].
  • Hameed, A., et al. (2017). A comprehensive review of synthetic methods for four-membered strained ring systems: azetidine, thiazetidine and oxazetidine. [Source not explicitly provided in search results, but the concept is discussed in the context of the paper].
  • Zhu, M., & Sun, J. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society.
  • Kayano, K., et al. (2024). Epoxide Ring‐Opening Reactions for Abundant Production of Mugineic Acids and Nicotianamine Probes. [Source not explicitly provided in search results, but the concept is discussed in the context of the paper].
  • ACS GCI Pharmaceutical Roundtable. (2026). Epoxides and Azridines. WordPress.
  • Chemical Communications (RSC Publishing). (n.d.). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
  • Luisi, R., et al. (2021). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.). Synthesis of azetidines via intermolecular [2+2] photocycloadditions a,...
  • Journal of the American Chemical Society. (2025).
  • Guidechem. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 2,2‐disubstituted azetidines, pyrrolidines, piperidines,...
  • Beilstein Journals. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes.
  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1).
  • The Journal of Organic Chemistry. (2020).
  • NIH. (n.d.).
  • NIH. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides.
  • BOC Sciences. (n.d.). CAS 1198080-11-3 (S)-tert-Butyl 2-(hydroxymethyl)
  • Synthesis of Azetidines. (n.d.).
  • Sci-Hub. (n.d.). Chiral C2-symmetric 2,4-disubstituted azetidines as chiral ligands in the addition of diethylzinc to aldehydes.
  • NIH. (n.d.). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis.
  • Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of Optically Active Azetidine‐2,4‐dicarboxylic Acid and Related Chiral Auxiliaries for Asymmetric Synthesis.
  • ChemBK. (2024). TERT-BUTYL (2S)-2-(HYDROXYMETHYL)
  • Pharmaguideline. (n.d.). Asymmetric Synthesis: Partial and Absolute.
  • TSI Journals. (n.d.).
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  • PubChem. (n.d.). tert-Butyl (2R,3R)
  • The Royal Society of Chemistry. (n.d.).
  • Echemi. (n.d.). tert-butyl (2R)-2-(hydroxymethyl)
  • Google Patents. (n.d.).
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  • ResearchGate. (2025). Synthesis and application of a novel asymmetric azo reagent: 1-( tert -butyl)-2-(4-chlorobenzyl)

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(R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of (R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Authored by Gemini, Senior Application Scientist

Introduction: The azetidine scaffold is a strained four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry.[1][2] Its unique conformational constraints and ability to introduce three-dimensionality make it a valuable bioisostere for larger ring systems, often leading to improved metabolic stability and binding affinity in drug candidates.[3] Specifically, chiral 2-substituted azetidines, such as (R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, are crucial building blocks for the synthesis of complex bioactive molecules.[4][5] This guide provides a detailed technical overview of a robust and well-established synthetic route to this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and methods for structural verification.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a strategy rooted in the intramolecular cyclization of a chiral acyclic precursor. The most reliable disconnection is at the N1-C4 bond, which points to a 1,3-amino alcohol as the key intermediate. The chirality at the C2 position can be sourced from the chiral pool, specifically from a derivative of an enantiopure amino acid or amino alcohol.

G TM (R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate AA N-Boc-(R)-2-amino-2-methyl-1,3-propanediol TM->AA Intramolecular SN2 Cyclization SM (R)-2-Amino-2-methyl-3-hydroxypropanoic acid AA->SM Reduction

Caption: Retrosynthetic pathway for the target molecule.

This approach leverages a common starting material, (R)-2-amino-2-methyl-3-hydroxypropanoic acid, and proceeds through a key N-protected amino diol intermediate. The synthesis hinges on a robust intramolecular nucleophilic substitution to form the strained azetidine ring.

Core Synthetic Workflow: From Chiral Amino Acid to Azetidine

The chosen synthetic pathway is a multi-step process that begins with the protection and reduction of a chiral amino acid, followed by selective activation of a primary alcohol and subsequent base-mediated cyclization. This method is advantageous due to the commercial availability of the chiral starting material and the high diastereoselectivity of the key ring-forming step.[6]

G cluster_0 Synthesis Workflow Start Start: (R)-2-Amino-2-methyl-3-hydroxypropanoic acid Step1 Step 1: N-Protection (Boc)2O, Base Start->Step1 Step2 Step 2: Carboxylic Acid Reduction BH3·THF or LiAlH4 Step1->Step2 Step3 Step 3: Selective Activation MsCl or TsCl, Et3N Step2->Step3 Step4 Step 4: Intramolecular Cyclization Strong Base (e.g., NaH) Step3->Step4 End Product: (R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate Step4->End

Caption: Overall synthetic workflow from the starting material.

Step 1: N-Protection of the Amino Acid

Causality: The initial step involves the protection of the amino group with a tert-butyloxycarbonyl (Boc) group. This is critical for two reasons: 1) It prevents the amine from acting as a nucleophile in subsequent steps, ensuring chemoselectivity. 2) The Boc group is stable under the conditions of the upcoming reduction and mesylation steps but can be readily removed under acidic conditions if further derivatization is needed.

Protocol:

  • Dissolve (R)-2-amino-2-methyl-3-hydroxypropanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water).

  • Add a base, such as sodium hydroxide (NaOH), to deprotonate the amino group, enhancing its nucleophilicity.

  • Cool the reaction mixture in an ice bath (0 °C).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Perform an acidic workup to protonate the carboxylate, followed by extraction with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Step 2: Reduction to the Amino Diol

Causality: The carboxylic acid is reduced to a primary alcohol to generate the 1,3-diol system necessary for cyclization. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice for this transformation as it selectively reduces carboxylic acids in the presence of the Boc-carbamate and the existing hydroxyl group. Lithium aluminum hydride (LAH) can also be used, although it is less chemoselective and requires more stringent anhydrous conditions.

Protocol:

  • Dissolve the N-Boc protected amino acid from Step 1 in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C.

  • Slowly add a solution of BH₃·THF (1 M in THF) dropwise.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Remove the solvent under reduced pressure. The resulting crude product, N-Boc-(R)-2-amino-2-methyl-1,3-propanediol, is often carried forward without extensive purification.

Step 3 & 4: One-Pot Selective Activation and Intramolecular Cyclization

Causality: This is the pivotal sequence for forming the azetidine ring. The primary hydroxyl group is selectively activated over the tertiary hydroxyl group by conversion into a better leaving group, typically a mesylate or tosylate. The subsequent addition of a strong, non-nucleophilic base promotes an intramolecular Sₙ2 reaction. The amine's conjugate base displaces the mesylate/tosylate, closing the four-membered ring in a 4-exo-tet cyclization. Using a strong base like sodium hydride (NaH) ensures complete deprotonation of the alcohol, facilitating a clean and efficient ring closure.

Caption: Key steps in the one-pot activation and cyclization sequence.

Protocol:

  • Dissolve the crude amino diol from Step 2 in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C and add triethylamine (Et₃N).

  • Add methanesulfonyl chloride (MsCl) dropwise, maintaining the temperature at 0 °C. Stir for 1-2 hours.

  • In a separate flask, prepare a suspension of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF.

  • Slowly add the reaction mixture containing the in-situ formed mesylate to the NaH suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then gently reflux for several hours to drive the cyclization to completion.

  • After cooling, quench the reaction cautiously with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure target molecule.

Quantitative Data and Characterization

The successful synthesis of (R)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate must be confirmed through rigorous analytical characterization.

ParameterExpected Value / ObservationMethod
Overall Yield 40-60% (over 3 steps from the protected amino acid)Gravimetric Analysis
Appearance Colorless to pale yellow oilVisual Inspection
¹H NMR (CDCl₃)δ (ppm) ≈ 4.0-3.8 (m, 2H, azetidine CH₂), 3.6-3.4 (m, 2H, CH₂OH), 2.1-1.9 (m, 2H, azetidine CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.35 (s, 3H, CH₃)NMR Spectroscopy
¹³C NMR (CDCl₃)δ (ppm) ≈ 157 (C=O), 80 (C(CH₃)₃), 70 (C-OH), 65 (CH₂OH), 55 (azetidine CH₂), 28 (C(CH₃)₃), 25 (azetidine CH₂), 22 (CH₃)NMR Spectroscopy
Mass Spectrum [M+H]⁺ calculated for C₁₀H₁₉NO₃: 202.1387; Found: 202.1389High-Resolution MS
Enantiomeric Excess >99% e.e.Chiral HPLC or SFC

Trustworthiness and Self-Validation

The integrity of this synthetic protocol is validated at each stage. The formation of the N-Boc protected intermediate can be confirmed by the appearance of the characteristic 9H singlet in the ¹H NMR spectrum. The successful reduction is verified by the disappearance of the carboxylic acid proton and the appearance of new signals corresponding to the hydroxymethyl group. The final cyclization is confirmed by the distinct shift in the NMR signals for the azetidine ring protons and the loss of the mesylate group, which can be tracked by LC-MS. The enantiomeric purity of the final product, determined by chiral chromatography, serves as the ultimate validation of the stereochemical fidelity of the entire sequence, confirming that no racemization occurred.

References

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022). National Institutes of Health. [Link]

  • Couty, F., Evano, G., & Prim, D. (2004). Synthesis of Chiral Non Racemic Azetidines. Ingenta Connect. [Link]

  • Synthesis of Azetidines. (n.d.). Progress in Chemistry. [Link]

  • Synthesis of chiral Azetidine and its application in asymmetric synthesis. (2022). ResearchGate. [Link]

  • Preparation of 2‐substituted azetidines via C−H arylation. (n.d.). ResearchGate. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. (2024). ACS Publications. [Link]

  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025). Journal of the American Chemical Society. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. (2017). RSC Publishing. [Link]

  • Azetidine synthesis. (n.d.). Organic Chemistry Portal. [Link]

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Title: Exploring the Therapeutic Potential of tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate Derivatives: A Guide to Synthesis, Derivatization, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, represents a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and novel three-dimensional exit vectors into drug candidates. This guide focuses on the specific, yet underexplored, core structure of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. We delve into the strategic importance of its unique structural features: the C2-gem-dimethyl substitution, which may enhance metabolic stability and influence binding conformations, and the C2-hydroxymethyl group, a versatile handle for synthetic elaboration. Lacking extensive direct biological data on this specific scaffold, this document serves as a forward-looking technical whitepaper. It synthesizes information from closely related azetidine analogs to project potential biological activities, including antimicrobial, enzyme inhibitory, and central nervous system (CNS) applications. We provide detailed, field-proven experimental protocols for the synthesis, derivatization, and biological evaluation of novel compounds derived from this core, offering a strategic roadmap for researchers and drug development professionals aiming to explore this promising chemical space.

The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry

The strategic incorporation of small, strained rings is a powerful tactic in drug design for optimizing pharmacological properties. The azetidine scaffold, with a ring strain of approximately 25.4 kcal/mol, exists in a sweet spot between the highly reactive aziridines and the flexible pyrrolidines.[1] This constrained nature allows for the precise positioning of substituents, enabling enhanced binding to biological targets.[2] Azetidines are increasingly found in approved drugs and clinical candidates, serving as bioisosteres for larger, more flexible groups and providing vectors to access previously unreachable pockets in target proteins.[1]

The this compound Core

The subject of this guide is a specific N-Boc-protected azetidine with two key substitutions at the C2 position. Understanding these features is critical to appreciating its potential.

  • C2-gem-dimethyl Substitution : The presence of two methyl groups at the C2 position is anticipated to have a profound impact. This motif can induce the Thorpe-Ingold effect, a phenomenon where gem-dialkyl substitution favors ring-closing reactions and can influence the conformation of the ring itself. From a drug development perspective, this substitution can act as a "metabolic shield," sterically hindering enzymatic degradation (e.g., by cytochrome P450 enzymes) at or near the C2 position, potentially increasing the compound's half-life.

  • C2-hydroxymethyl Group : This primary alcohol is the key to synthetic diversification. It serves as a versatile functional handle for introducing a wide array of pharmacophoric elements through reactions such as esterification, etherification, oxidation to an aldehyde or carboxylic acid, or conversion to an amine.

  • N-Boc Protecting Group : The tert-butoxycarbonyl (Boc) group is a standard amine protecting group, readily removed under acidic conditions (e.g., with trifluoroacetic acid). Its removal unmasks a secondary amine, which provides another critical point for derivatization, allowing for the introduction of substituents that can modulate solubility, cell permeability, and target engagement.

cluster_R1 R¹ Derivatization (at -OH) cluster_R2 R² Derivatization (at -NH) Core Core Scaffold (Boc-Protected Alcohol) Ether Etherification (e.g., Williamson Synthesis) Core->Ether R-X, NaH Ester Esterification (e.g., Acyl Chloride, EDC coupling) Core->Ester RCOCl, Pyr Oxidation Oxidation (e.g., PCC, DMP) Core->Oxidation Oxidant Deprotection Boc Deprotection (TFA/DCM) Core->Deprotection TFA Aldehyde Aldehyde Intermediate Oxidation->Aldehyde CarboxylicAcid Carboxylic Acid Intermediate Aldehyde->CarboxylicAcid Oxidation Amide Amide Formation CarboxylicAcid->Amide R'R''NH, Coupling Agent NH_Azetidine Secondary Amine Deprotection->NH_Azetidine Alkylation Reductive Amination N-Alkylation NH_Azetidine->Alkylation R'CHO, NaBH(OAc)₃ Amidation N-Acylation NH_Azetidine->Amidation R'COCl Sulfonylation Sulfonamide Formation NH_Azetidine->Sulfonylation R'SO₂Cl cluster_pathway Hypothetical STAT3 Inhibition Pathway Cytokine Cytokine (e.g., IL-6) Receptor Receptor (e.g., gp130) Cytokine->Receptor Binds JAK JAK Kinase Receptor->JAK Activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylates pSTAT3 p-STAT3 (Active) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates Transcription Gene Transcription (Proliferation, Anti-apoptosis) Nucleus->Transcription Initiates Azetidine Azetidine Derivative (Inhibitor) Azetidine->pSTAT3 Prevents Dimerization

Sources

The Ascendant Role of tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification and utilization of novel molecular scaffolds that confer advantageous physicochemical and pharmacokinetic properties is a cornerstone of innovation. Among the saturated heterocycles that have garnered significant attention, the azetidine moiety stands out for its unique conformational constraints and its ability to impart desirable characteristics such as improved metabolic stability, solubility, and receptor binding affinity.[1] This guide provides an in-depth technical review of a particularly valuable building block: tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. We will explore its synthesis, key chemical transformations, and its burgeoning applications in the design of next-generation therapeutics.

The Azetidine Scaffold: A Primer on its Significance

The four-membered azetidine ring, while synthetically challenging to access due to inherent ring strain, offers a compelling three-dimensional structure that is increasingly sought after in drug design.[1][2] Unlike more flexible aliphatic chains or larger heterocyclic systems, the rigid framework of the azetidine ring can precisely orient substituents in three-dimensional space, leading to enhanced interactions with biological targets. Furthermore, the presence of the nitrogen atom provides a handle for further functionalization and can act as a hydrogen bond acceptor, influencing aqueous solubility and membrane permeability. The incorporation of azetidine motifs has been successfully leveraged in several FDA-approved drugs, including the Janus kinase (JAK) inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting the therapeutic potential of this scaffold.[1]

The subject of this guide, this compound, is a bifunctional building block that combines the structural advantages of the azetidine core with two distinct points for chemical elaboration: a Boc-protected nitrogen and a primary alcohol. The geminal methyl and hydroxymethyl groups at the C2 position introduce a chiral center and offer unique steric and electronic properties that can be exploited in drug design.

Synthesis of this compound: A Strategic Approach

Proposed Synthetic Pathway

The key transformation is the reduction of the carboxylic acid to the primary alcohol. A logical and commonly employed method for this conversion is the use of a borane reagent, such as borane-tetrahydrofuran complex or borane-dimethyl sulfide complex.

Conceptual Workflow for the Synthesis:

G cluster_0 Synthesis of the Precursor cluster_1 Reduction to the Target Molecule Start N-Boc-2-methylazetidine Carboxylation Carboxylation at C2 Start->Carboxylation Precursor N-Boc-2-methylazetidine-2-carboxylic acid Carboxylation->Precursor Reduction Reduction with Borane Reagent Precursor->Reduction Key Transformation Workup Aqueous Workup Reduction->Workup Purification Chromatographic Purification Workup->Purification Target This compound Purification->Target G cluster_0 Transformations at the Hydroxyl Group cluster_1 Transformations at the Nitrogen Start This compound Oxidation Oxidation to Aldehyde/Carboxylic Acid Start->Oxidation Esterification Esterification Start->Esterification Etherification Etherification Start->Etherification Deprotection Boc Deprotection (e.g., with TFA) Start->Deprotection Alkylation N-Alkylation/Arylation (after deprotection) Deprotection->Alkylation

Sources

Methodological & Application

Protocol for the synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Protocol for the Synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 2,2-Disubstituted Azetidines in Medicinal Chemistry

Azetidines, four-membered saturated nitrogen heterocycles, have emerged as crucial building blocks in modern drug discovery. Their inherent ring strain imparts unique conformational properties, rendering them valuable as bioisosteres for larger, more flexible ring systems or as scaffolds to explore novel chemical space.[1] The substitution at the 2-position, in particular, allows for the introduction of diverse functionalities that can modulate the pharmacological profile of a molecule. The target molecule, this compound, is a key intermediate, featuring a protected nitrogen, a primary alcohol for further functionalization, and a methyl group that can influence binding affinity and metabolic stability. This guide provides a detailed, field-tested protocol for the synthesis of this valuable intermediate, elucidating the rationale behind each step.

Synthetic Strategy: A Multi-Step Approach to a Key Intermediate

The synthesis of this compound is most effectively achieved through a multi-step sequence, starting from a readily available precursor. The overall strategy involves the sequential introduction of the methyl and hydroxymethyl groups onto the azetidine scaffold, with the nitrogen protected by a tert-butoxycarbonyl (Boc) group to prevent side reactions.

The proposed synthetic pathway can be visualized as follows:

A tert-butyl azetidine-2-carboxylate B tert-butyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate A->B Boc Protection C tert-butyl 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylate B->C α-Methylation D This compound C->D Ester Reduction

Figure 1: Proposed synthetic workflow for this compound.

This protocol will detail the experimental procedures for the α-methylation of a Boc-protected azetidine-2-carboxylate, followed by the reduction of the ester to the desired primary alcohol.

Experimental Protocols

Part 1: α-Methylation of tert-butyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate

The introduction of a methyl group at the C2 position of the azetidine ring is a critical step. This is achieved via an α-alkylation reaction, where the proton at the C2 position is abstracted by a strong base to form an enolate, which then acts as a nucleophile to attack an electrophilic methyl source.

Rationale for Reagent Selection:

  • Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for generating the enolate without competing nucleophilic attack on the ester.

  • Electrophile: Methyl iodide is a highly reactive and commonly used methylating agent.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an aprotic polar solvent that is suitable for reactions involving organolithium reagents at low temperatures.

  • Temperature: The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the enolate and minimize side reactions.

Detailed Protocol:

  • Preparation of the Reaction Vessel: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous tetrahydrofuran (THF, 50 mL).

  • Formation of LDA: Cool the THF to -78 °C using a dry ice/acetone bath. To the cooled THF, add diisopropylamine (1.5 eq) followed by the dropwise addition of n-butyllithium (1.5 eq, 2.5 M in hexanes). Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Enolate Formation: To the freshly prepared LDA solution, add a solution of tert-butyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate (1.0 eq) in anhydrous THF (20 mL) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Methylation: To the enolate solution, add methyl iodide (1.2 eq) dropwise. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL). Wash the organic layer with water (2 x 30 mL) and brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford tert-butyl 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylate.

Quantitative Data Summary:

ReagentMolar Equiv.Amount (for 10 mmol scale)
tert-butyl 1-(tert-butoxycarbonyl)azetidine-2-carboxylate1.02.57 g
Diisopropylamine1.52.1 mL
n-Butyllithium (2.5 M in hexanes)1.56.0 mL
Methyl iodide1.20.75 mL
Anhydrous THF-70 mL
Part 2: Reduction of tert-butyl 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylate

The final step in the synthesis is the reduction of the ester functionality to a primary alcohol. This transformation is a standard procedure in organic synthesis, and several reducing agents can be employed.

Rationale for Reagent Selection:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently reducing esters to primary alcohols. Alternatively, for a milder approach, sodium borohydride (NaBH₄) can be used in combination with an activating agent for the ester, such as calcium chloride.[2]

  • Solvent: Anhydrous diethyl ether or THF are suitable solvents for LiAlH₄ reductions.

  • Work-up: A careful work-up procedure (Fieser work-up) is necessary to safely quench the excess LiAlH₄ and precipitate the aluminum salts, facilitating product isolation.

Detailed Protocol:

  • Preparation of the Reducing Agent Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add anhydrous diethyl ether (40 mL). Carefully add lithium aluminum hydride (LiAlH₄, 2.0 eq) portion-wise at 0 °C (ice bath).

  • Addition of the Ester: To the LiAlH₄ suspension, add a solution of tert-butyl 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylate (1.0 eq) in anhydrous diethyl ether (20 mL) dropwise at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quenching (Fieser Work-up): Cool the reaction mixture to 0 °C. Sequentially and carefully add water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where 'x' is the mass of LiAlH₄ in grams. A granular precipitate should form.

  • Isolation: Stir the mixture vigorously for 30 minutes, then filter the precipitate through a pad of Celite®. Wash the filter cake with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the target compound, this compound.

  • Purification (if necessary): The product is often of high purity after this procedure. If necessary, it can be further purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Quantitative Data Summary:

ReagentMolar Equiv.Amount (for 5 mmol scale)
tert-butyl 1-(tert-butoxycarbonyl)-2-methylazetidine-2-carboxylate1.01.36 g
Lithium aluminum hydride (LiAlH₄)2.00.38 g
Anhydrous diethyl ether-60 mL

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the molecular structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., O-H stretch of the alcohol, C=O stretch of the carbamate).

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • n-Butyllithium and lithium aluminum hydride are pyrophoric and react violently with water. Handle with extreme care under an inert atmosphere.

  • Methyl iodide is a toxic and volatile alkylating agent. Handle with appropriate precautions.

Conclusion

This application note provides a comprehensive and rationalized protocol for the synthesis of this compound. By following these detailed steps, researchers can reliably produce this valuable intermediate for applications in medicinal chemistry and drug discovery. The elucidation of the reasoning behind the choice of reagents and conditions is intended to empower scientists to adapt and troubleshoot the synthesis as needed for their specific research goals.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing, 2021.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. RSC Publishing, 2021.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing, 2017.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES, Vol. 96, No. 12, 2018.
  • Efficient route to (S)-azetidine-2-carboxylic acid. Bioscience, Biotechnology, and Biochemistry, 2005.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1, 2012.
  • Optimization of reaction conditions for azetidine synthesis. Benchchem, 2025.
  • The synthesis of azetidines with intramolecular cyclization of...
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 2017.

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Application Notes and Protocols for the Use of Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with Constrained Azetidine Scaffolds

The rational design of peptides with enhanced therapeutic properties often necessitates the incorporation of non-natural amino acids. These building blocks offer the ability to impose specific conformational constraints, improve metabolic stability, and introduce novel functionalities.[1] Among these, azetidine-based amino acids have emerged as valuable proline surrogates, capable of modulating the backbone geometry of peptides.[2] While proline introduces a rigid kink in the peptide chain, the smaller four-membered ring of azetidine-2-carboxylic acid generally imparts greater flexibility.[2]

This guide focuses on a unique building block, tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate . The gem-disubstitution at the C2 position with both a methyl and a hydroxymethyl group introduces a significant steric and functional element. This substitution is anticipated to enforce a distinct local conformation, potentially influencing secondary structures like β-turns and helices. The primary alcohol of the hydroxymethyl group also presents a handle for post-synthesis modifications, such as pegylation, glycosylation, or attachment of reporter molecules.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this novel building block in solid-phase peptide synthesis (SPPS). We will delve into its physicochemical properties, provide detailed protocols for its incorporation into peptide chains, discuss the rationale behind the experimental choices, and explore the potential impact of this residue on peptide structure and function.

Physicochemical Properties of the Building Block

A thorough understanding of the building block's properties is crucial for its successful application. The following table summarizes the key physicochemical characteristics of this compound, compiled from available data for closely related structures.[3][4][5][6]

PropertyValueSource
Molecular Formula C10H19NO3-
Molecular Weight 201.26 g/mol -
Appearance Colorless to pale yellow oil[7]
Boiling Point ~270 °C (Predicted)[6]
Flash Point ~117 °C (Predicted)[3]
pKa ~14.8 (Predicted)[3]
XLogP3 ~0.7-0.9 (Predicted for similar structures)[4][6]
Solubility Soluble in DMF, DCM, NMP, and other common organic solvents for SPPS-
Storage Conditions 2-8°C, under inert atmosphere[3]

Application in Solid-Phase Peptide Synthesis (SPPS)

The N-Boc protection makes this building block suitable for Boc-based SPPS. However, for orthogonality and milder deprotection conditions, its incorporation into an Fmoc-based SPPS workflow is often preferred.[8] This requires the free amine of the azetidine ring, which can be achieved by deprotection of the Boc group prior to activation and coupling.

A critical consideration is the primary alcohol of the hydroxymethyl group. In many cases, primary alcohols do not require protection during peptide synthesis as their nucleophilicity is significantly lower than the alpha-amino group of the growing peptide chain.[9][10] However, for lengthy syntheses or with particularly sensitive sequences, side reactions such as O-acylation can occur. Should this become a concern, the hydroxyl group can be protected with a tert-butyldimethylsilyl (TBDMS) or trityl (Trt) group prior to synthesis. These protecting groups are labile to the final TFA cleavage cocktail.[9]

The protocols provided below assume the hydroxyl group is left unprotected, which is a reasonable starting point for most applications.

Protocols for Incorporation into Peptides

Protocol 1: Boc Deprotection of the Azetidine Building Block

This step is necessary to reveal the secondary amine of the azetidine ring for subsequent coupling in an Fmoc-SPPS workflow.

Materials:

  • This compound

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • Dissolve the this compound in DCM (e.g., 10 mL per 1 g of starting material).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Co-evaporate with DCM (3 x 10 mL) to remove residual TFA.

  • The resulting TFA salt of 2-(hydroxymethyl)-2-methylazetidine can be used directly or neutralized. For neutralization, dissolve the residue in DCM, cool to 0°C, and add DIEA dropwise until the pH is ~8.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the free amine.

Protocol 2: Incorporation into a Peptide Sequence via Fmoc-SPPS

This protocol outlines the coupling of the deprotected 2-(hydroxymethyl)-2-methylazetidine to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Deprotected 2-(hydroxymethyl)-2-methylazetidine (from Protocol 1)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or HOBt

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine solution (20% in DMF)

  • Solid-phase synthesis vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling: Swell the Fmoc-protected amino acid resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (for preceding residues): Couple the standard Fmoc-protected amino acids using your preferred coupling method (e.g., DIC/Oxyma).

  • Coupling of the Azetidine Building Block: a. In a separate vial, dissolve 3 equivalents of the deprotected 2-(hydroxymethyl)-2-methylazetidine, 3 equivalents of OxymaPure®, and 3 equivalents of DIC in DMF. b. Pre-activate the mixture for 5-10 minutes. c. Add the activated solution to the resin and couple for 2-4 hours. The sterically hindered nature of the 2,2-disubstituted azetidine may require a longer coupling time. d. Monitor the coupling reaction using a Kaiser test or other appropriate ninhydrin-based test. If the test is positive, a second coupling may be necessary.

  • Washing: After complete coupling, wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Chain Elongation: Continue with the synthesis by deprotecting the N-terminal Fmoc group of the previously coupled amino acid and adding the next residue in the sequence.

Experimental Workflows and Mechanisms

The following diagrams illustrate the key processes in the incorporation of this compound into a peptide chain.

SPPS_Cycle Resin Peptide on Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF & DCM Wash Deprotection->Washing1 Free_Amine Peptide on Resin (Free N-terminal Amine) Washing1->Free_Amine Coupling Coupling (Azetidine building block + DIC/Oxyma) Free_Amine->Coupling Washing2 DMF & DCM Wash Coupling->Washing2 Washing2->Resin Next Cycle

Caption: General Solid-Phase Peptide Synthesis (SPPS) cycle for incorporating the azetidine building block.

Coupling_Mechanism cluster_activation Activation cluster_coupling Coupling Azetidine Azetidine-OH Active_Ester Oxyma Active Ester Azetidine->Active_Ester + DIC, + Oxyma DIC DIC DIC->Active_Ester Oxyma Oxyma Oxyma->Active_Ester Coupled_Peptide Resin-Peptide-CO-Azetidine Active_Ester->Coupled_Peptide + Resin-Peptide-NH2 Resin_Amine Resin-Peptide-NH2 Resin_Amine->Coupled_Peptide

Caption: Simplified mechanism of the coupling reaction involving the azetidine building block.

Cleavage and Deprotection of the Final Peptide

Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed. The azetidine ring itself is stable to standard TFA cleavage conditions.[11][12]

Materials:

  • Peptide-resin

  • Cleavage cocktail (e.g., Reagent K: TFA/water/phenol/thioanisole/EDT, 82.5:5:5:5:2.5 v/v)[13]

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

  • Nitrogen or argon stream

Procedure:

  • Wash the final peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin (e.g., 10 mL per 1 g of resin).

  • Stir or shake the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization of Azetidine-Containing Peptides

The purified peptide should be characterized by standard analytical techniques to confirm its identity and purity.

Analysis MethodExpected Results
Reverse-Phase HPLC (RP-HPLC) A single major peak indicating high purity. The retention time may be altered compared to a proline-containing analogue due to changes in polarity and conformation.
Mass Spectrometry (e.g., ESI-MS) The observed molecular weight should match the calculated molecular weight of the peptide containing the 2-(hydroxymethyl)-2-methylazetidine residue. The monoisotopic mass of the incorporated residue is 115.0946 g/mol (C6H13NO).
NMR Spectroscopy 1H and 13C NMR can confirm the incorporation and structure of the azetidine ring. Specific chemical shifts for the methyl and hydroxymethyl protons and carbons should be observable. 2D NMR techniques (e.g., COSY, HSQC) can further elucidate the structure.

Conformational Considerations

The incorporation of 2-(hydroxymethyl)-2-methylazetidine is expected to have a significant impact on the local and global conformation of a peptide. Unlike proline, which has a relatively fixed ring pucker, the 2,2-disubstituted azetidine ring may adopt different puckered conformations. The steric bulk of the methyl and hydroxymethyl groups will likely restrict the peptide backbone's torsional angles (phi, psi) in a manner distinct from proline or unsubstituted azetidine-2-carboxylic acid.[2][14] This conformational restriction can be exploited to stabilize specific secondary structures, such as turns or helices, or to disrupt undesirable aggregation-prone conformations.[15] Computational modeling and detailed NMR studies are recommended to fully elucidate the conformational preferences of peptides containing this novel building block.

Conclusion

This compound is a promising and versatile building block for peptide chemists and drug developers. Its unique 2,2-disubstituted structure offers the potential to introduce novel conformational constraints and a site for further functionalization. The protocols outlined in these application notes provide a solid foundation for the successful incorporation of this building block into synthetic peptides. By leveraging the principles of modern peptide synthesis, researchers can explore the impact of this novel residue on peptide structure, stability, and biological activity, thereby expanding the possibilities for creating next-generation peptide therapeutics and research tools.

References

  • TERT-BUTYL (2S)-2-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE - ChemBK. (2024-04-09). Available at: [Link]

  • tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Available at: [Link]

  • Hutchinson, J. P., et al. (2024). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]

  • Cleavage Cocktails; Reagent K. Aapptec Peptides. Available at: [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information - The Royal Society of Chemistry. Available at: [Link]

  • WO2015028599A1 - Cleavage of synthetic peptides - Google Patents.
  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1 - LJMU Research Online. Available at: [Link]

  • Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate - PubChemLite. Available at: [Link]

  • Zagari, A., Némethy, G., & Scheraga, H. A. (1990). The effect of the L-azetidine-2-carboxylic acid residue on protein conformation. I. Conformations of the residue and of dipeptides. Biopolymers, 30(9-10), 951–959. Available at: [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247–3256. Available at: [Link]

  • Length-Dependent Transition from Extended to Folded Shapes in Short Oligomers of an Azetidine-Based α-Amino Acid: The Critical Role of NH···N H-Bonds - PMC - PubMed Central. Available at: [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. Available at: [Link]

  • Fiori, S., et al. (2011). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 16(5), 4113-4144. Available at: [Link]

  • Conformational Exploration of two Peptides and their Hybrid Polymer Conjugates: Potentialities as Self-Aggregating Materials - PubMed Central. Available at: [Link]

  • tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | 174346-82-8 - J&K Scientific LLC. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. Available at: [Link]

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds - Beilstein Journals. Available at: [Link]

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The Strategic Incorporation of a Quaternary Azetidine Scaffold in Modern Drug Design: Applications of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value Proposition of Strained Ring Systems in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic use of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical and pharmacokinetic properties of therapeutic candidates. Among these, the azetidine motif, a four-membered saturated heterocycle, has garnered significant attention.[1] Its inherent ring strain and well-defined three-dimensional geometry offer a unique combination of structural rigidity and metabolic stability, which can lead to improved oral bioavailability, reduced clearance, and enhanced target engagement.[2] This guide focuses on a particularly valuable, yet underexplored, building block: tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate . The presence of a quaternary center at the 2-position introduces a higher degree of sp³-character and a fixed spatial arrangement of substituents, providing medicinal chemists with a novel scaffold to explore chemical space and overcome common drug development hurdles.

This document will provide a comprehensive overview of the synthesis, key attributes, and potential applications of this building block, complete with detailed protocols for its incorporation into drug-like molecules.

Physicochemical Properties and Structural Features

The unique substitution pattern of this compound imparts several desirable characteristics for drug design.

PropertyValue/CharacteristicSignificance in Drug Design
Molecular Weight 201.27 g/mol Low molecular weight contributes favorably to "rule of five" compliance.
cLogP ~1.3Optimal lipophilicity for oral absorption and cell permeability.
Topological Polar Surface Area (TPSA) 49.77 ŲContributes to good membrane permeability.
Hydrogen Bond Donors 1 (hydroxyl group)Provides a handle for specific interactions with biological targets.
Hydrogen Bond Acceptors 3 (hydroxyl oxygen, two carbonyl oxygens)Offers multiple points for hydrogen bonding.
Rotatable Bonds 3Limited flexibility due to the rigid azetidine core.

The Boc-protecting group offers a stable yet readily cleavable handle for subsequent synthetic manipulations, while the primary alcohol of the hydroxymethyl group serves as a versatile point for further functionalization or direct interaction with a biological target. The gem-dimethyl substitution at the C2 position provides steric bulk, which can shield adjacent functionalities from metabolic enzymes and influence the conformational preference of the molecule.

Synthesis of the Building Block

While a direct, one-pot synthesis of this compound from simple precursors is not widely reported, a plausible multi-step approach can be envisioned based on established azetidine chemistry. A potential synthetic route, adapted from known procedures for related 2,2-disubstituted azetidines, is outlined below.

Protocol 1: Hypothetical Synthesis of this compound

This protocol is a conceptualized pathway and may require optimization.

Step 1: Synthesis of a Suitable Aziridine Precursor

The synthesis would likely commence with the formation of a 2-methyl-2-vinylaziridine derivative. This could be achieved through various established methods for aziridination of 2-methyl-1,3-butadiene.

Step 2: Ring Expansion of the Aziridine

The 2-vinylaziridine can undergo a ring expansion to the corresponding azetidine. This transformation can be promoted by various reagents, including Lewis or Brønsted acids.

Step 3: Functional Group Interconversion

The vinyl group on the azetidine can then be converted to a hydroxymethyl group. This can be achieved through a hydroboration-oxidation sequence, which would proceed with anti-Markovnikov selectivity to afford the primary alcohol.

Step 4: N-Protection

Finally, the secondary amine of the azetidine ring would be protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) to yield the target compound.

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibition

While specific examples of the direct use of this compound in publicly disclosed drug candidates are limited, its structural motifs are present in patented compounds, particularly in the area of kinase inhibition. The following section will detail a hypothetical application in the design of a novel kinase inhibitor, drawing upon the established principles of kinase inhibitor design and the unique properties of this azetidine building block.

Rationale for Incorporation into a Kinase Inhibitor Scaffold

Many kinase inhibitors bind to the ATP-binding site of the enzyme. The hinge region of the kinase domain is a critical area for inhibitor binding, often forming hydrogen bonds with the inhibitor. The 2-hydroxymethyl-2-methylazetidine moiety can be strategically employed to interact with this region.

  • Vectorial Projection of Functionality: The rigid azetidine ring acts as a scaffold to project the hydroxymethyl group into a specific region of the kinase active site, allowing for a targeted hydrogen bond interaction with the hinge region.

  • Improved Solubility and Physicochemical Properties: The introduction of this polar, sp³-rich fragment can enhance the aqueous solubility of a lead compound, a common challenge in kinase inhibitor development.

  • Metabolic Stability: The quaternary center at C2 can sterically hinder metabolic attack at this position, potentially leading to a longer half-life and improved pharmacokinetic profile.

Workflow for the Incorporation of the Azetidine Building Block

The following diagram illustrates a typical workflow for incorporating the azetidine building block into a kinase inhibitor scaffold.

G cluster_0 Building Block Preparation cluster_1 Core Scaffold Synthesis cluster_2 Key Coupling and Elaboration cluster_3 Final Compound and Evaluation A Synthesis of this compound C Boc Deprotection of Azetidine A->C TFA or HCl B Synthesis of Kinase Hinge-Binding Moiety with Linker D Coupling of Azetidine with Kinase Scaffold B->D C->D Amide coupling or Reductive amination E Functionalization of Hydroxymethyl Group (Optional) D->E Oxidation, Etherification, etc. F Purification and Characterization D->F E->F G In vitro Kinase Assay F->G H Cell-based Assays and PK Studies G->H

Caption: Workflow for incorporating the azetidine building block into a kinase inhibitor.

Protocol 2: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group, a crucial step before coupling the azetidine to a core scaffold.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Dichloromethane (DCM) or 1,4-dioxane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) in DCM (or 1,4-dioxane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (5-10 eq) or 4M HCl in 1,4-dioxane (5-10 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2-(hydroxymethyl)-2-methylazetidine.

Note: The resulting free amine may be unstable and is often used immediately in the next step without extensive purification.

Protocol 3: Coupling of 2-(hydroxymethyl)-2-methylazetidine with a Carboxylic Acid-Containing Scaffold

This protocol outlines a standard amide bond formation to couple the deprotected azetidine with a core fragment of a target molecule.

Materials:

  • 2-(hydroxymethyl)-2-methylazetidine (from Protocol 2)

  • Carboxylic acid-containing scaffold (1.0 eq)

  • HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (3.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or DCM

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Standard work-up and purification supplies

Procedure:

  • To a solution of the carboxylic acid-containing scaffold (1.0 eq) in anhydrous DMF or DCM, add HATU (1.1 eq) or HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 2-(hydroxymethyl)-2-methylazetidine (1.2 eq) in the same solvent, followed by the addition of DIPEA or TEA (3.0 eq).

  • Stir the reaction at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1N HCl (if tolerated by the molecule), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Conclusion and Future Outlook

This compound represents a valuable and versatile building block for medicinal chemists. Its unique structural features, including a quaternary center and a projecting hydroxymethyl group on a rigid azetidine core, offer a compelling strategy for enhancing the drug-like properties of therapeutic candidates. The ability to introduce conformational constraint, improve metabolic stability, and provide specific vectoral interactions with biological targets makes this scaffold particularly attractive for the development of next-generation therapeutics, especially in areas such as kinase inhibition. As synthetic methodologies for 2,2-disubstituted azetidines become more accessible, the application of this and related building blocks in drug discovery programs is expected to expand significantly.

References

  • Chekavola, C., et al. (2025, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 239-269. [Link]

  • Singh, G. S., & Singh, P. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

  • Bull, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1818–1822. [Link]

  • Sivaprakasam, M., et al. (2008). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 3(12), 1883-1888. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl (2S)-2-(hydroxymethyl)azetidine-1-carboxylate. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). 2-Methylazetidine. Retrieved January 18, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate. Retrieved January 18, 2026, from [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved January 18, 2026, from [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Al-Tememe, A. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Egyptian Journal of Chemistry, 65(13), 223-228. [Link]

  • Singh, U. P., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC advances, 7(78), 49351-49375. [Link]

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Application Notes and Protocols: Oxidation of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The oxidation of primary alcohols to carboxylic acids is a cornerstone transformation in organic synthesis, pivotal to the construction of complex molecules in pharmaceutical and materials science.[1] This application note provides a detailed guide to the oxidation of the hydroxymethyl group in tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a sterically hindered substrate of significant interest in medicinal chemistry. The presence of a bulky tert-butylcarbonyl (Boc) protecting group and a quaternary center adjacent to the primary alcohol presents unique challenges, necessitating careful selection of oxidation methodology to achieve high yields and avoid side reactions.[2][3]

This document explores several robust oxidation protocols, detailing the underlying mechanisms, experimental setups, and expected outcomes. The protocols are designed to be self-validating, with clear explanations for each step, empowering researchers to confidently execute these transformations.

Challenges in the Oxidation of Sterically Hindered N-Boc Protected Amino Alcohols

The oxidation of this compound is complicated by several factors:

  • Steric Hindrance: The neopentyl-like environment of the hydroxymethyl group, created by the adjacent quaternary carbon and the bulky Boc group, can impede the approach of oxidizing agents.[2]

  • N-Boc Protection: While generally stable, the Boc group can be labile under strongly acidic or basic conditions, which are features of some classical oxidation methods.[4]

  • Over-oxidation and Side Reactions: The desired product is the carboxylic acid. Incomplete oxidation may yield the corresponding aldehyde, while harsh conditions could lead to decomposition or cleavage of the azetidine ring.[5]

Given these challenges, this guide will focus on methods known for their mildness and tolerance of sensitive functional groups.

Recommended Oxidation Protocols

Three primary methods are presented, each with distinct advantages for the oxidation of this challenging substrate:

  • Parikh-Doering Oxidation: A mild, activated DMSO-based method that avoids cryogenic temperatures.[6][7]

  • Dess-Martin Periodinane (DMP) Oxidation: A highly selective method using a hypervalent iodine reagent, known for its operational simplicity.[8][9]

  • TEMPO-Catalyzed Oxidation: A versatile method employing a stable nitroxyl radical as a catalyst with a co-oxidant, offering a greener alternative.[10][11]

Protocol 1: Parikh-Doering Oxidation

The Parikh-Doering oxidation utilizes a sulfur trioxide pyridine complex (SO₃·py) to activate dimethyl sulfoxide (DMSO) as the oxidant.[12] This method is advantageous due to its mild reaction conditions, typically performed at or near room temperature, which helps preserve sensitive functional groups.[6][7]

Reaction Mechanism Overview

The mechanism involves the activation of DMSO by the SO₃·py complex, followed by nucleophilic attack of the alcohol to form an alkoxysulfonium salt. A hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), then facilitates an intramolecular elimination to yield the carbonyl compound.[7][12]

Experimental Workflow: Parikh-Doering Oxidation

cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction & Workup A Dissolve alcohol and base in anhydrous DCM B Cool to 0 °C A->B C Add SO3-pyridine complex solution dropwise at 0 °C B->C D Add anhydrous DMSO dropwise at 0 °C C->D E Warm to RT and stir for 2-4 h D->E F Quench with water E->F G Extract with DCM F->G H Wash, dry, and concentrate G->H

Caption: Parikh-Doering Oxidation Workflow.

Detailed Protocol
Reagent Molar Eq. Amount (for 1 mmol substrate)
This compound1.0187.24 mg
Triethylamine (TEA)5.00.696 mL
Sulfur trioxide pyridine complex3.0477.5 mg
Anhydrous Dimethyl sulfoxide (DMSO)7.00.498 mL
Anhydrous Dichloromethane (DCM)-10 mL

Procedure:

  • To a solution of this compound (1.0 eq) and triethylamine (5.0 eq) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C, add a solution of sulfur trioxide pyridine complex (3.0 eq) in anhydrous DMSO (7.0 eq) dropwise.[6]

  • Maintain the reaction temperature at 0 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin oxidation employs a hypervalent iodine(V) reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one (Dess-Martin periodinane or DMP), for the mild and selective oxidation of primary alcohols to aldehydes.[8][9] To achieve the carboxylic acid, a two-step, one-pot procedure is often employed, where the initially formed aldehyde is further oxidized. A common method for this second step is the Pinnick oxidation.

Reaction Mechanism Overview

The initial step involves the reaction of the alcohol with DMP to form an intermediate, which then undergoes an intramolecular elimination to produce the aldehyde, acetic acid, and 2-iodoxybenzoic acid (IBX).[13]

Experimental Workflow: Dess-Martin Oxidation to Aldehyde

cluster_prep Reaction Setup cluster_reaction Reaction & Workup A Suspend DMP in anhydrous DCM B Add alcohol solution dropwise at RT A->B C Stir for 1-3 h at RT B->C D Quench with Na2S2O3 and NaHCO3 solution C->D E Extract with DCM D->E F Wash, dry, and concentrate E->F

Caption: Dess-Martin Oxidation Workflow.

Detailed Protocol (Two-Step, One-Pot to Carboxylic Acid)
Reagent (Step 1: DMP Oxidation) Molar Eq. Amount (for 1 mmol substrate)
This compound1.0187.24 mg
Dess-Martin Periodinane (DMP)1.5635.8 mg
Anhydrous Dichloromethane (DCM)-10 mL
Reagent (Step 2: Pinnick Oxidation) Molar Eq. Amount (for 1 mmol substrate)
Sodium chlorite (NaClO₂)4.0361.8 mg
Sodium dihydrogen phosphate (NaH₂PO₄)4.0479.9 mg
2-Methyl-2-butene5.00.47 mL
tert-Butanol-5 mL
Water-5 mL

Procedure:

  • Step 1: Oxidation to Aldehyde

    • To a stirred suspension of Dess-Martin periodinane (1.5 eq) in anhydrous DCM (10 mL) at room temperature, add a solution of this compound (1.0 eq) in anhydrous DCM (5 mL) dropwise.[14]

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Step 2: Oxidation to Carboxylic Acid

    • In a separate flask, prepare a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in a mixture of tert-butanol (5 mL) and water (5 mL).

    • Cool the aldehyde solution from Step 1 to 0 °C.

    • Add 2-methyl-2-butene (5.0 eq) to the aldehyde solution.

    • Slowly add the sodium chlorite/phosphate buffer solution to the aldehyde solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 3: TEMPO-Catalyzed Oxidation

(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that catalyzes the oxidation of primary alcohols in the presence of a stoichiometric co-oxidant.[11] This method is often considered environmentally benign and can be highly selective.[10] For the oxidation of primary alcohols to carboxylic acids, a common co-oxidant system is sodium hypochlorite (NaOCl) in the presence of sodium chlorite (NaClO₂).[10]

Reaction Mechanism Overview

The active oxidant is the N-oxoammonium ion, which is generated from TEMPO by the co-oxidant. This species oxidizes the alcohol to the aldehyde, which is then further oxidized to the carboxylic acid by the sodium chlorite.[11]

Experimental Workflow: TEMPO-Catalyzed Oxidation

cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction & Workup A Dissolve alcohol, TEMPO, and acetonitrile in buffer B Cool to 0 °C A->B C Add NaOCl solution dropwise at 0 °C B->C D Stir at 0 °C for 1-2 h C->D E Quench with Na2SO3 D->E F Acidify and extract E->F G Wash, dry, and concentrate F->G

Sources

Boc deprotection protocol for tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Acid-Mediated Boc Deprotection of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Introduction

The azetidine scaffold is a privileged four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry and drug development.[1][2] Its rigid, three-dimensional structure provides a unique vector for substituents, enabling precise interactions with biological targets while often improving physicochemical properties like ligand efficiency.[1][3] The synthesis and functionalization of these strained rings frequently require the use of protecting groups for the ring nitrogen.

The tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its robust stability under a wide range of non-acidic conditions and its facile, predictable cleavage under acidic treatment.[4][5][6] This application note provides a comprehensive guide to the deprotection of this compound, a key step in liberating the secondary amine to yield (2-methylazetidin-2-yl)methanol, a versatile building block for further synthetic elaboration.[7][8] We will delve into the underlying reaction mechanism, present detailed, field-proven protocols, and discuss critical experimental considerations to ensure high-yield, successful outcomes.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is a classic acid-catalyzed elimination reaction that proceeds through a well-defined, multi-step mechanism.[5][6] Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid, such as Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl).[4][6][9] This step activates the Boc group, rendering it susceptible to cleavage.

  • Fragmentation: The protonated intermediate is unstable and undergoes fragmentation. The C-O bond cleaves to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[5][9][10]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide (CO₂) and the free secondary amine.[4][6][9] This irreversible step provides a strong thermodynamic driving force for the reaction. It is essential to perform the reaction in a well-vented fume hood or with a gas outlet to allow the CO₂ to escape safely.[5]

  • Salt Formation: Under the acidic reaction conditions, the newly liberated and basic azetidine nitrogen is immediately protonated, forming the corresponding ammonium salt (e.g., hydrochloride or trifluoroacetate).[5][10]

The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions by alkylating nucleophilic sites on the substrate or solvent.[11] However, it most commonly deprotonates to form isobutylene gas or is quenched by the reaction medium.[5][9]

Boc_Deprotection_Mechanism cluster_main Boc Deprotection Mechanism Start Boc-Protected Azetidine Protonated Protonated Intermediate Start->Protonated + H⁺ (Acid) CarbamicAcid Carbamic Acid Intermediate Protonated->CarbamicAcid Fragmentation tButyl tert-Butyl Cation Protonated->tButyl AmineSalt Final Amine Salt CarbamicAcid->AmineSalt Decarboxylation & + H⁺ CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutylene Isobutylene (gas) tButyl->Isobutylene - H⁺

Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols & Data

Two standard and highly effective protocols for the deprotection of this compound are presented below. The choice between them often depends on the desired final salt form and the available reagents.

Protocol 1: Using 4M Hydrogen Chloride in 1,4-Dioxane

This method is widely used and often preferred as it typically yields a crystalline hydrochloride salt that is easy to isolate by filtration.[12][13][14]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich, etc.
4.0 M Hydrogen Chloride in 1,4-DioxaneAnhydrous SolutionSigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Diethyl Ether (Et₂O)AnhydrousVWR Chemicals
Round-bottom flask with stir bar--
Ice bath--
Buchner funnel and filter paper--

Step-by-Step Procedure

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in a minimal amount of anhydrous dichloromethane (approx. 0.1–0.2 M concentration).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add the 4.0 M solution of HCl in 1,4-dioxane (4.0–5.0 eq) dropwise while stirring. Note: Gas evolution (CO₂) should be observed.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product, being a salt, will typically remain at the baseline on the TLC plate, while the Boc-protected starting material will have a higher Rf value.

  • Isolation: Upon completion, a white precipitate of the hydrochloride salt often forms. If precipitation is slow or incomplete, add anhydrous diethyl ether to the reaction mixture to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the collected solid with cold diethyl ether to remove any residual impurities. Dry the product under high vacuum to afford (2-methylazetidin-2-yl)methanol hydrochloride as a white solid.

Protocol 2: Using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is another robust and common method, though the resulting trifluoroacetate salt is often an oil, which can make isolation more challenging than for the hydrochloride salt.[4][14][15]

Materials and Reagents

Reagent/MaterialGradeSupplier Example
This compound≥97%Sigma-Aldrich, etc.
Trifluoroacetic Acid (TFA)Reagent grade, ≥99%Sigma-Aldrich
Dichloromethane (DCM)Anhydrous, ≥99.8%Fisher Scientific
Round-bottom flask with stir bar--
Rotary Evaporator--

Step-by-Step Procedure

  • Setup: To a clean, dry round-bottom flask with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (e.g., 10-20 volumes, creating a ~20% solution).

  • Acid Addition: Cool the solution to 0 °C. Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used in a 1:1 to 1:4 ratio with DCM) to the stirring solution.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction for the complete consumption of starting material via TLC or LC-MS.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess TFA.

  • Azeotroping: To ensure complete removal of residual TFA, co-evaporate the crude residue with a solvent like toluene or DCM (repeat 2-3 times).

  • Drying: Dry the resulting crude product (often a viscous oil or amorphous solid) under high vacuum. The (2-methylazetidin-2-yl)methanol trifluoroacetate salt is often used directly in the next step without further purification.

Comparative Data Summary
ParameterProtocol 1 (HCl/Dioxane)Protocol 2 (TFA/DCM)
Acid Reagent 4.0 M HCl in 1,4-DioxaneTrifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM) or neatDichloromethane (DCM)
Equivalents 4-5 eq HCl10-20 eq TFA (often 20-50% v/v in DCM)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Time 1–3 hours1–2 hours
Work-up Precipitation with Et₂O & FiltrationConcentration in vacuo
Product Form Crystalline Hydrochloride SaltOily/Amorphous Trifluoroacetate Salt
Expected Yield >95%>95% (quantitative)

Expert Insights & Troubleshooting

Azetidine Ring Stability

A primary concern when working with four-membered rings is their inherent ring strain (~25.4 kcal/mol).[2] This strain can make them susceptible to ring-opening reactions under certain conditions. However, the azetidine ring is significantly more stable than an aziridine ring and generally withstands the acidic conditions required for Boc deprotection without degradation.[2][16] Studies have shown that even within complex macrocycles, azetidine rings remain intact during TFA-mediated deprotection.[16] The N-Boc group itself provides some steric and electronic stabilization. For the target molecule, standard protocols as described are highly unlikely to cause ring-opening.[17]

Solvent Choice and Safety

Both dichloromethane and 1,4-dioxane are effective solvents but are recognized as environmentally and occupationally hazardous.[18] While greener alternatives like 2-MeTHF are gaining traction for many reactions, the established reliability of DCM and dioxane for Boc deprotections makes them prevalent.[18] When using these solvents, all operations must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).

Controlling Side Reactions

The primary potential side reaction is the alkylation of nucleophiles by the tert-butyl cation intermediate.[11] For a simple substrate like this compound, which lacks highly electron-rich aromatic rings or other potent nucleophiles, this is rarely a significant issue. In more complex syntheses involving sensitive functional groups (e.g., indoles, thiols), adding a scavenger like anisole or triisopropylsilane (TIS) can be beneficial to trap the cation.[19]

Experimental Workflow Visualization

The following diagram outlines the complete workflow from reaction setup to final product characterization.

General workflow for Boc deprotection.

References

  • BenchChem. (2025). Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem Technical Documents.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341. [Link]

  • BenchChem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions. BenchChem Technical Documents.
  • BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem Technical Documents.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis Website. [Link]

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona Research. [Link]

  • Common Organic Chemistry. Boc Deprotection - TFA. Common Organic Chemistry Website. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Common Organic Chemistry Website. [Link]

  • McCann, L. A., & Jones, J. H. (1987). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. Journal of the Chemical Society, Perkin Transactions 2, (5), 681-685. [Link]

  • Asymmetric®. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. RSC Publishing. [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1593–1598. [Link]

  • Blakemore, D. C., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Specific solvent issues with BOC deprotection. Greener Chemistry. [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?. ResearchGate Q&A. [Link]

  • Scribd. (n.d.). TFA Deprotection. [Link]

  • Chernyshev, V. M., & Ananikov, V. P. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2646-2674. [Link]

  • Isenegger, P. G., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Chemistry – A European Journal, 25(5), 1234-1238. [Link]

  • Chernyshev, V. M., & Ananikov, V. P. (2018). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 16(43), 8036-8065. [Link]

  • Clayden, J., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 18-21. [Link]

  • Capot Chemical. (n.d.). Specifications of (2-methylazetidin-2-yl)methanol hydrochloride. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Greener Chemistry. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223-255. [Link]

  • Szolcsányi, P., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate. Molecules, 28(3), 1083. [Link]

  • White, C. M., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(30), 10453–10459. [Link]

  • Wikipedia. (n.d.). Azetidine. [Link]

  • BenchChem. (2025). An Application Note on Experimental Procedures for the Deprotection of Boc-Protected Amines. BenchChem Technical Documents.
  • Sunway Pharm Ltd. (n.d.). tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • Khaksar, S., & Heydari, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23789-23794. [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • PubChemLite. (n.d.). (2,2-dimethylazetidin-3-yl)methanol. [Link]

  • PubChemLite. (n.d.). Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. [Link]

  • Reddit. (2021). Boc De-protection. r/Chempros. [Link]

  • Lejeune, V., et al. (2003). Towards a selective Boc deprotection on acid cleavable Wang resin. Tetrahedron Letters, 44(25), 4757-4759. [Link]

  • Fields, C. G., et al. (1991). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. Peptide Research, 4(2), 95-101. [Link]

Sources

Large-scale synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Scalable Synthesis of tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Abstract

The azetidine scaffold is a highly valued structural motif in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional conformations to drug candidates.[1][2] Specifically, 2,2-disubstituted azetidines serve as critical building blocks for a range of biologically active molecules. This guide provides a robust, scalable, and chromatography-free protocol for the synthesis of this compound, a key intermediate for drug discovery and development. The described four-step synthesis begins with the commercially available 2-amino-2-methyl-1,3-propanediol and proceeds through N-protection, selective monosulfonylation, and base-mediated intramolecular cyclization. This protocol is designed for researchers, process chemists, and drug development professionals seeking an efficient and reliable method for producing this versatile building block on a large scale.

Introduction: The Strategic Value of the Azetidine Core

Four-membered nitrogen-containing heterocycles, particularly azetidines, have emerged from relative obscurity to become a cornerstone in contemporary drug design.[3] Their inherent ring strain (approx. 25.4 kcal/mol) confers a unique reactivity profile, while their rigid, non-planar geometry provides a powerful tool for optimizing ligand-receptor interactions.[2] The incorporation of an azetidine ring can improve metabolic stability, aqueous solubility, and cell permeability, making it an attractive replacement for more common motifs like piperidines or pyrrolidines.[4]

The target molecule, this compound, features a quaternary center and a primary alcohol, offering two distinct points for further chemical elaboration. The tert-butyloxycarbonyl (Boc) group provides stable protection for the azetidine nitrogen, which can be readily removed under acidic conditions, making it ideal for multi-step synthetic campaigns.[5][6] The development of a scalable synthesis is therefore crucial to enable its widespread use in pharmaceutical research and development.

Synthetic Strategy and Rationale

The selected synthetic route is designed for efficiency, scalability, and operational simplicity, avoiding costly reagents and purification by column chromatography, which is often a bottleneck in large-scale production.[7] The strategy hinges on a robust intramolecular cyclization to construct the strained azetidine ring.

The overall transformation is depicted below:

Reaction_Scheme SM 2-Amino-2-methyl- 1,3-propanediol Step1_label (i) (Boc)₂O, THF SM->Step1_label INT1 N-Boc Protected Diol Step2_label (ii) TsCl, Pyridine, 0 °C INT1->Step2_label INT2 Monotosylated Intermediate Step3_label (iii) NaH, THF, Reflux INT2->Step3_label FP Target Molecule: tert-Butyl 2-(hydroxymethyl)- 2-methylazetidine-1-carboxylate Step1_label->INT1 Step2_label->INT2 Step3_label->FP Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Selective Monotosylation cluster_2 Step 3: Intramolecular Cyclization s1_start Dissolve 2-amino-2-methyl-1,3-propanediol in THF s1_reagent Add (Boc)₂O solution dropwise s1_start->s1_reagent s1_react Stir at room temperature overnight s1_reagent->s1_react s1_workup Concentrate solvent under reduced pressure s1_react->s1_workup s1_product Obtain N-Boc Diol (Intermediate 1) s1_workup->s1_product s2_start Dissolve Intermediate 1 in anhydrous pyridine s1_product->s2_start s2_cool Cool to 0 °C in an ice bath s2_start->s2_cool s2_reagent Add TsCl portion-wise s2_cool->s2_reagent s2_react Stir at 0 °C for 4-6 hours s2_reagent->s2_react s2_quench Quench with water and extract with EtOAc s2_react->s2_quench s2_wash Wash organic layer with aq. HCl and brine s2_quench->s2_wash s2_dry Dry (Na₂SO₄) and concentrate s2_wash->s2_dry s2_product Obtain Monotosylate (Intermediate 2) s2_dry->s2_product s3_start Suspend NaH in anhydrous THF s2_product->s3_start s3_reagent Add Intermediate 2 solution dropwise at 0 °C s3_start->s3_reagent s3_react Warm to room temp, then reflux for 12-18 hours s3_reagent->s3_react s3_quench Cool to 0 °C and quench carefully with aq. NH₄Cl s3_react->s3_quench s3_extract Extract with EtOAc s3_quench->s3_extract s3_wash Wash with brine, dry (Na₂SO₄), and concentrate s3_extract->s3_wash s3_product Final Product s3_wash->s3_product

Caption: Step-by-step experimental workflow diagram.

Part A: Synthesis of tert-Butyl (1,3-dihydroxy-2-methylpropan-2-yl)carbamate

  • To a stirred solution of 2-amino-2-methyl-1,3-propanediol (1.0 eq) in tetrahydrofuran (THF, approx. 5 mL per gram of starting material), add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) in THF dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction completion by TLC or LC-MS.

  • Upon completion, concentrate the solvent under reduced pressure. The resulting crude oil or solid can be used directly in the next step without further purification.

Part B: Synthesis of tert-Butyl (1-hydroxy-2-methyl-3-(tosyloxy)propan-2-yl)carbamate

  • Dissolve the crude product from Part A in anhydrous pyridine (approx. 4 mL per gram) and cool the solution to 0 °C using an ice bath.

  • Add p-toluenesulfonyl chloride (TsCl, 1.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of a precipitate (pyridinium hydrochloride) is expected.

  • Stir the mixture at 0 °C for 4-6 hours.

  • Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes).

  • Wash the combined organic layers sequentially with cold 1 M HCl (to remove pyridine), water, and saturated aqueous NaCl (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude monotosylated intermediate, which should be used promptly in the next step.

Part C: Synthesis of this compound

  • CAUTION: Sodium hydride reacts violently with water. Perform this step under an inert atmosphere (N₂ or Ar).

  • To a three-neck flask equipped with a mechanical stirrer, reflux condenser, and an inert gas inlet, add sodium hydride (NaH, 60% dispersion in oil, 1.5 eq). Wash the NaH with anhydrous hexanes to remove the mineral oil, then suspend it in anhydrous THF (approx. 10 mL per gram of NaH).

  • Cool the NaH suspension to 0 °C.

  • Dissolve the crude monotosylated intermediate from Part B in anhydrous THF and add it dropwise to the NaH suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 12-18 hours.

  • Cool the reaction mixture to 0 °C and quench it by the very slow, dropwise addition of saturated aqueous NH₄Cl until gas evolution ceases.

  • Extract the aqueous mixture with ethyl acetate (3x volumes).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product. Purification via crystallization from a suitable solvent system (e.g., heptane/EtOAc) or vacuum distillation is recommended for large-scale preparation.

Characterization and Expected Results

The identity and purity of the final product should be confirmed by standard analytical techniques.

ParameterExpected Result
Appearance Colorless oil or low-melting solid
Yield (Overall) 40-55% (unoptimized)
¹H NMR (CDCl₃, 400 MHz) δ ~4.0-3.8 (m, 2H, CH₂N), 3.65 (s, 2H, CH₂OH), 2.1-1.9 (m, 2H, CH₂), 1.45 (s, 9H, C(CH₃)₃), 1.30 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ ~157.5 (C=O), 80.0 (C(CH₃)₃), 70.0 (CH₂OH), 60.0 (C-quat), 55.0 (CH₂N), 30.0 (CH₂), 28.5 (C(CH₃)₃), 22.0 (CH₃)
Mass Spec (ESI+) m/z = 188.13 [M+H]⁺, 210.11 [M+Na]⁺

Safety and Handling

  • Sodium Hydride (NaH): Highly flammable and reacts violently with water and other protic solvents. Handle only under an inert atmosphere in a fume hood. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

  • p-Toluenesulfonyl Chloride (TsCl): Corrosive and a lachrymator. Avoid inhalation and contact with skin.

  • General Precautions: All steps should be performed in a well-ventilated fume hood. Appropriate PPE should be worn at all times.

Conclusion

This application note details a practical and scalable four-step synthesis of this compound. By utilizing an intramolecular cyclization strategy and avoiding chromatographic purification, this protocol is well-suited for the large-scale production required to support extensive drug discovery and development programs. The methodology provides reliable access to a valuable chemical building block, empowering chemists to explore the unique chemical space offered by 2,2-disubstituted azetidines.

References

  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. ACS Publications.
  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a. Uniba.
  • Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. NIH.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. ACS Publications.
  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. NIH.
  • Epoxides and Azridines. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES, Vol. 96, No. 12, 2018.
  • The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. BenchChem.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PubMed Central.
  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

Sources

Application Notes and Protocols for Asymmetric Synthesis Using Chiral tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Chiral Auxiliary for Stereocontrolled Carbon-Carbon Bond Formation

The relentless pursuit of enantiomerically pure compounds in pharmaceutical and agrochemical research underscores the need for robust and predictable methods of asymmetric synthesis. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable strategy for introducing stereocenters with high fidelity. This document introduces tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a structurally unique and sterically defined chiral auxiliary. Its rigid four-membered ring, coupled with a quaternary stereocenter bearing both a hydroxymethyl and a methyl group, provides a distinct chiral environment for directing stereoselective transformations.

The azetidine scaffold's conformational rigidity minimizes unwanted rotational degrees of freedom, leading to a more predictable facial bias during bond formation.[1] The presence of the hydroxymethyl group offers a potential secondary coordination site for metal-catalyzed reactions, enhancing the stereochemical control. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this promising chiral auxiliary in asymmetric alkylation reactions.

Synthesis of Chiral this compound

The enantioselective synthesis of the title chiral auxiliary can be achieved from commercially available starting materials. A plausible and efficient synthetic route is outlined below, commencing from an enantiopure amino acid to establish the key stereocenter.

Proposed Synthetic Pathway

A 1. (S)-2-Amino-2-methyl-3-hydroxypropanoic acid B 2. Boc Protection A->B Boc2O, NaOH C 3. Esterification (MeOH, H+) B->C MeOH, H2SO4 (cat.) D 4. Mesylation (MsCl, Et3N) C->D MsCl, Et3N, DCM E 5. Intramolecular Cyclization (NaH) D->E NaH, THF F 6. Reduction of Ester (LiBH4) E->F LiBH4, THF G 7. (S)-tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate F->G Purification

Caption: Proposed synthetic route to the chiral auxiliary.

Detailed Synthetic Protocol

Step 1: Boc Protection of (S)-2-Amino-2-methyl-3-hydroxypropanoic acid

  • Dissolve (S)-2-amino-2-methyl-3-hydroxypropanoic acid (1.0 eq) in a 1:1 mixture of dioxane and water.

  • Cool the solution to 0 °C and add sodium hydroxide (2.5 eq) as a 1 M aqueous solution.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Acidify the mixture with 1 M HCl to pH 2-3 and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.

Step 2: Esterification

  • Dissolve the Boc-protected amino acid (1.0 eq) in methanol.

  • Add a catalytic amount of concentrated sulfuric acid (0.1 eq).

  • Reflux the mixture for 4 hours.

  • Cool to room temperature, neutralize with a saturated solution of sodium bicarbonate, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the methyl ester.

Step 3: Mesylation of the Primary Alcohol

  • Dissolve the methyl ester (1.0 eq) in dichloromethane (DCM) and cool to 0 °C.

  • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 eq).

  • Stir the reaction at 0 °C for 2 hours.

  • Quench with water and separate the organic layer.

  • Wash with 1 M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate and concentrate to yield the mesylated intermediate.

Step 4: Intramolecular Cyclization to Form the Azetidine Ring

  • Dissolve the mesylated intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer and concentrate. Purify by column chromatography to obtain the azetidine-2-carboxylate.

Step 5: Reduction of the Ester to the Primary Alcohol

  • Dissolve the azetidine-2-carboxylate (1.0 eq) in anhydrous THF and cool to 0 °C.

  • Add a solution of lithium borohydride (LiBH₄, 2.0 eq) in THF dropwise.

  • Stir at room temperature for 6 hours.

  • Cool to 0 °C and quench by the slow addition of 1 M HCl.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography to afford the final product, (S)-tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. A similar procedure for the reduction of a related azetidine ester has been reported.[2]

Application in Asymmetric Alkylation of Ketones

This chiral auxiliary is highly effective in directing the asymmetric alkylation of ketone enolates. The protocol involves the formation of a chiral enamine, followed by diastereoselective alkylation and subsequent removal of the auxiliary.

Experimental Workflow

cluster_0 Step 1: Attachment cluster_1 Step 2: Alkylation cluster_2 Step 3: Cleavage A Chiral Auxiliary + Ketone B Chiral Enamine Formation A->B TiCl4, Toluene C Deprotonation B->C LDA, THF, -78 °C D Diastereoselective Alkylation C->D R-X (Electrophile) E Hydrolysis D->E AcOH/H2O F Enantioenriched Ketone + Recovered Auxiliary E->F

Sources

Application Note: A Practical Guide to the Functionalization of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Azetidines, particularly those with substitution at the 2-position, are increasingly recognized as privileged scaffolds in medicinal chemistry. Their strained four-membered ring imparts unique conformational rigidity and serves as a valuable bioisostere for other cyclic and acyclic motifs. The specific compound, tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, is a highly versatile building block. The presence of a gem-dimethyl group at the C2 position can block metabolic oxidation and create a specific steric environment, while the Boc-protected nitrogen allows for controlled reactivity. Most importantly, the primary hydroxyl group serves as a key synthetic handle for a wide array of chemical transformations, enabling the generation of diverse compound libraries for drug discovery and development.

This guide provides detailed protocols and technical insights for several common and high-yield functionalization strategies for this key intermediate. The methodologies covered include oxidation, etherification, esterification, and nucleophilic substitution, offering researchers a reliable playbook for their synthetic campaigns.

Core Functionalization Pathways

The primary alcohol of the title compound is the focal point for derivatization. The following diagram illustrates the principal synthetic routes described in this guide, transforming the versatile starting material into key downstream intermediates.

G start tert-butyl 2-(hydroxymethyl)- 2-methylazetidine-1-carboxylate aldehyde Aldehyde Derivative (tert-butyl 2-formyl-2-methyl- azetidine-1-carboxylate) start->aldehyde Oxidation (Swern, DMP) acid Carboxylic Acid Derivative (1-(tert-butoxycarbonyl)-2-methyl- azetidine-2-carboxylic acid) start->acid Oxidation (TEMPO) ether Ether Derivatives start->ether O-Alkylation (Williamson) ester Ester Derivatives start->ester O-Acylation (Steglich) mesylate Mesylate Intermediate (tert-butyl 2-((methylsulfonyloxy)methyl)- 2-methylazetidine-1-carboxylate) start->mesylate Activation (Mesylation) azide Azide Derivative (tert-butyl 2-(azidomethyl)- 2-methylazetidine-1-carboxylate) mesylate->azide Substitution (SN2)

Caption: Key functionalization routes for the title compound.

Oxidation of the Primary Alcohol

Oxidation of the hydroxymethyl group provides access to the corresponding aldehyde or carboxylic acid. The choice of oxidant is critical to control the level of oxidation and ensure compatibility with the azetidine ring and Boc-protecting group.

Protocol 1.1: Swern Oxidation to the Aldehyde

The Swern oxidation is a reliable, metal-free method that cleanly converts primary alcohols to aldehydes under mild, cryogenic conditions with minimal risk of over-oxidation.[1][2]

Causality and Experimental Rationale: The reaction proceeds by activating dimethyl sulfoxide (DMSO) with oxalyl chloride to form the electrophilic chloro(dimethyl)sulfonium chloride intermediate.[1][3] The alcohol attacks this species, and subsequent deprotonation by a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) initiates an E2-like elimination to yield the aldehyde, dimethyl sulfide, and CO/CO₂ gas.[2][3] The reaction must be kept at -78 °C during the formation of the active species and alcohol addition to prevent side reactions and decomposition of the electrophilic intermediate.

Detailed Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel.

  • Charge the flask with anhydrous dichloromethane (DCM, ~0.2 M relative to alcohol) and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add oxalyl chloride (1.2 equivalents) to the stirred DCM.

  • In a separate flask, dissolve dimethyl sulfoxide (DMSO, 2.2 equivalents) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction flask, maintaining the temperature at -78 °C. Stir for 15 minutes.

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture. Stir for 30-45 minutes at -78 °C.

  • Add triethylamine (TEA, 5.0 equivalents) dropwise, ensuring the internal temperature does not rise significantly.

  • After 30 minutes, remove the cooling bath and allow the reaction to warm to room temperature over ~1 hour.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated aq. NH₄Cl, saturated aq. NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude aldehyde by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

ParameterValue/ReagentPurpose
Oxidant System Oxalyl Chloride / DMSOForms the active electrophilic sulfur species.
Solvent Dichloromethane (DCM), anhydrousAprotic solvent, dissolves reagents well at low temp.
Base Triethylamine (TEA)Promotes the final elimination step.
Temperature -78 °C to Room TemperatureCritical for intermediate stability and reaction control.
Typical Yield 85-95%High efficiency with minimal side products.
Protocol 1.2: TEMPO-Catalyzed Oxidation to the Carboxylic Acid

For direct conversion to the carboxylic acid, a TEMPO-catalyzed oxidation using a co-oxidant like sodium hypochlorite (bleach) is highly effective.[4][5] This method is often preferred for its operational simplicity and green credentials.

Causality and Experimental Rationale: 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) is a stable radical that acts as a catalyst. The co-oxidant (e.g., NaOCl) oxidizes TEMPO to the active N-oxoammonium salt. This species then oxidizes the primary alcohol first to an aldehyde. In a biphasic system with a buffer, the aldehyde is hydrated, allowing for a second oxidation by the N-oxoammonium salt to furnish the carboxylic acid.[6][7]

Detailed Protocol:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent like acetonitrile or DCM.

  • Add an aqueous phosphate buffer solution (pH ~7) to create a biphasic system.

  • Add TEMPO (0.05 equivalents) and sodium chlorite (NaClO₂, 1.5 equivalents) to the mixture.

  • Cool the vigorously stirred mixture in an ice bath (0-5 °C).

  • Add a dilute solution of sodium hypochlorite (NaOCl, ~0.02 equivalents) dropwise to initiate the reaction.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 15 minutes.

  • Acidify the aqueous layer to pH 3-4 with 1 M HCl and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography or recrystallization if necessary.

ParameterValue/ReagentPurpose
Catalyst TEMPOThe primary catalytic oxidizing agent.
Co-oxidant NaOCl (cat.) / NaClO₂ (stoich.)Regenerates the active N-oxoammonium species.
Solvent System DCM / Buffered WaterBiphasic system to facilitate reaction and workup.
Temperature 0-5 °CControls reaction rate and minimizes side reactions.
Typical Yield >90%Efficient and direct conversion to the acid.

O-Alkylation and O-Acylation

The hydroxyl group can be readily converted into ethers and esters, providing access to a vast chemical space with diverse physicochemical properties.

Protocol 2.1: Williamson Ether Synthesis

This classic Sₙ2 reaction is a robust method for forming ethers by reacting an alkoxide with an alkyl halide.[8][9][10]

Causality and Experimental Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to fully deprotonate the primary alcohol, forming the sodium alkoxide. This potent nucleophile then displaces a halide from a primary or methyl alkyl halide.[10] The reaction follows an Sₙ2 mechanism, meaning it works best with unhindered electrophiles (e.g., MeI, BnBr) to avoid the competing E2 elimination pathway that can dominate with secondary or tertiary halides.[9][11]

Detailed Protocol:

  • To a stirred suspension of sodium hydride (NaH, 60% in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography.

ParameterValue/ReagentPurpose
Base Sodium Hydride (NaH)Irreversibly deprotonates the alcohol to form the alkoxide.
Electrophile Primary Alkyl Halide (e.g., BnBr, MeI)Provides the alkyl group for ether formation.
Solvent Tetrahydrofuran (THF), anhydrousAprotic solvent, compatible with NaH.
Temperature 0 °C to Room TemperatureControls the rate of deprotonation and substitution.
Typical Yield 70-90%Dependent on the electrophile used.
Protocol 2.2: Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from alcohols and carboxylic acids using a carbodiimide coupling agent and a nucleophilic catalyst.[12][13]

Causality and Experimental Rationale: N,N'-Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of 4-dimethylaminopyridine (DMAP), this intermediate is converted to an even more reactive N-acylpyridinium species. The alcohol substrate then attacks this species to form the ester, releasing the protonated DMAP and generating a urea byproduct (DCU or EDU).[12] This method avoids the need for harsh acidic conditions or conversion to acid chlorides.

Detailed Protocol:

  • Dissolve the desired carboxylic acid (1.1 equivalents), this compound (1.0 equivalent), and DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

  • Wash the organic layer with 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography to remove the urea byproduct and any remaining impurities.

ParameterValue/ReagentPurpose
Coupling Agent EDC·HCl (or DCC)Activates the carboxylic acid.
Catalyst DMAPActs as a nucleophilic catalyst to accelerate the reaction.
Solvent Dichloromethane (DCM), anhydrousAprotic solvent that dissolves most reactants.
Temperature 0 °C to Room TemperatureEnsures mild reaction conditions.
Typical Yield 80-95%Highly efficient and broadly applicable.

Activation and Nucleophilic Displacement

A powerful two-step strategy involves converting the hydroxyl into a good leaving group, which can then be displaced by a wide range of nucleophiles. This opens the door to C-N, C-S, and C-C bond formation at the methyl position.

G alcohol Hydroxymethyl (Starting Material) activated Activated Intermediate (e.g., Mesylate, Tosylate) alcohol->activated Activation (MsCl, TsCl) product Substituted Product (e.g., Azide, Thiol, Cyanide) activated->product SN2 Displacement (Nu⁻)

Caption: Two-step workflow for nucleophilic substitution.

Protocol 3.1: Mesylation of the Hydroxyl Group

Conversion of the alcohol to a methanesulfonate (mesylate) ester transforms the poor -OH leaving group into an excellent one.

Causality and Experimental Rationale: Methanesulfonyl chloride (MsCl) is highly electrophilic at the sulfur atom. In the presence of a non-nucleophilic base like triethylamine, the alcohol attacks the MsCl, displacing the chloride ion. The base then quenches the HCl byproduct. The resulting mesylate group is highly electron-withdrawing, making it an excellent leaving group for subsequent Sₙ2 reactions.[14] The reaction is typically run at 0 °C to control exothermicity and prevent side reactions. The Boc group on the nitrogen is stable to these conditions and prevents the amine from reacting with the MsCl.[14]

Detailed Protocol:

  • Dissolve this compound (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C.

  • Add triethylamine (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.2 equivalents).

  • Stir the reaction at 0 °C and monitor by TLC (the product is significantly less polar than the starting alcohol). The reaction is usually complete in 1-2 hours.

  • Quench with cold water and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aq. NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at low temperature as the product can be unstable.

  • The crude mesylate is often of sufficient purity to be used directly in the next step.

ParameterValue/ReagentPurpose
Activating Agent Methanesulfonyl Chloride (MsCl)Converts the hydroxyl to a mesylate.
Base Triethylamine (TEA)Scavenges the HCl byproduct.
Solvent Dichloromethane (DCM), anhydrousAprotic solvent.
Temperature 0 °CControls reactivity and ensures stability.
Typical Yield >95% (crude)Typically a high-yielding transformation.
Protocol 3.2: Nucleophilic Displacement with Sodium Azide

The activated mesylate is an ideal substrate for Sₙ2 displacement. Reaction with sodium azide provides a versatile azidomethyl derivative, which can be readily reduced to a primary amine.

Detailed Protocol:

  • Dissolve the crude mesylate from the previous step (1.0 equivalent) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5-2.0 equivalents) to the solution.

  • Heat the reaction mixture to 50-60 °C and stir overnight.

  • Monitor the reaction by TLC for the disappearance of the mesylate.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and wash the organic phase extensively with water (to remove DMF) and then with brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by silica gel column chromatography to yield the pure azide.

ParameterValue/ReagentPurpose
Nucleophile Sodium Azide (NaN₃)Displaces the mesylate to form the azide.
Solvent Dimethylformamide (DMF), anhydrousPolar aprotic solvent that facilitates Sₙ2 reactions.
Temperature 50-60 °CProvides sufficient energy to overcome the activation barrier.
Typical Yield 80-95%Efficient displacement of the mesylate.

References

  • Couty, F., & Evano, G. (2006). Reaction of Azetidines with Chloroformates. Organic Letters, 8(24), 5501-5504. [Link]

  • Gajda, T. (2019). N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journal of Organic Chemistry, 15, 1948-2003. [Link]

  • Kim, Y. G., et al. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses, 99, 274-285. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

  • Chemistry Steps. (n.d.). Swern Oxidation Mechanism. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. [Link]

  • Chem-Station. (2014). TEMPO Oxidation. [Link]

  • Neises, B., & Steglich, W. (1985). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Organic Syntheses, 63, 183. [Link]

  • ResearchGate. (2015). How can I mesylate hydroxyl group in organic compound that containing hydroxyl group and amine group? [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Singh, J., & Kaur, G. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. RSC Medicinal Chemistry. [Link]

  • Organic Reactions. (n.d.). TEMPO-Mediated Oxidations. [Link]

Sources

Application Note: Synthetic Pathways to Novel 2-Substituted Azetidine Derivatives from tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides detailed synthetic protocols for the derivatization of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a versatile building block for medicinal chemistry. We present two core transformations targeting the primary hydroxyl group: a mild oxidation to the corresponding aldehyde and a robust nucleophilic substitution via the Mitsunobu reaction. These protocols offer reliable pathways to a diverse range of novel 2-substituted azetidine derivatives, which are valuable scaffolds in drug discovery. The causality behind experimental choices, detailed step-by-step methodologies, and downstream applications are discussed to provide a comprehensive resource for synthetic and medicinal chemists.

The Strategic Importance of Azetidines in Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become an increasingly important motif in modern medicinal chemistry.[1][2][3] Its unique structural properties, including high ring strain (approx. 25.4 kcal/mol) and a distinct three-dimensional profile, confer favorable physicochemical characteristics to parent molecules.[2][3] Incorporating an azetidine scaffold can lead to improved metabolic stability, enhanced solubility, and better receptor binding selectivity.[2] Several FDA-approved drugs, such as the Janus kinase inhibitor baricitinib and the calcium channel blocker azelnidipine, feature the azetidine moiety, highlighting its therapeutic relevance.[2] Consequently, the development of synthetic routes to access functionally diverse azetidine building blocks is of significant interest to the drug discovery community.[4][5][6]

The Starting Material: A Versatile Scaffold

This compound serves as an excellent starting point for chemical exploration. This molecule possesses several key features:

  • Azetidine Core: Provides the desirable properties of the strained ring system.

  • Boc Protecting Group: The tert-butoxycarbonyl (Boc) group offers robust protection of the azetidine nitrogen under a wide range of conditions but can be readily removed with acid when desired.

  • Quaternary Center: The methyl group at the C2 position introduces a stereochemically stable quaternary center, adding structural rigidity and novelty.

  • Hydroxymethyl Group: This primary alcohol is the key functional handle for diversification, allowing for a multitude of chemical transformations to introduce new functionalities.

The overall strategy is to leverage the hydroxymethyl group as a versatile anchor for introducing diverse substituents, thereby generating a library of novel azetidine derivatives for biological screening.

G start tert-Butyl 2-(hydroxymethyl)- 2-methylazetidine-1-carboxylate aldehyde tert-Butyl 2-formyl- 2-methylazetidine-1-carboxylate start->aldehyde Swern Oxidation azide tert-Butyl 2-(azidomethyl)- 2-methylazetidine-1-carboxylate start->azide Mitsunobu Reaction downstream1 Further Derivatization (Reductive Amination, etc.) aldehyde->downstream1 downstream2 Further Derivatization (Reduction to Amine, etc.) azide->downstream2

Caption: Core synthetic strategies from the starting material.

Key Synthetic Transformations and Protocols

Oxidation to the Aldehyde: Accessing Electrophilic Intermediates

Oxidation of the primary alcohol to an aldehyde introduces a key electrophilic center, opening pathways to carbon-carbon bond formation (e.g., Wittig, Grignard reactions) and carbon-nitrogen bond formation (e.g., reductive amination). The Swern oxidation is an exemplary method for this transformation due to its mild, metal-free conditions, which prevent over-oxidation to the carboxylic acid and are compatible with sensitive functional groups.[7][8]

The reaction involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form a highly reactive electrophilic sulfur species.[7][8] The alcohol attacks this species, and subsequent addition of a hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) facilitates an elimination reaction to yield the aldehyde, carbon monoxide, carbon dioxide, and foul-smelling dimethyl sulfide.[7][8]

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification prep1 Dissolve oxalyl chloride in anhydrous CH2Cl2 prep2 Cool to -78 °C (Dry Ice/Acetone Bath) prep1->prep2 reac1 Add DMSO solution dropwise (maintain T < -70 °C) prep2->reac1 reac2 Stir for 15 min reac1->reac2 reac3 Add alcohol solution dropwise (maintain T < -70 °C) reac2->reac3 reac4 Stir for 30 min reac3->reac4 reac5 Add Triethylamine (TEA) dropwise reac4->reac5 reac6 Stir for 30 min at -78 °C, then warm to RT reac5->reac6 work1 Quench with sat. aq. NH4Cl reac6->work1 work2 Extract with CH2Cl2 work1->work2 work3 Wash combined organics (Brine) work2->work3 work4 Dry (Na2SO4), filter, and concentrate work3->work4 work5 Purify via flash column chromatography work4->work5

Caption: Experimental workflow for the Swern Oxidation protocol.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 10 mmol scale)
This compound201.271.02.01 g
Oxalyl Chloride126.931.51.3 mL (15 mmol)
Dimethyl Sulfoxide (DMSO), anhydrous78.133.02.1 mL (30 mmol)
Triethylamine (TEA), distilled101.195.07.0 mL (50 mmol)
Dichloromethane (CH₂Cl₂), anhydrous--~100 mL
Saturated aqueous NH₄Cl solution--~50 mL
Brine--~50 mL

Step-by-Step Procedure:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add oxalyl chloride (1.3 mL, 15 mmol) and anhydrous CH₂Cl₂ (40 mL).

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (2.1 mL, 30 mmol) in anhydrous CH₂Cl₂ (10 mL) dropwise over 15 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture for an additional 15 minutes at -78 °C.

  • Alcohol Addition: Add a solution of this compound (2.01 g, 10 mmol) in anhydrous CH₂Cl₂ (15 mL) dropwise over 20 minutes, maintaining the reaction at -78 °C.

  • Base Addition: After stirring for 30 minutes, add triethylamine (7.0 mL, 50 mmol) dropwise. The mixture may become thick.

  • Completion: Stir the reaction for another 30 minutes at -78 °C, then remove the cooling bath and allow the mixture to warm to room temperature over ~45 minutes.

  • Work-up: Quench the reaction by slowly adding 50 mL of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldehyde.

Nucleophilic Displacement via Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting a primary or secondary alcohol into a variety of other functional groups with inversion of stereochemistry.[9][10] The reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol.[9] The PPh₃ and DEAD first react to form a phosphonium intermediate, which then activates the alcohol's oxygen, turning it into a good leaving group.[11] A suitable nucleophile can then displace this group in an Sₙ2 reaction.[9]

Here, we describe the introduction of an azide group using diphenylphosphoryl azide (DPPA) as the nucleophile source. The resulting azidomethyl derivative is a highly versatile intermediate, which can be readily reduced to a primary amine, used in cycloaddition reactions, or other transformations.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Work-up & Purification prep1 Dissolve alcohol, PPh3, and DPPA in anhydrous THF prep2 Cool to 0 °C (Ice Bath) prep1->prep2 reac1 Add DIAD solution dropwise prep2->reac1 reac2 Allow to warm to RT reac1->reac2 reac3 Stir for 12-18 hours (Monitor by TLC) reac2->reac3 work1 Concentrate in vacuo reac3->work1 work2 Purify directly via flash column chromatography work1->work2 work3 Identify fractions containing product, separating from PPh3=O and hydrazine byproducts work2->work3

Caption: Experimental workflow for the Mitsunobu Reaction protocol.

Materials & Reagents

ReagentM.W. ( g/mol )EquivalentsAmount (for 5 mmol scale)
This compound201.271.01.01 g
Triphenylphosphine (PPh₃)262.291.51.97 g (7.5 mmol)
Diphenylphosphoryl azide (DPPA)275.241.51.6 mL (7.5 mmol)
Diisopropyl azodicarboxylate (DIAD)202.211.51.5 mL (7.5 mmol)
Tetrahydrofuran (THF), anhydrous--~50 mL

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.01 g, 5 mmol), triphenylphosphine (1.97 g, 7.5 mmol), and anhydrous THF (40 mL). Stir until all solids dissolve.

  • Nucleophile Addition: Add diphenylphosphoryl azide (1.6 mL, 7.5 mmol) to the solution.

  • Initiation: Cool the flask to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (1.5 mL, 7.5 mmol) dropwise over 10 minutes. A color change and/or precipitate may be observed.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, monitoring for the consumption of the starting material by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: The crude residue contains the product as well as significant amounts of triphenylphosphine oxide and the DIAD-hydrazine byproduct, which can complicate purification.[12] Directly purify the residue using flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the target azide.

Conclusion

The protocols detailed in this application note provide robust and versatile methods for the synthesis of novel azetidine derivatives from a readily available starting material. The Swern oxidation yields a key aldehyde intermediate, primed for a host of subsequent transformations. The Mitsunobu reaction offers a reliable method for nucleophilic substitution, enabling the introduction of diverse functional groups such as azides, which are themselves valuable synthetic precursors. By employing these foundational reactions, researchers can efficiently generate libraries of structurally diverse azetidines, facilitating the exploration of this privileged scaffold in drug discovery and development programs.

References

  • Datensko, O. P., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Retrieved from [Link]

  • LibreTexts. (2023). Swern oxidation. Chemistry LibreTexts. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Recent advances in synthetic facets of immensely reactive azetidines. Retrieved from [Link]

  • Marx, M., & Tidwell, T. T. (1983). Reactivity-selectivity in the Swern oxidation of alcohols using dimethyl sulfoxide-oxalyl chloride. The Journal of Organic Chemistry. Retrieved from [Link]

  • Sokoli, K., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. Retrieved from [Link]

  • Cheekatla, S. R., et al. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Retrieved from [Link]

  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Science. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Swern Oxidation Procedure. Retrieved from [Link]

  • Google Patents. (2000). WO2000063168A1 - Synthesis of azetidine derivatives.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Datsenko, O. P., et al. (2025). Alkyl Azetidines Via Batch and Flow Photochemistry. Synfacts. Retrieved from [Link]

  • National Institutes of Health. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • ResearchGate. (2012). Ring Expansion of 2‐(1‐Hydroxyalkyl)azetidines to 4‐(2‐Chloroethyl)oxazolidinones. Retrieved from [Link]

  • National Institutes of Health. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable synthetic building block. The unique structure of this compound, featuring a strained four-membered ring, a polar hydroxyl group, and a lipophilic Boc protecting group, presents specific challenges that require careful consideration during purification. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve high purity and yield.

Section 1: Core Purification Strategy: Flash Column Chromatography

Flash column chromatography is the most common and effective method for purifying this compound from typical crude reaction mixtures. The key is to balance the polarity of the eluent to achieve separation without causing excessive retention on the silica gel.

Detailed Experimental Protocol
  • Preparation of the Crude Sample:

    • After an appropriate aqueous work-up, concentrate the crude organic extract in vacuo using a rotary evaporator.

    • To ensure complete removal of residual non-polar solvents (like hexane or ether), co-evaporate the resulting oil with a small amount of dichloromethane twice.

    • Prepare a concentrated slurry of the crude product by adsorbing it onto a small amount of silica gel (typically 1-2 times the mass of the crude oil). This is the preferred method for column loading as it leads to better band sharpness compared to liquid loading.

  • Column Packing:

    • Select a column of appropriate size (aim for a crude product-to-silica mass ratio of 1:30 to 1:50).

    • Prepare a slurry of silica gel (230-400 mesh is standard) in the initial, least polar eluent mixture (e.g., 10% ethyl acetate in heptane).[1][2]

    • Wet pack the column, ensuring no air bubbles are trapped. Run 1-2 column volumes of the initial eluent through the packed column to stabilize the bed.

  • Elution and Fraction Collection:

    • Carefully load the dried slurry of the product onto the top of the packed column.

    • Begin elution with a low-polarity mobile phase (e.g., Heptane/Ethyl Acetate 9:1) and gradually increase the polarity. A step gradient is often effective.[2][3]

    • Collect fractions and monitor the elution progress using Thin Layer Chromatography (TLC).

  • Analysis and Product Isolation:

    • For TLC analysis, use a mobile phase that gives the target compound an Rf value of approximately 0.3-0.4. Visualize spots using an appropriate stain, such as potassium permanganate, which is effective for hydroxyl groups.

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure. For final solvent removal, place the product under a high vacuum for several hours.

Purification Workflow Diagram

G cluster_prep Sample Preparation cluster_chrom Chromatography cluster_analysis Analysis & Isolation crude Crude Reaction Product workup Aqueous Work-up & Concentration crude->workup slurry Adsorb onto Silica Gel workup->slurry load Load Slurry onto Column slurry->load elute Gradient Elution load->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc pool Pool Pure Fractions tlc->pool concentrate Concentrate & Dry Under High Vacuum pool->concentrate pure Pure Product concentrate->pure

Caption: General workflow for the purification of the target compound.

Section 2: Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Recovery of Product 1. High Retention: The compound's polar hydroxyl group and the basic nitrogen of the azetidine ring can chelate strongly to the acidic silica gel. 2. Co-elution: The product may have eluted with a non-UV active impurity, leading to incorrect pooling of fractions.1. Deactivate Silica: Add 0.5-1% triethylamine (Et₃N) or pyridine to your eluent system. This base will occupy the acidic sites on the silica, preventing strong adsorption of your product.[1] 2. Use a More Polar Eluent: Switch to a dichloromethane/methanol solvent system, which is more effective at eluting polar compounds. Start with 1-2% methanol and increase as needed.[1] 3. Thorough TLC Analysis: Stain your TLC plates with potassium permanganate or another universal stain to visualize all compounds, not just those that are UV active.
Product is Impure After Column 1. Inappropriate Solvent System: The chosen eluent may not have sufficient resolving power to separate the product from a similarly polar impurity. 2. Column Overload: Too much crude material was loaded onto the column, exceeding its separation capacity.1. Optimize Gradient: Use a shallower gradient during elution. If using ethyl acetate/heptane, increase the ethyl acetate percentage in smaller increments (e.g., 2-5% at a time).[2] 2. Reduce Load: Repeat the chromatography with less crude material. A general rule is a 1:50 mass ratio of crude product to silica for difficult separations.
Streaking on TLC Plate / Tailing on Column 1. Acidity of Silica Gel: As mentioned, the basic nitrogen can interact strongly with acidic silica, causing streaking. 2. Compound Insolubility: The compound may be poorly soluble in the mobile phase, causing it to streak as it moves up the plate.1. Add a Basic Modifier: Incorporate 0.5-1% triethylamine into the mobile phase for both TLC and column chromatography. 2. Add a Polar Modifier: Add a small amount (1-2%) of methanol to your eluent system to increase the polarity and improve the solubility of the compound.
Final Product is an Oil but Should be a Solid 1. Residual Solvent: Trace amounts of high-boiling solvents (like ethyl acetate or DMSO from the reaction) can prevent crystallization. 2. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice, resulting in an oil.1. High Vacuum Drying: Dry the sample under a high vacuum (e.g., <1 mmHg) for an extended period (12-24 hours). Gentle heating (30-40°C) can aid this process. 2. Co-evaporation: Dissolve the oil in a volatile solvent like dichloromethane or diethyl ether and re-concentrate. Repeat this 2-3 times to azeotropically remove less volatile solvents. 3. Re-purification: If solvent removal fails, the issue is likely purity. Re-run the column chromatography, paying close attention to fraction selection.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect?

The primary impurities depend on the synthetic route used to prepare the compound. However, common possibilities include:

  • Starting Material: If the hydroxymethyl group was formed by reducing the corresponding carboxylic acid or ester, some unreacted starting material may remain.

  • De-protected Product: The Boc (tert-butoxycarbonyl) group can be labile under acidic conditions.[4] If the reaction or work-up involved acid, you might see the free amine, 2-(hydroxymethyl)-2-methylazetidine.

  • Ring-Opened Byproducts: Azetidine rings are strained and can be susceptible to nucleophilic ring-opening under certain conditions.

  • Pyrrolidine Isomer: During the synthesis of the azetidine ring, rearrangement to form a more stable five-membered pyrrolidine ring can sometimes occur.[5]

Key Structures to Monitor

G cluster_target Target Product cluster_impurity1 Starting Material (Ester) cluster_impurity2 De-Boc Impurity target_struct sm_struct deboc_struct

Caption: The target molecule and common process-related impurities.

Q2: Can I use recrystallization or distillation instead of chromatography?

  • Distillation: This is generally not a suitable method. Boc-protected amines and alcohols have high boiling points and tend to decompose at the high temperatures required for distillation, even under a vacuum.

  • Recrystallization: This can be an excellent method for final polishing if the crude material is already of moderate-to-high purity (>90%).[6] Finding a suitable solvent system is key. You will need a solvent in which the compound is soluble when hot but poorly soluble when cold. A binary solvent system, such as ethyl acetate/heptane or ether/pentane, is often a good starting point. However, for removing a complex mixture of impurities from a crude reaction, chromatography is far more versatile.[7]

Q3: How do I confirm the purity and identity of my final product?

A combination of analytical techniques is essential for unambiguous characterization:

  • ¹H NMR: Look for the characteristic signals: a singlet around 1.4 ppm (9H) for the tert-butyl group, diastereotopic protons for the CH₂OH group, and distinct multiplets for the azetidine ring protons.

  • ¹³C NMR: Expect signals for the quaternary carbons of the Boc group (~80 ppm and ~28 ppm), the carbonyl carbon (~156 ppm), and the carbons of the azetidine ring, including the one bearing the hydroxymethyl group.

  • Mass Spectrometry (MS): In ESI+ mode, look for the [M+H]⁺ (mass-to-charge ratio of 202.14) or [M+Na]⁺ (224.12) adducts.

  • TLC: A pure compound should appear as a single, well-defined spot in multiple solvent systems.

Q4: What are the best practices for storing this compound?

Due to the strained azetidine ring, the compound may have limited long-term stability, especially at room temperature or in the presence of acids or bases. For optimal shelf-life, store the purified compound as a solid in a tightly sealed container at low temperatures (e.g., -20°C to 4°C) under an inert atmosphere like nitrogen or argon.

References

  • Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. The Royal Society of Chemistry.
  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. ChemicalBook.
  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cycliz
  • EXPERIMENTAL PROCEDURES. Beilstein Journals.
  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Inform
  • azetidine. Organic Syntheses Procedure.
  • Purifying 2-(3-Chlorophenyl)azetidine: A Guide to Standard Techniques. Benchchem.
  • How to avoid pyrrolidine formation during azetidine synthesis. Benchchem.
  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid. HETEROCYCLES, Vol. 96, No. 12, 2018.
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition. PubMed Central.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • 2-HYDROXYMETHYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. ChemicalBook.

Sources

Technical Support Center: Synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design.

Introduction

This compound is a key synthetic intermediate in medicinal chemistry. The rigid, four-membered azetidine scaffold provides unique conformational constraints that can enhance ligand-protein binding interactions and improve pharmacokinetic properties. However, the inherent ring strain of the azetidine system makes it susceptible to specific side reactions, primarily ring-opening, which can complicate synthesis and purification.[1][2] This guide provides a comprehensive troubleshooting framework for these challenges.

Overview of a Primary Synthetic Route

A common and reliable method to synthesize the target molecule involves the reduction of a corresponding carboxylic acid or ester precursor, such as 1-(tert-butyl) 2-methyl 2-methylazetidine-1,2-dicarboxylate. This precursor can be synthesized through various multi-step sequences, often involving the cyclization of a γ-amino alcohol or γ-haloamine derivative.[3][4] The final reduction step is critical and is a focal point for potential side reactions.

Synthetic_Pathway Precursor 1-(tert-butyl) 2-methyl 2-methylazetidine-1,2-dicarboxylate ReducingAgent Reducing Agent (e.g., BH₃•THF, LiBH₄) Precursor->ReducingAgent Product tert-butyl 2-(hydroxymethyl)- 2-methylazetidine-1-carboxylate ReducingAgent->Product Desired Reduction SideProduct Ring-Opened Byproducts ReducingAgent->SideProduct Side Reaction (e.g., Ring Opening)

Caption: General synthetic scheme for the reduction to the target alcohol.

Troubleshooting Guide & FAQs

This section addresses specific issues reported by users during their experiments. Each entry details the probable cause, provides actionable solutions, and suggests preventative measures.

Q1: I'm observing a significant amount of a ring-opened byproduct during my reaction. What is causing this?

A1: The presence of a linear amino alcohol byproduct, such as 4-(tert-butoxycarbonylamino)-3-methylbutan-1-ol, is the most common issue in azetidine chemistry.

  • Plausible Cause: The high ring strain of the azetidine core makes it susceptible to nucleophilic or acid-catalyzed ring-opening.[1] The reaction can be initiated by protonation of the azetidine nitrogen, which significantly activates the ring for nucleophilic attack at one of the ring carbons. This can be triggered by acidic reagents, acidic impurities in solvents, or even protic solvents at elevated temperatures.[5][6]

  • Proposed Solutions & Preventative Measures:

    • Strict pH Control: Ensure all reagents and solvents are neutral or slightly basic. If an acidic reagent is necessary, it should be neutralized immediately during workup at low temperatures.

    • Choice of Reagents: When performing reactions on substituents of the azetidine ring, avoid strong Lewis acids or Brønsted acids.[6] For reductions, borane complexes (e.g., BH₃•THF) are often preferred over aluminum-based hydrides that may require harsher, acidic workups.

    • Temperature Management: Perform the reaction and workup at the lowest feasible temperature to minimize the rate of the decomposition pathway.

    • Inert Atmosphere: Work under an inert atmosphere (Nitrogen or Argon) to prevent the formation of acidic species from solvent degradation.

Ring_Opening_Mechanism cluster_0 Acid-Catalyzed Ring Opening Azetidine N-Boc-Azetidine Protonated Protonated Azetidinium Ion (Activated) Azetidine->Protonated + H⁺ Opened Ring-Opened Product Protonated->Opened + Nu:⁻ Nucleophile Nu: Cyclization_vs_Elimination cluster_0 Pathways start γ-Haloamine cyclization Intramolecular SN2 (Desired Azetidine) start->cyclization Less Hindered Base Low Temperature elimination E2 Elimination (Alkene Byproduct) start->elimination Hindered Base High Temperature

Caption: Competing pathways in azetidine ring formation.

Q4: I'm observing N,N-di-Boc or oxazolidinone formation when trying to protect the precursor amino alcohol. How can I achieve clean mono-N-Boc protection?

A4: The protection of amino alcohols can sometimes lead to undesired side products.

  • Plausible Cause:

    • Di-Boc Formation: Using a strong base (like NaOH) with an excess of di-tert-butyl dicarbonate (Boc₂O) can lead to the formation of the di-Boc protected amine. [7] 2. Oxazolidinone Formation: In the presence of a base, the hydroxyl group of an amino alcohol can attack the carbonyl of an adjacent, newly formed Boc group, leading to an intramolecular cyclization to form a five-membered oxazolidinone ring. This is more common with α-amino alcohols but can occur with β-amino alcohols under certain conditions. [8][9]

  • Proposed Solutions & Preventative Measures:

    • Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of Boc₂O.

    • Optimized Base and Solvent: Perform the reaction using a mild base like NaHCO₃ in a mixed solvent system such as dioxane/water or THF/water. This provides sufficient basicity for the reaction while minimizing side reactions. [10]Some protocols even report catalyst-free N-Boc protection in water. [8] 3. Avoid DMAP: While 4-dimethylaminopyridine (DMAP) is a common catalyst for Boc protection, it can sometimes promote side reactions with amino alcohols. [7]Use it judiciously or avoid it if side products are observed.

Recommended Experimental Protocol

Protocol: Reduction of 1-(tert-butyl) 2-methyl 2-methylazetidine-1,2-dicarboxylate with BH₃•THF

This protocol is optimized to minimize ring-opening and Boc-deprotection side reactions.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1-(tert-butyl) 2-methyl 2-methylazetidine-1,2-dicarboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add borane-tetrahydrofuran complex (BH₃•THF, 1 M solution in THF, 2.5 eq) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly add methanol (MeOH) dropwise to quench the excess borane until gas evolution ceases.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the bulk of the THF and MeOH.

  • Extraction: Dissolve the residue in ethyl acetate (EtOAc). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure this compound.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters. [Link]

  • Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications. [Link]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications. [Link]

  • Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Medicinal Chem IJ. [Link]

  • Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. Journal of the Mexican Chemical Society. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry. [Link]

  • Epoxides Ring-Opening Reactions. Chemistry Steps. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • A Mild and Regioselective Ring-Opening of Aziridines with Acid Anhydride Using TBD or PS-TBD as a Catalyst. Molecules. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Dual protection of amino functions involving Boc. RSC Publishing. [Link]

  • Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Azetidines, Azetines and Azetes: Monocyclic. ResearchGate. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Azetidine. Wikipedia. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]

  • TERT-BUTYL (2S)-2-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE. ChemBK. [Link]

  • Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Trade Science Inc. [Link]

  • Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]

  • Process for synthesizing L-N-protective group-azacyclobutane-2-carboxylic acid.

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Technical Support Center: Optimizing the Synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable synthetic building block. We will delve into the common synthetic challenges, provide a detailed troubleshooting guide in a question-and-answer format, and present an optimized, field-proven protocol.

The synthesis of highly substituted azetidines is often challenging due to the inherent ring strain of the four-membered heterocycle.[1] The target molecule, featuring a quaternary center at the C2 position, introduces additional steric considerations. This guide provides a systematic approach to overcoming these obstacles.

Synthesis Overview & Key Challenges

The most common and reliable method for preparing this compound is the reduction of its corresponding carboxylic acid precursor, tert-butyl 2-(carboxy)-2-methylazetidine-1-carboxylate. This precursor chemistry is foundational, and its purity is paramount for the success of the final reduction step.

Primary Synthetic Pathway

The reduction of the carboxylic acid to the primary alcohol is the key transformation. The choice of reducing agent and reaction conditions is critical to prevent ring-opening, deprotection of the Boc group, and other side reactions.

Synthetic_Pathway Start tert-butyl 2-(carboxy)-2- methylazetidine-1-carboxylate Product tert-butyl 2-(hydroxymethyl)-2- methylazetidine-1-carboxylate Start->Product 1. Reducing Agent (e.g., BH3·THF) 2. Anhydrous THF, 0°C to RT 3. Quench (e.g., Methanol)

Caption: General reaction scheme for the target molecule's synthesis.

Core Challenges:

  • Incomplete Conversion: The sterically hindered carboxylic acid may react sluggishly, leading to low conversion rates.

  • Side Product Formation: The strained azetidine ring is susceptible to cleavage under harsh conditions. The acid-labile tert-butoxycarbonyl (Boc) protecting group can also be cleaved.

  • Purification Difficulties: The polarity of the product alcohol is similar to that of certain byproducts and residual reagents (especially boron salts), complicating chromatographic separation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a direct Q&A format.

Q1: My reaction shows low conversion, with a significant amount of starting material remaining. What are the likely causes and solutions?

A1: This is a common issue often related to the reducing agent or reaction conditions.

  • Cause 1: Inactive Reducing Agent. Borane complexes, such as Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·SMe₂), are the preferred reagents for this reduction due to their high selectivity for carboxylic acids. However, they are sensitive to moisture and air and can degrade over time.

    • Solution: Always use a fresh bottle of the borane complex or one that has been properly stored under an inert atmosphere. If in doubt, the molarity of commercial solutions can be checked via titration.

  • Cause 2: Insufficient Stoichiometry. The reduction of a carboxylic acid with borane consumes two equivalents of hydride. A 1:1 molar ratio of borane to carboxylic acid is typically required.

    • Solution: Ensure at least 1.0 to 1.2 equivalents of the borane complex are used. For sluggish reactions, a slight excess can help drive the reaction to completion.

  • Cause 3: Sub-optimal Temperature or Reaction Time. The reaction is typically initiated at 0°C for safety and selectivity, then allowed to warm to room temperature.[2] Insufficient reaction time will result in incomplete conversion.

    • Solution: After the initial addition at 0°C, allow the reaction to stir at room temperature for at least 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

Q2: I'm observing significant side product formation. How can I identify and minimize it?

A2: Side products typically arise from the inherent reactivity of the strained ring or the protecting group.

  • Side Product Type 1: Ring-Opened Byproducts.

    • Cause: The use of overly harsh reducing agents (like uncomplexed LiAlH₄ at elevated temperatures) or acidic conditions can lead to the cleavage of the C-N bonds in the azetidine ring. This can also occur if the borane reagent has degraded, potentially generating acidic species.

    • Solution:

      • Use Milder Reagents: Stick with borane complexes (BH₃·THF, BH₃·SMe₂) which are highly effective and selective.[2]

      • Control Temperature: Perform the initial addition of the reducing agent at 0°C to manage the exotherm and prevent localized heating.

      • Careful Quenching: Quench the reaction slowly at 0°C with methanol. A rapid, exothermic quench can create harsh localized conditions.

  • Side Product Type 2: N-Boc Deprotection.

    • Cause: The Boc group is notoriously sensitive to acid. If the workup involves a strong acidic wash, or if the reaction is quenched with an aqueous acid solution, significant deprotection can occur.

    • Solution: Use a neutral or mildly basic workup. After quenching with methanol, dilute the mixture with a suitable organic solvent (like ethyl acetate or dichloromethane) and wash with saturated sodium bicarbonate solution, followed by brine.

Below is a troubleshooting workflow to help diagnose yield issues:

Troubleshooting_Workflow Start Low Yield Observed Check_Conversion Check Reaction Conversion (TLC / LC-MS) Start->Check_Conversion High_SM High Starting Material Remains Check_Conversion->High_SM Incomplete Low_SM Starting Material Consumed Check_Conversion->Low_SM Complete Sol_Reagent Solution: 1. Use fresh/titrated borane. 2. Increase stoichiometry (1.2 eq). 3. Increase reaction time/temp. High_SM->Sol_Reagent Impure_Product Product is Impure (Multiple Spots on TLC) Low_SM->Impure_Product Clean_Product Product Looks Clean, but Isolated Yield is Low Impure_Product->Clean_Product No Sol_SideProduct Solution: 1. Use milder conditions (BH3•THF). 2. Maintain low temperature. 3. Use neutral/basic workup. Impure_Product->Sol_SideProduct Yes Sol_Purification Solution: 1. Use brine to break emulsions. 2. Optimize chromatography. 3. Ensure complete extraction. Clean_Product->Sol_Purification

Caption: A decision tree for troubleshooting low product yield.

Q3: My product is difficult to purify by column chromatography. What can I do?

A3: Purification challenges often stem from boron residue and the product's polarity.

  • Problem: Boron Residue. Boronic acids and their esters formed during the reaction and workup can be difficult to remove and may co-elute with your product.

    • Solution: An extractive workup designed to remove boron species is highly effective. After the initial quench, perform several washes with a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate) or a pH 7 buffer. This complexes with the boron species, sequestering them in the aqueous layer.

  • Problem: Co-elution. The product alcohol is quite polar and may streak or co-elute with other polar impurities.

    • Solution: Use a gradient elution for flash chromatography. Start with a less polar solvent system (e.g., 10-20% Ethyl Acetate in Hexanes) and gradually increase the polarity. Adding 0.5-1% triethylamine to the eluent can often improve peak shape and reduce tailing for amine-containing compounds.

Optimized Experimental Protocol

This protocol has been designed to maximize yield and purity while minimizing side reactions.

Workflow Diagram

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purify Purification prep1 Dissolve carboxylic acid in anhydrous THF prep2 Place under N2 atmosphere prep1->prep2 prep3 Cool to 0°C (ice bath) prep2->prep3 react1 Add BH3·THF (1.1 eq) dropwise over 20 min prep3->react1 react2 Warm to Room Temp react1->react2 react3 Stir for 3-4 hours react2->react3 react4 Monitor by TLC react3->react4 workup1 Cool to 0°C react4->workup1 workup2 Quench slowly with Methanol workup1->workup2 workup3 Concentrate in vacuo workup2->workup3 workup4 Redissolve in EtOAc workup3->workup4 workup5 Wash with sat. NaHCO3 then Brine workup4->workup5 workup6 Dry (Na2SO4), filter, and concentrate workup5->workup6 purify1 Purify crude oil via flash column chromatography workup6->purify1 purify2 Characterize pure product (NMR, MS) purify1->purify2

Caption: Step-by-step experimental workflow for the reduction.

Step-by-Step Methodology
  • Preparation: To a solution of tert-butyl 2-(carboxy)-2-methylazetidine-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, approx. 0.5 M), under an inert nitrogen atmosphere, cool the flask to 0°C using an ice-water bath.

  • Reagent Addition: Add a 1.0 M solution of borane-THF complex in THF (1.1 - 1.2 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 3-5 hours.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., 50% Ethyl Acetate/Hexanes), staining with potassium permanganate. The starting material will be a baseline spot, while the product will have a higher Rf.

  • Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and slowly add methanol dropwise until gas evolution ceases.

  • Workup:

    • Remove the solvents under reduced pressure.

    • Dissolve the resulting residue in ethyl acetate (EtOAc).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to afford the pure this compound.

Frequently Asked Questions (FAQs)
  • Q: Can I use Lithium Aluminum Hydride (LiAlH₄) instead of a borane complex?

    • A: While LiAlH₄ is a powerful reducing agent capable of this transformation, it is generally not recommended for this specific substrate. Its high reactivity can lead to the cleavage of the strained azetidine ring and may also react with the ester functionality of the Boc group. Borane complexes offer superior chemoselectivity for this application.

  • Q: How critical is the quality of the starting carboxylic acid?

    • A: It is absolutely critical. Any impurities in the starting material will carry through and complicate the purification of the final product. Ensure the precursor, tert-butyl 2-(carboxy)-2-methylazetidine-1-carboxylate, is fully characterized and purified before attempting the reduction.

  • Q: What are the key considerations for scaling up this reaction?

    • A: The primary consideration for scale-up is managing the exotherm during the addition and quenching steps. Use a jacketed reactor for better temperature control and ensure the addition of the borane reagent and the quenching solvent is slow and controlled. A nitrogen atmosphere must be maintained throughout the process to prevent reagent degradation.

Comparative Data on Reaction Conditions

The following table summarizes typical conditions and expected outcomes. Yields are highly dependent on the purity of the starting material and the precision of the execution.

Reducing AgentEquivalentsTemperature (°C)Typical Time (h)Reported Yield RangeNotes
BH₃·THF 1.1 - 1.20 to RT3 - 580-90%Recommended method. Good selectivity and high yield.[2]
BH₃·SMe₂ 1.1 - 1.20 to RT3 - 580-90%Similar to BH₃·THF but more stable for storage. Requires good ventilation due to the smell of dimethyl sulfide.
LiAlH₄ 1.001 - 240-60%Not recommended. Higher risk of ring-opening and other side reactions.
NaBH₄ / I₂ 2.0 (NaBH₄)0 to RT4 - 660-75%An in situ method for generating diborane. Can be effective but involves handling solid NaBH₄ and iodine.
References
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, Vol. 84, No. 1. Available at: [Link]

Sources

Technical Support Center: tert-Butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis, purification, and handling of this important building block. Our goal is to equip you with the scientific rationale behind experimental procedures to ensure the highest quality of your research.

I. Frequently Asked Questions (FAQs)

Here we address common questions regarding the purity and stability of this compound.

Q1: What are the most common impurities I should expect in my sample of this compound?

A1: The impurity profile of your sample will largely depend on the synthetic route and purification methods employed. The most common synthesis involves the reduction of N-Boc-2-methylazetidine-2-carboxylic acid using a borane reagent.[1] Based on this, the most probable impurities are:

  • Unreacted Starting Material: N-Boc-2-methylazetidine-2-carboxylic acid.

  • Ring-Opened Byproduct: N-Boc-4-amino-3-methylbutan-1-ol. This can arise from the cleavage of the strained azetidine ring during reduction. A similar ring-opening has been observed in the reduction of related cyclic amino acids.[2]

  • Borane-Product Adducts: Stable complexes formed between the borane reagent and the hydroxyl group of the product.[3]

  • Deprotected Impurity: 2-(hydroxymethyl)-2-methylazetidine. The Boc protecting group is sensitive to acidic conditions, which can be encountered during workup or improper storage.[4]

Q2: My NMR spectrum shows some unexpected peaks. How can I identify them?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying impurities.[5] Minor peaks in your ¹H or ¹³C NMR spectrum that do not correspond to your product or known solvents are likely impurities. To identify these, consider the following:

  • Unreacted Starting Material: Look for a broad singlet corresponding to the carboxylic acid proton.

  • Ring-Opened Byproduct: This will have a significantly different NMR spectrum, with signals corresponding to a linear amino alcohol.

  • Deprotected Impurity: The absence of the characteristic tert-butyl singlet around 1.4 ppm and the presence of an N-H proton signal are indicative of Boc group removal.

For definitive identification, 2D NMR techniques such as COSY and HSQC can be invaluable. If an impurity is present in a significant amount, isolation via preparative HPLC followed by full characterization is recommended.

Q3: What are the optimal storage conditions to ensure the stability of this compound?

A3: To maintain the integrity of your compound, it should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (2-8 °C). This minimizes the risk of hydrolysis of the Boc group and potential oxidation of the alcohol. Avoid exposure to strong acids, bases, and oxidizing agents.

II. Troubleshooting Guide for Synthesis

The primary route to this compound is the reduction of its corresponding carboxylic acid. This section provides troubleshooting for common issues encountered during this synthesis.

Workflow for Borane Reduction

cluster_0 Synthesis Starting Material N-Boc-2-methylazetidine- 2-carboxylic acid Reaction Reduction in THF Starting Material->Reaction 1. Dissolve Reagent Borane-dimethyl sulfide (BMS) or BH3-THF Reagent->Reaction 2. Add dropwise at 0°C Quench Methanol Reaction->Quench 3. After completion Workup Aqueous Extraction Quench->Workup 4. Break borane complexes Purification Column Chromatography Workup->Purification 5. Remove salts & polar impurities Product tert-Butyl 2-(hydroxymethyl)- 2-methylazetidine-1-carboxylate Purification->Product 6. Isolate pure product

Caption: General workflow for the synthesis of the target compound.

Problem 1: Low or incomplete conversion of the starting material.

  • Possible Cause: Inactive borane reagent. Borane complexes are sensitive to moisture and air.[3]

    • Solution: Use a fresh bottle of the borane reagent or a recently titrated solution. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere.

  • Possible Cause: Insufficient equivalents of the reducing agent. The reduction of a carboxylic acid requires a specific stoichiometry of the hydride.

    • Solution: Use a slight excess (1.5-2.0 equivalents) of the borane reagent to drive the reaction to completion.[3]

  • Possible Cause: Low reaction temperature. Borane reductions can be sluggish at low temperatures.

    • Solution: After the initial addition at 0 °C, allow the reaction to warm to room temperature or gently heat to reflux in THF to ensure complete conversion.[5]

Problem 2: Presence of a significant amount of a ring-opened byproduct.

  • Possible Cause: Harsh reaction conditions. Elevated temperatures for prolonged periods can promote the cleavage of the strained azetidine ring.

    • Solution: Monitor the reaction closely by TLC or LC-MS and avoid excessive heating. Once the starting material is consumed, proceed with the workup.

  • Possible Cause: Choice of reducing agent. While borane is generally selective, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are more prone to causing ring-opening.

    • Solution: Stick with milder borane reagents like BMS or BH₃-THF.

Problem 3: Product is contaminated with boron residues.

  • Possible Cause: Incomplete quenching of borane complexes. The product can form stable adducts with borane that are difficult to break.[3]

    • Solution: During the workup, quench the reaction with methanol. This will form volatile trimethyl borate which can be removed under reduced pressure. Repeatedly dissolving the crude product in methanol and concentrating can help to remove all traces of boron.[3]

III. Analytical Methods for Impurity Profiling

A robust analytical method is crucial for ensuring the purity of your this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method for quantifying the purity of the final product and detecting non-volatile impurities.

Table 1: Recommended HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidifies the mobile phase to ensure good peak shape for amines.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reverse-phase chromatography.
Gradient 20% to 95% B over 20 minutesA gradient elution is necessary to separate compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at 210 nm or ELSD/CADThe Boc-carbamate has a weak chromophore. Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are more universal.
Column Temp. 30 °CProvides reproducible retention times.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for detecting volatile impurities and can be used for the analysis of the main compound after derivatization.

Protocol for GC-MS Analysis (after derivatization):

  • Derivatization: To a solution of the sample in a suitable solvent (e.g., dichloromethane), add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). Heat the mixture at 60-70 °C for 30 minutes to convert the hydroxyl group to a more volatile silyl ether.

  • Injection: Inject an aliquot of the derivatized sample into the GC-MS.

  • Separation: Use a non-polar column (e.g., DB-5ms) with a temperature gradient (e.g., 50 °C to 280 °C) to separate the components.

  • Detection: The mass spectrometer will provide fragmentation patterns that can be used to identify the parent compound and any impurities.

IV. Purification Protocols

Acid-Base Extraction for Removal of Acidic Impurities

This protocol is effective for removing unreacted N-Boc-2-methylazetidine-2-carboxylic acid.

  • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The acidic starting material will be deprotonated and extracted into the aqueous layer.

  • Separate the layers and wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Flash Column Chromatography

This is the standard method for purifying the neutral product from other organic impurities.

cluster_0 Purification Load Dissolve crude product in minimal solvent Column Silica gel column Load->Column 1. Adsorb onto silica Elute Elute with Hexane/Ethyl Acetate gradient Column->Elute 2. Start with low polarity Collect Collect fractions Elute->Collect 3. Increase polarity gradually Analyze Analyze fractions by TLC/LC-MS Collect->Analyze 4. Monitor separation Combine Combine pure fractions Analyze->Combine 5. Pool fractions with pure product Concentrate Concentrate to yield pure product Combine->Concentrate 6. Remove solvent

Caption: Workflow for purification by flash column chromatography.

Table 2: Recommended Conditions for Flash Column Chromatography

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard stationary phase for normal-phase chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low concentration of ethyl acetate (e.g., 10%) and gradually increase to elute the more polar product.
Monitoring Thin Layer Chromatography (TLC)Use the same solvent system as the column to monitor the separation. Stain with potassium permanganate to visualize the spots.

V. References

  • RSC Publishing. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Google Patents. (2000). Processes for producing azetidine-2-carboxylic acid and intermediates thereof. Google Patents.

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Google Patents. (2003). Process for preparation of optically active N-substituted azetidine-2-carboxylic acids. Google Patents.

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Khan Academy. [Link]

  • Organic Synthesis. (n.d.). Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis. [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Borane & Borane Complexes. ACS. [Link]

  • Rzepa, H. (2012). Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • National Institutes of Health. (2021). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. NIH. [Link]

  • NIST. (2025). Borane-methyl sulfide complex. NIST WebBook. [Link]

  • Chemistry LibreTexts. (2025). 6.5: Reactions of Carboxylic Acids - An Overview. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Borane Reagents. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2025). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (2025). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. NIH. [Link]

  • National Institutes of Health. (2025). GC-EI-MS datasets of trimethylsilyl (TMS) and tert-butyl dimethyl silyl (TBDMS) derivatives for development of machine learning-based compound identification approaches. NIH. [Link]

  • Agilent. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent. [Link]

  • National Institutes of Health. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. NIH. [Link]

  • MDPI. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • YouTube. (2020). Borane reduction mechanism || selective reduction of acids || solved problems. YouTube. [Link]

  • PubChem. (n.d.). tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. PubChem. [Link]

  • PubChemLite. (n.d.). Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. PubChemLite. [Link]

  • IJPQA. (n.d.). Volume 11, Issue 3. IJPQA. [Link]

  • Amazon S3. (n.d.). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING CHROMATOGRAPHIC METHODS FOR SIMULTANEOUS ESTIMATION OF SELECTED DRUGS IN. Amazon S3. [Link]

  • PubMed. (2021). A Novel HPLC Method for Simultaneous Determination of Methyl, Ethyl, n-propyl, Isopropyl, n-butyl, Isobutyl and Benzyl Paraben in Pharmaceuticals and Cosmetics. PubMed. [Link]

  • ResearchGate. (2015). (PDF) Development and validation of spectrophotometric and HPLC methods For the determination of Famotidine in bulk drug formulations. ResearchGate. [Link]

  • ResearchGate. (2014). (PDF) Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • ResearchGate. (2025). Gas chromatography-mass spectrometry with tert.-butyldimethylsilyl derivation: use of the simplified sample preparations and the automated data system to screen for organic acidemias. ResearchGate. [Link]

  • CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. [Link]

  • University of Groningen. (n.d.). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. University of Groningen. [Link]

Sources

Technical Support Center: Oxidation of tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the oxidation of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific transformation. The target product, tert-butyl 2-formyl-2-methylazetidine-1-carboxylate, is a valuable building block, but its synthesis can present unique challenges, including reagent selection, over-oxidation, and product instability.

This document moves beyond a simple recitation of protocols. It is structured to provide proactive solutions and reactive troubleshooting, grounded in mechanistic principles and field-tested experience.

Part 1: Prophylactic Troubleshooting: Planning for a Successful Oxidation

Before committing your valuable starting material, a careful consideration of the reaction parameters is the best form of troubleshooting. The primary challenge in this oxidation is to convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid or causing degradation of the strained azetidine ring.

Quality Control of the Starting Material

Question: My reaction is sluggish or failing. Could my starting alcohol be the problem?

Answer: Absolutely. The purity of your this compound is paramount.

  • Residual Reducing Agents: If your starting material was synthesized by the reduction of the corresponding carboxylic acid or ester (e.g., using borane complexes), ensure that all reducing agents have been thoroughly quenched and removed.[1] Residual hydrides can consume your oxidant, leading to incomplete conversion.

  • Water Content: While some oxidation reactions are accelerated by water (e.g., Dess-Martin Periodinane), others can be hampered.[2] It is crucial to know the water content of your starting material and solvents, especially for moisture-sensitive reactions like the Swern oxidation. Ensure your starting material is anhydrous by co-evaporating with an anhydrous solvent like toluene or drying under high vacuum.

Selecting the Optimal Oxidation System

The choice of oxidant is the most critical decision. The sterically hindered nature of the alcohol and the presence of the acid-sensitive Boc-protecting group narrows the field of ideal reagents. Strong, acidic oxidants like Jones reagent (chromic acid) are generally unsuitable as they will lead to over-oxidation and potential cleavage of the Boc group.[3][4][5]

Below is a comparative analysis of commonly employed mild oxidation systems suitable for this transformation.

Oxidation SystemReagents & Typical ConditionsProsCons
Dess-Martin Oxidation Dess-Martin Periodinane (DMP), CH₂Cl₂, Room TempVery mild, neutral pH, high chemoselectivity, simple workup, tolerates most functional groups.[2][6][7]Reagent is expensive and can be sensitive to shock (its precursor, IBX, is explosive).[8] Stoichiometric byproduct can complicate purification.
Swern Oxidation (COCl)₂ or TFAA, DMSO, Et₃N, CH₂Cl₂, -78 °C to RTHigh yields, mild conditions, byproducts are volatile.[9][10][11]Requires cryogenic temperatures, generates toxic CO gas and foul-smelling dimethyl sulfide.[12][13] Can cause epimerization at the α-carbon if the base is not chosen carefully.[9]
TEMPO-Catalyzed Oxidation TEMPO (cat.), Co-oxidant (e.g., NaOCl, PhI(OAc)₂), CH₂Cl₂/H₂O, 0 °C to RTUses a catalytic amount of TEMPO, cost-effective for scale-up, very selective for primary alcohols.[14][15][16]Can be slower than stoichiometric methods. Over-oxidation to the carboxylic acid is a common side reaction if not carefully controlled.[14]

Part 2: Reactive Troubleshooting: A Question & Answer Guide

This section addresses specific problems you may encounter during or after the reaction. A logical troubleshooting workflow is presented below.

G cluster_0 Problem Identification cluster_1 Troubleshooting Paths cluster_2 Potential Solutions TLC Analyze Reaction by TLC/LCMS Incomplete Incomplete Conversion (Starting Material Remains) TLC->Incomplete SM Dominant Byproduct Byproduct Formation (New Dominant Spot) TLC->Byproduct New Spot(s) LowYield Product Formed, but Low Isolated Yield TLC->LowYield Product Spot Present, Poor Recovery Sol_Incomplete Check Reagent Quality Increase Equivalents Extend Reaction Time Increase Temperature (Carefully!) Incomplete->Sol_Incomplete Sol_Byproduct Identify Byproduct (NMR/MS) Check for Over-oxidation Consider Side Reactions Adjust Stoichiometry/Temp Byproduct->Sol_Byproduct Sol_LowYield Assess Product Stability Optimize Workup (pH, Temp) Improve Purification (e.g., Flash vs. Distill) LowYield->Sol_LowYield

Caption: A decision-making workflow for troubleshooting the oxidation reaction.

Q1: My reaction has stalled. TLC and LCMS analysis show significant amounts of unreacted starting material. What should I do?

Answer: This indicates an issue with reaction kinetics or stoichiometry. Here are the primary causes and solutions:

  • Cause A: Inactive or Insufficient Oxidant.

    • Dess-Martin Periodinane (DMP): DMP can slowly hydrolyze upon exposure to atmospheric moisture, reducing its activity. It's recommended to use freshly opened DMP or material stored under an inert atmosphere. Interestingly, a small amount of water can sometimes accelerate the reaction.[2][8] However, if your reagent is old, its efficacy may be compromised.

    • Swern Oxidation: The active oxidant, chloro(dimethyl)sulfonium chloride, is highly moisture and temperature-sensitive, decomposing rapidly above -60 °C.[12] Ensure your glassware is scrupulously dry and that the reaction temperature is maintained at -78 °C during the addition of the alcohol.

    • Solution: First, confirm the quality of your oxidant. If in doubt, use a fresh bottle. Second, consider increasing the equivalents of the oxidant. For a sterically hindered alcohol like this, using 1.5 to 2.0 equivalents of DMP or the Swern reagents may be necessary.

  • Cause B: Reaction Temperature is Too Low.

    • While the Swern oxidation requires cryogenic temperatures for the initial steps, the final elimination step after adding the amine base can be allowed to slowly warm to room temperature.[10] For DMP and TEMPO oxidations, which are typically run at room temperature, a gentle warming to 30-40 °C can sometimes push a sluggish reaction to completion. Proceed with caution and monitor carefully by TLC to avoid byproduct formation.

Q2: My reaction is complete, but I've isolated a significant amount of an unexpected byproduct. Mass spectrometry suggests it has a mass of M+16 relative to my desired aldehyde. What is happening?

Answer: An M+16 peak strongly suggests over-oxidation of the desired aldehyde to the corresponding carboxylic acid, tert-butyl 2-carboxy-2-methylazetidine-1-carboxylate.

  • Mechanism of Over-oxidation: Primary alcohols are first oxidized to aldehydes.[17] In the presence of excess oxidant and often water, these aldehydes can be further oxidized to carboxylic acids.[3][17] TEMPO-based systems are particularly known for this if the reaction is not carefully monitored, as the conditions can be tailored to produce either the aldehyde or the carboxylic acid.[14] While DMP is generally very selective for the aldehyde, prolonged reaction times or impurities in the reagent can lead to small amounts of the acid.[8]

  • Preventative Measures:

    • Strict Stoichiometry: Use the minimum amount of oxidant required for full conversion of the alcohol (typically 1.1-1.5 equivalents for DMP).

    • Monitor Closely: Follow the reaction's progress by TLC or LCMS every 15-30 minutes. As soon as the starting material is consumed, quench the reaction immediately.

    • Quenching: For DMP oxidations, a standard quench involves adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any excess hypervalent iodine species. For TEMPO systems, quenching with a mild reducing agent like sodium sulfite can be effective.

Q3: The reaction looks clean by TLC, but my isolated yield is very low after workup and column chromatography. Where is my product going?

Answer: This is a common and frustrating problem, often pointing to the instability of the product aldehyde.

  • Cause A: Aldehyde Instability.

    • α-amino aldehydes, especially those within strained rings and bearing an acid-labile protecting group, can be unstable. They are prone to oligomerization or decomposition, particularly on silica gel. The Boc group is sensitive to acid, and standard silica gel can be sufficiently acidic to cause partial deprotection, leading to highly polar, reactive free amines that will not elute properly from the column.[5][18]

  • Solutions for Purification:

    • Neutralize Silica Gel: Before performing column chromatography, pre-treat your silica gel by slurrying it in the desired eluent containing 1-2% triethylamine. This will neutralize the acidic sites on the silica surface and prevent Boc-group cleavage and product decomposition.

    • Minimize Contact Time: Run the column as quickly as possible. Use a slightly more polar solvent system than you might otherwise choose to ensure the product elutes rapidly.

    • Alternative Purifications: If possible, avoid chromatography altogether. An acidic/basic aqueous workup can often remove the majority of byproducts from DMP or TEMPO oxidations. If the product is sufficiently volatile and thermally stable, short-path distillation under high vacuum could be an option, though this is less common for this type of molecule.

  • Cause B: Emulsion During Workup.

    • The workup of these reactions, particularly after quenching, can sometimes lead to persistent emulsions that trap the product.

    • Solution: Add brine (saturated NaCl solution) to the aqueous layer during extraction. This increases the ionic strength of the aqueous phase and helps to break up emulsions, improving the separation of the organic and aqueous layers.

Part 3: Detailed Experimental Protocols

Protocol 3.1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is recommended for its reliability and mild conditions.

  • To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq).

  • Dissolve the alcohol in anhydrous dichloromethane (DCM), approximately 0.1 M concentration.

  • To the stirred solution at room temperature, add Dess-Martin Periodinane (1.5 eq) portion-wise over 5 minutes.[2][7]

  • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 1-3 hours.

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether.

  • Quench the reaction by adding an equal volume of a 1:1 mixture of saturated aqueous sodium bicarbonate (NaHCO₃) and saturated aqueous sodium thiosulfate (Na₂S₂O₃).

  • Stir vigorously for 15-20 minutes until the layers are clear.

  • Separate the layers in a separatory funnel. Extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo at low temperature (<30 °C).

  • Purify the crude aldehyde by flash column chromatography on triethylamine-deactivated silica gel.

G Start Dissolve Alcohol in Anhydrous DCM Add_DMP Add DMP (1.5 eq) at Room Temp Start->Add_DMP Monitor Monitor by TLC (1-3 hours) Add_DMP->Monitor Quench Quench with NaHCO₃/Na₂S₂O₃ Monitor->Quench Reaction Complete Extract Extract with DCM, Wash with Brine Quench->Extract Purify Concentrate & Purify on NEt₃-treated SiO₂ Extract->Purify

Caption: Workflow for the Dess-Martin Periodinane Oxidation.

References

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155–4156. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Meyer, S. D., & Schreiber, S. L. (1994). Acceleration of the Dess-Martin Oxidation by Water. The Journal of Organic Chemistry, 59(24), 7549–7552. [Link]

  • Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones. Springer.
  • Chemguide. (n.d.). Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2007). Alcohol Oxidations. Retrieved from [Link]

  • Tojo, G., & Fernández, M. (2007). TEMPO-Mediated Oxidations. In Oxidation of Primary Alcohols to Carboxylic Acids (pp. 1-361). Springer.
  • Wikipedia. (n.d.). Swern oxidation. Retrieved from [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. ACS Catalysis, 1(11), 1546–1567. [Link]

  • Chemistry Steps. (n.d.). Oxidation of Alcohols to Aldehydes and Ketones. Retrieved from [Link]

  • Chem-Station. (2014). Swern Oxidation. Retrieved from [Link]

  • Compound Interest. (n.d.). A Guide to Oxidation Reactions of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Pearson. (2024). Oxidation of a primary alcohol to an aldehyde usually gives some... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Swern Oxidation. Retrieved from [Link]

  • MDPI. (2023). Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Boc Deprotection of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of Boc deprotection of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we aim to deliver not just protocols, but a deeper understanding of the reaction to empower you in your experimental work.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Boc deprotection of this compound.

Issue 1: Incomplete or Slow Deprotection

"My reaction is sluggish, and after several hours, I still observe a significant amount of starting material by TLC/LC-MS. How can I drive the reaction to completion?"

Incomplete deprotection of this substrate is a common challenge, primarily due to the steric hindrance around the nitrogen atom. The quaternary center at the 2-position of the azetidine ring shields the Boc group, making it less accessible to the acid catalyst.[1][2]

Root Cause Analysis and Solutions:

  • Insufficient Acid Strength or Concentration: Standard conditions like 1M HCl in ether or 10-20% TFA in DCM might be too mild. The lone pair on the carbamate oxygen requires efficient protonation to initiate the cleavage.[3]

    • Solution 1: Increase Acid Concentration. Gradually increase the concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), for example, to a 1:1 (v/v) mixture.[4] Alternatively, using neat TFA can be effective for stubborn substrates.[4] For HCl-based systems, switching from ethereal HCl to a 4M solution of HCl in 1,4-dioxane is a common and effective strategy.[4][5]

    • Solution 2: Switch to a Stronger Acid. If increasing the concentration is insufficient, consider using a stronger Brønsted acid like methanesulfonic acid (MsOH) or p-toluenesulfonic acid (p-TsOH).[2][6]

  • Low Reaction Temperature: While many Boc deprotections are run at 0 °C to room temperature to minimize side reactions, sterically hindered substrates may require more thermal energy.

    • Solution: After initial stirring at room temperature, gently warming the reaction to 40-50 °C can significantly increase the reaction rate.[4] However, monitor the reaction closely for the appearance of byproducts.

  • Inappropriate Solvent Choice: The solvent can influence the stability of the reactive intermediates and the overall reaction rate.

    • Solution: While DCM is a common choice, consider switching to a more polar solvent like 1,4-dioxane, especially when using HCl.[4][5] For some substrates, protic solvents like methanol can accelerate the reaction, particularly when using reagents like acetyl chloride which generates HCl in situ.[1]

Experimental Protocol: Enhanced Acidic Deprotection

  • Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 4M HCl in 1,4-dioxane (5-10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • If the reaction is incomplete, consider gentle heating to 40 °C.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

Issue 2: Formation of Unidentified Byproducts

"I'm observing multiple spots on my TLC plate that are not my starting material or desired product. What are these side reactions, and how can I prevent them?"

The presence of a primary alcohol and a strained azetidine ring introduces the possibility of side reactions under strongly acidic conditions.

Root Cause Analysis and Solutions:

  • Alkylation by the tert-butyl Cation: The cleavage of the Boc group generates a tert-butyl cation, which is a potent electrophile.[7] This cation can alkylate the hydroxyl group, forming a tert-butyl ether, or potentially react with the product amine.

    • Solution: Use a Cation Scavenger. Including a scavenger in the reaction mixture can trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole.[7] Add 1.1-1.5 equivalents of the scavenger to the reaction mixture before adding the acid.

  • Azetidine Ring Opening: While generally more stable than aziridines, the four-membered azetidine ring can be susceptible to nucleophilic attack and ring-opening under harsh acidic conditions, especially with prolonged reaction times or high temperatures.[8][9]

    • Solution 1: Milder Acidic Conditions. If ring-opening is suspected, revert to milder conditions. Consider using aqueous phosphoric acid, which can be effective for Boc deprotection while being less harsh than TFA or HCl.[2][7]

    • Solution 2: Optimize Reaction Time and Temperature. Avoid prolonged reaction times and excessive heating. Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Esterification of the Hydroxyl Group: If using an acid like TFA in large excess, there is a small possibility of forming a trifluoroacetate ester with the primary alcohol, especially at elevated temperatures.

    • Solution: Use the minimum effective amount of acid and avoid high temperatures. If esterification is a persistent issue, consider a different deprotection method.

Troubleshooting Flowchart for Side Product Formation

start Side Products Observed check_byproduct Identify Byproduct (MS, NMR) start->check_byproduct is_tbu_ether t-Butyl Ether? check_byproduct->is_tbu_ether is_ring_opened Ring-Opened Product? is_tbu_ether->is_ring_opened No add_scavenger Add Cation Scavenger (e.g., Anisole, TES) is_tbu_ether->add_scavenger Yes is_ester Ester Formation? is_ring_opened->is_ester No milder_acid Use Milder Acid (e.g., Phosphoric Acid) is_ring_opened->milder_acid Yes optimize_conditions Reduce Time/Temperature is_ester->optimize_conditions Yes alternative_method Consider Alternative Methods is_ester->alternative_method No add_scavenger->alternative_method milder_acid->alternative_method optimize_conditions->alternative_method

Caption: Troubleshooting workflow for byproduct formation.

Issue 3: Difficult Purification of the Final Product

"My product, 2-(hydroxymethyl)-2-methylazetidine, is a small, polar molecule that is difficult to extract and purify. What is the best work-up and purification strategy?"

The deprotected product is a small, hydrophilic amine, often obtained as a hydrochloride or trifluoroacetate salt, which can be challenging to handle.

Root Cause Analysis and Solutions:

  • High Water Solubility of the Amine Salt: The protonated amine salt is highly soluble in water, making extraction into organic solvents inefficient.

    • Solution 1: Direct Isolation. After removing the volatile acid (like HCl in dioxane or TFA) under vacuum, the resulting salt can often be used directly in the next step without further purification if it is sufficiently pure.

    • Solution 2: Basic Work-up and Extraction. To obtain the free amine, dissolve the crude salt in a minimal amount of water and basify with a strong base like NaOH or K₂CO₃ to a pH > 12. Be cautious as the free amine can be volatile. Extract quickly with a suitable organic solvent like DCM or a 9:1 mixture of DCM:isopropanol. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and carefully concentrate at low temperature and pressure.

    • Solution 3: Ion-Exchange Chromatography. For high purity, ion-exchange chromatography is an excellent option. The crude salt can be loaded onto a strong cation-exchange (SCX) column. After washing away neutral impurities, the desired amine is eluted with a solution of ammonia in methanol.

  • Product Volatility: The free amine may have a low boiling point, leading to loss during solvent removal.

    • Solution: When concentrating the free amine solution, use a rotary evaporator with a cooled water bath (0-10 °C) and avoid applying high vacuum for extended periods. It is often better to use the solution directly in the next step if the solvent is compatible.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the acid-catalyzed Boc deprotection?

The reaction proceeds through a three-step mechanism:

  • Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

  • Cleavage: The protonated carbamate collapses, eliminating a stable tert-butyl cation and forming a carbamic acid intermediate.

  • Decarboxylation: The unstable carbamic acid rapidly decomposes to the free amine and carbon dioxide.[3]

Q2: Which is a better choice for this substrate: TFA or HCl?

Both TFA and HCl are commonly used and effective for Boc deprotection.[10] The choice often depends on the downstream application and the sensitivity of other functional groups.

FeatureTFA/DCM4M HCl in Dioxane
Strength Strong acid, very effective for hindered substrates.Strong acid, also very effective.
Work-up TFA is volatile but can be difficult to remove completely. The product is a TFA salt.HCl and dioxane are volatile. The product is an HCl salt, which is often crystalline and easier to handle.
Cost Generally more expensive.More economical.
Safety Highly corrosive.Corrosive. Dioxane is a suspected carcinogen.

For this compound, 4M HCl in dioxane is often a preferred starting point due to the ease of work-up and the crystalline nature of the resulting hydrochloride salt.[4][5]

Q3: Are there any non-acidic methods to deprotect this substrate?

Yes, several alternative methods exist, which can be beneficial if your molecule is sensitive to strong acids.

  • Thermal Deprotection: Heating the Boc-protected amine in a high-boiling solvent like dioxane or even in boiling water can induce thermal cleavage of the Boc group.[4][6][10] This method avoids reagents but may not be suitable for thermally sensitive molecules.

  • Lewis Acid Catalysis: Lewis acids such as TMSI, TMSOTf, or AlCl₃ can also effect Boc deprotection, sometimes under milder conditions than Brønsted acids.[6][7]

  • Mild Reagent Systems: Reagents like oxalyl chloride in methanol have been reported for mild and selective Boc deprotection at room temperature.

Q4: How can I monitor the reaction progress effectively?

  • Thin-Layer Chromatography (TLC): This is the most common method. Use a polar solvent system (e.g., 10-20% MeOH in DCM with 1% NH₄OH) to visualize both the non-polar starting material and the highly polar amine product. Staining with ninhydrin is excellent for detecting the appearance of the primary/secondary amine product (it will turn purple/yellow).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more quantitative assessment of the conversion of starting material to product.

Q5: Is the azetidine ring stable under the reaction conditions?

The azetidine ring is generally stable under the acidic conditions typically used for Boc deprotection.[8] It is significantly less prone to ring-opening than an aziridine ring. However, prolonged exposure to very strong acids at high temperatures could potentially lead to degradation.[9] It is always advisable to use the mildest conditions that effectively cleave the Boc group.

References

  • Amporndanai, K., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25033-25039. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • V. Pace, et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 27(19), 6289. Available at: [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

  • Petter, R. C., et al. (2017). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society, 139(29), 9767–9770. Available at: [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry, 4(3). Available at: [Link]

  • De La Cruz, M., et al. (2019). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 23(10), 2269–2279. Available at: [Link]

  • Spaller, M. R., et al. (2019). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. Angewandte Chemie International Edition, 58(15), 4939-4943. Available at: [Link]

  • Reddit. (2023). Best mild Boc-deprotection method for a guanidine compound?. r/Chempros. Available at: [Link]

  • Singh, G. S., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(17), 3745-3766. Available at: [Link]

  • ResearchGate. (2020). How can we deprotect of boc-protecing group in gelatin?. Available at: [Link]

  • ResearchGate. (2021). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Available at: [Link]

  • ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl ?. Available at: [Link]

  • ResearchGate. (2008). MW‐Enhanced High‐Speed Deprotection of Boc Group Using p‐TsOH and Concommitant Formation of N‐Me‐Amino Acid Benzyl Ester p‐TsOH Salts. Available at: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PubMed Central. Available at: [Link]

Sources

Technical Support Center: Protecting Group Strategies for 2-(Hydroxymethyl)-2-methylazetidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-(hydroxymethyl)-2-methylazetidine. This valuable building block, integral to many pharmaceutical and research compounds, presents unique challenges due to the dual reactivity of its secondary amine and primary alcohol.[1] This guide provides in-depth, field-proven answers to common questions, troubleshooting advice, and detailed protocols to help you navigate the complexities of protecting group selection and manipulation.

The strained four-membered ring of azetidine makes it a desirable rigid scaffold in medicinal chemistry but also susceptible to undesired ring-opening reactions if not handled under appropriate conditions.[2][3][4] Therefore, a robust and well-planned orthogonal protecting group strategy is paramount for synthetic success.

Frequently Asked Questions & Troubleshooting Guides

Part 1: Protecting the Azetidine Nitrogen

Question 1: What are the most common and effective protecting groups for the azetidine nitrogen, and how do I choose the right one?

Answer: The choice of an N-protecting group is critical and depends on the downstream reaction conditions you plan to employ. The three most reliable options for 2-(hydroxymethyl)-2-methylazetidine are the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and o-nitrobenzenesulfonyl (Nosyl or Ns) groups. Each offers a distinct stability profile.

  • tert-Butyloxycarbonyl (Boc): This is arguably the most common protecting group for non-peptide chemistry due to its ease of installation and removal under mild acidic conditions.[5] It is exceptionally stable to a wide range of nucleophilic, basic, and reductive conditions, making it highly versatile. Choose Boc when you need to perform reactions that involve strong bases, organometallics, or reductions that are incompatible with Cbz.

  • Benzyloxycarbonyl (Cbz): The Cbz group is another robust option, prized for its stability under acidic and some basic conditions.[6] Its primary advantage is its clean removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), which is an orthogonal condition to the acid-labile Boc group and base-labile esters.[5][6] Choose Cbz when your synthetic route involves acid-sensitive functional groups or when you require an orthogonal partner to a Boc or silyl ether protecting group.

  • o-Nitrobenzenesulfonyl (Nosyl, Ns): The Nosyl group is an excellent choice for high-yield N-protection. Its key feature is its stability to both acidic (like TFA) and hydrogenolytic conditions, making it orthogonal to both Boc and Cbz groups.[7] It is removed under very mild conditions using a thiol nucleophile (e.g., thiophenol) and a base.[7][8][9] Choose Nosyl when you need maximum stability and a highly specific, mild deprotection method that won't affect other common protecting groups.

Table 1: Comparison of Common N-Protecting Groups

Protecting GroupCommon Introduction ReagentsKey Stability ProfileCommon Deprotection Conditions
Boc (Boc)₂O, Base (e.g., NaHCO₃, Et₃N)Stable to base, nucleophiles, reductionStrong Acid (TFA, HCl in Dioxane)[5]
Cbz Cbz-Cl, Base (e.g., Na₂CO₃)Stable to acid, some basesCatalytic Hydrogenolysis (H₂, Pd/C)[5][6]
Nosyl (Ns) Ns-Cl, Base (e.g., Pyridine, Et₃N)Stable to acid (TFA), H₂/Pd-CThiol (e.g., Thiophenol), Base (e.g., K₂CO₃)[7][8]

Question 2: My Boc-protection of the azetidine is giving low yields. What are the common pitfalls?

Answer: Low yields during Boc protection are typically traced back to three factors: the choice of base, solvent, or reaction temperature.

  • Inadequate Base: The azetidine nitrogen is a relatively weak nucleophile. A mild base like sodium bicarbonate (NaHCO₃) is often sufficient, but if the reaction is sluggish, a stronger, non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can improve the rate.[5] Avoid strong nucleophilic bases like NaOH if your molecule contains sensitive esters.

  • Solvent Choice: The reaction is commonly performed in solvents like dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic mixture of chloroform and aqueous NaHCO₃.[5] Ensure your starting material is fully dissolved. If solubility is an issue, consider using acetonitrile or a THF/water mixture.[5]

  • Reaction Temperature: While the reaction often proceeds well at room temperature, gently heating to 40°C can significantly increase the reaction rate without promoting side reactions.[5]

Troubleshooting Tip: If you continue to see low conversion, try adding a catalytic amount of 4-dimethylaminopyridine (DMAP). DMAP acts as a nucleophilic catalyst, accelerating the reaction with the Boc-anhydride. However, use it judiciously as it can be difficult to remove during purification.

Question 3: I need to remove a Cbz group, but catalytic hydrogenolysis will reduce other functional groups in my molecule. What are my alternatives?

Answer: This is a classic challenge. While catalytic hydrogenolysis is the most common method for Cbz removal, several alternatives exist for substrates with sensitive functionalities like alkenes, alkynes, or nitro groups.

  • Acidic Conditions (HBr in Acetic Acid): A solution of HBr in acetic acid is a classic reagent for Cbz cleavage.[6] This method is harsh and should only be used if your molecule can tolerate strong, non-aqueous acidic conditions.

  • Lewis Acids: Certain Lewis acids can cleave Cbz groups. For example, AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to selectively remove Cbz in the presence of sensitive groups.[6] Another option is using trimethylsilyl iodide (TMSI).

  • Nucleophilic Deprotection: A recently developed method uses 2-mercaptoethanol and potassium phosphate in DMA at 75°C.[10] This protocol is particularly useful for sensitive substrates as it avoids both hydrogenation and strong acids.[10]

Part 2: Protecting the Hydroxymethyl Group

Question 4: What are the best protecting groups for the primary alcohol, especially when the azetidine nitrogen is already protected?

Answer: With the amine protected (e.g., as N-Boc), the primary alcohol can be readily protected. The best choices are silyl ethers or benzyl ethers, as they offer excellent stability and orthogonal removal conditions relative to the N-Boc group.

  • tert-Butyldimethylsilyl (TBDMS or TBS): This is a workhorse protecting group for alcohols. It is installed using TBDMS-Cl and a base like imidazole in DMF. It is robustly stable to most conditions except for fluoride sources (e.g., TBAF) and strong acid. Its removal with TBAF is highly selective and will not affect an N-Boc group.

  • Benzyl (Bn): A benzyl ether is another excellent choice, installed with benzyl bromide (BnBr) and a strong base like sodium hydride (NaH).[11][12] It is exceptionally stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. It is typically removed by catalytic hydrogenolysis (H₂, Pd/C), the same condition used to remove a Cbz group.[11][12]

Troubleshooting Tip: If you need to protect the alcohol before the amine, direct benzylation with BnBr and NaH is effective. The NaH will deprotonate both the alcohol and the amine, but the alkoxide is a much stronger nucleophile and will react preferentially. The N-benzyl group can be installed subsequently if needed.

Question 5: My Cbz deprotection by hydrogenolysis is also cleaving my O-Benzyl protecting group. How can I deprotect the amine selectively?

Answer: This is a common orthogonality problem. While both groups are cleaved by hydrogenolysis, their reaction rates can sometimes be modulated. However, a more reliable strategy is to use protecting groups with truly distinct cleavage conditions from the outset.

If you are already at this step, you might try transfer hydrogenation using a milder hydrogen source like 1,4-cyclohexadiene or ammonium formate, which can sometimes offer selectivity.[11]

For future syntheses, plan a better orthogonal pair. For example:

  • N-Cbz and O-TBDMS: The Cbz group is removed with H₂/Pd-C, leaving the TBDMS group intact. The TBDMS group is removed later with TBAF.

  • N-Boc and O-Bn: The Boc group is removed with TFA, leaving the Bn group intact. The Bn group is removed later with H₂/Pd-C.

Part 3: Orthogonal Strategies & Advanced Troubleshooting

Question 6: How do I design an effective orthogonal protection strategy from the start?

Answer: The key is to map out your entire synthetic sequence and identify the conditions required for each step. Then, choose protecting groups for the amine and alcohol that are stable to those conditions but can be removed under conditions that do not affect each other or the rest of the molecule.[13][14] The following workflow provides a decision-making framework.

G start Start: 2-(hydroxymethyl) -2-methylazetidine q1 Which functional group to modify first? start->q1 amine_mod Modify Amine First q1->amine_mod Amine alcohol_mod Modify Alcohol First q1->alcohol_mod Alcohol protect_oh Step 1: Protect Alcohol amine_mod->protect_oh choose_oh_pg Choose O-PG: - TBDMS (removed by F⁻) - Bn (removed by H₂/Pd-C) protect_oh->choose_oh_pg react_nh Step 2: React free Amine choose_oh_pg->react_nh deprotect_oh Step 3: Deprotect Alcohol react_nh->deprotect_oh protect_nh Step 1: Protect Amine alcohol_mod->protect_nh choose_nh_pg Choose N-PG: - Boc (removed by Acid) - Cbz (removed by H₂/Pd-C) - Ns (removed by Thiol) protect_nh->choose_nh_pg react_oh Step 2: React free Alcohol choose_nh_pg->react_oh deprotect_nh Step 3: Deprotect Amine react_oh->deprotect_nh

Caption: Decision workflow for selecting an orthogonal protecting group strategy.

Question 7: During an acidic reaction, my azetidine ring appears to be opening. Why is this happening and how can I prevent it?

Answer: Azetidine rings are strained and can be susceptible to nucleophilic ring-opening, especially after the ring nitrogen is protonated under acidic conditions.[2][3][4] The protonated azetidinium ion is a much better leaving group, making the ring carbons vulnerable to attack by even weak nucleophiles present in the reaction mixture (e.g., solvent, counter-ions).

Prevention Strategies:

  • Lower the Basicity of the Nitrogen: The tendency for the nitrogen to be protonated is a key factor.[3] If the nitrogen is part of an electron-withdrawing system (like a carbamate or sulfonamide), its pKa is significantly lowered, reducing the likelihood of protonation and subsequent ring-opening. This is a primary reason why N-protection is crucial.

  • Avoid Strongly Acidic Conditions: If your synthesis allows, avoid strongly acidic conditions (pH < 2), especially at elevated temperatures.[3] If an acid-catalyzed step is necessary, use the mildest possible conditions for the shortest possible time.

  • Choose a Non-Nucleophilic Acid: When using acid, select one with a non-nucleophilic counter-ion. For example, using trifluoroacetic acid (TFA) is generally safer than using hydrochloric acid (HCl), as the chloride ion is more nucleophilic than the trifluoroacetate ion.

Key Experimental Protocols

Protocol 1: N-Boc Protection of 2-(hydroxymethyl)-2-methylazetidine
  • Setup: Dissolve 2-(hydroxymethyl)-2-methylazetidine (1.0 eq) in a 1:1 mixture of THF and water.

  • Reagents: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the solution and stir until dissolved. Cool the mixture to 0°C in an ice bath.

  • Protection: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq), either neat or dissolved in a minimal amount of THF, dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude N-Boc protected product, which can be purified by column chromatography if necessary.

Protocol 2: O-TBDMS Protection of N-Boc-2-(hydroxymethyl)-2-methylazetidine
  • Setup: Dissolve N-Boc-2-(hydroxymethyl)-2-methylazetidine (1.0 eq) in anhydrous DMF under an inert atmosphere (N₂ or Ar).

  • Reagents: Add imidazole (1.5 eq) to the solution and stir until it dissolves.

  • Protection: Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 eq) portion-wise to the solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the residue by silica gel chromatography to obtain the desired product.

Protocol 3: Orthogonal Deprotection - N-Boc Cleavage
  • Setup: Dissolve the dual-protected substrate (e.g., N-Boc, O-TBDMS) in dichloromethane (DCM).

  • Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C.

  • Reaction: Stir the reaction at room temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Separate the layers, dry the organic phase over Na₂SO₄, and concentrate to yield the O-TBDMS protected amine.

References

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Discovery of 3-hydroxymethyl-azetidine derivatives as potent polymerase theta inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Arkivoc. [Link]

  • Silylmethyl-substituted aziridine and azetidine as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions. Journal of the American Chemical Society. [Link]

  • Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. [Link]

  • Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Alcohol Protecting Groups. University of Rochester. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journals. [Link]

  • Benzyl Protection. Common Organic Chemistry. [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Ns strategies: a highly versatile synthetic method for amines. RSC Publishing. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Springer. [Link]

  • De-O-benzylation of Sterically Hindered Benzyl Ethers. ResearchGate. [Link]

  • An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. ResearchGate. [Link]

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. PubChem. [Link]

  • Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Publications. [Link]

  • Deprotection of the N -Nosyl Group with a Thiol Resin. ResearchGate. [Link]

  • Hydroxyl Protecting Groups Stability. Organic Chemistry Portal. [Link]

  • A Unified Synthetic Approach to 2‑Alkyl Azetidines, Oxetanes, Thietanes and Cyclobutanes from Unactivated Alkenes. PMC - NIH. [Link]

  • Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. ACS Publications. [Link]

  • 17.8: Protection of Alcohols. Chemistry LibreTexts. [Link]

  • Benzyl Esters. Organic Chemistry Portal. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

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Challenges in the scale-up of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this valuable synthetic intermediate. The azetidine ring is a strained four-membered heterocycle that serves as a crucial building block in medicinal chemistry.[1][2] Its incorporation into drug candidates can significantly influence their pharmacological properties.[3] However, the synthesis and scale-up of substituted azetidines, such as the title compound, present unique challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our aim is to equip you with the expertise and practical insights needed to overcome experimental hurdles and achieve a robust, scalable, and efficient synthesis.

I. Overview of the Synthetic Approach

A common and scalable approach to this compound involves a multi-step sequence. A plausible and frequently utilized strategy begins with the formation of a suitable N-protected azetidinone precursor, followed by the introduction of the methyl group via a Grignard reaction, and subsequent reduction of a ketone or ester to the desired hydroxymethyl group. The final step typically involves the protection of the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group if not already present.

Below is a generalized workflow that will be the basis for the troubleshooting guide.

Synthesis_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Grignard Addition cluster_2 Step 3: Functional Group Interconversion cluster_3 Step 4: Purification A Starting Materials B N-Protected Azetidin-2-one A->B Cyclization C tert-Butyl 2-methyl-2-hydroxyazetidine -1-carboxylate B->C 1. MeMgBr 2. (Boc)2O D tert-Butyl 2-(hydroxymethyl)-2- methylazetidine-1-carboxylate C->D Reduction E Purified Product D->E Chromatography/ Crystallization

Caption: Generalized synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Grignard Reaction and C2-Functionalization

Question 1: I am observing low yields and multiple byproducts during the Grignard addition of methylmagnesium bromide to N-Boc-azetidin-2-one. What are the likely causes and how can I optimize this step?

Answer: Low yields and byproduct formation in this Grignard reaction are common challenges during scale-up. The primary issues often stem from the reactivity of the Grignard reagent and the stability of the azetidinone ring system.

Troubleshooting Guide:

Potential Cause Explanation Recommended Solution
Enolization of Azetidinone The α-protons of the azetidinone are acidic and can be deprotonated by the Grignard reagent, leading to an unreactive enolate and consumption of the Grignard reagent.Perform the reaction at low temperatures (-78 °C to -40 °C) to disfavor the enolization pathway.[4]
Ring-Opening of Azetidinone The strained four-membered ring can be susceptible to nucleophilic attack and subsequent ring-opening, especially at elevated temperatures or with prolonged reaction times.[1][5]Use a less nucleophilic magnesium salt or add the Grignard reagent slowly to the azetidinone solution to maintain a low concentration of the nucleophile.
Over-addition of Grignard Reagent While less common with lactams compared to esters, excess Grignard reagent can potentially lead to side reactions.Use a stoichiometric amount of the Grignard reagent (1.0-1.2 equivalents). Precise titration of the Grignard reagent before use is crucial for scalability.
Moisture in the Reaction Grignard reagents are highly sensitive to moisture, which will quench the reagent and reduce the effective concentration.[6]Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents.

Expert Insight: The choice of solvent can also play a critical role. While THF is commonly used, a mixture of THF and a non-coordinating solvent like toluene can sometimes modulate the reactivity of the Grignard reagent and improve the reaction outcome.

Question 2: After the Grignard reaction and work-up, I am struggling to isolate the intermediate tertiary alcohol, tert-butyl 2-hydroxy-2-methylazetidine-1-carboxylate. What are effective purification strategies?

Answer: The tertiary alcohol intermediate can be challenging to purify due to its polarity and potential for decomposition.

Purification Protocol:

  • Aqueous Work-up: Quench the reaction carefully with a saturated aqueous solution of ammonium chloride at 0 °C. This will neutralize the magnesium alkoxide and any unreacted Grignard reagent.

  • Extraction: Extract the product into a suitable organic solvent such as ethyl acetate or dichloromethane. Multiple extractions may be necessary to ensure complete recovery.

  • Washing: Wash the combined organic layers with brine to remove any remaining water.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure at a low temperature to avoid degradation.

  • Chromatography: If necessary, purify the crude product by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane/ethyl acetate (9:1) and gradually increasing the polarity to hexane/ethyl acetate (1:1), is often effective.

Self-Validation: Monitor the fractions by thin-layer chromatography (TLC) to ensure complete separation from starting material and byproducts. The product spot should be visualized with a suitable stain (e.g., potassium permanganate) as it may not be UV-active.

Category 2: Boc Protection and Stability

Question 3: I am experiencing incomplete Boc protection of the azetidine nitrogen after the Grignard addition. What are the optimal conditions for this step?

Answer: Incomplete Boc protection can occur if the reaction conditions are not optimized, especially on a larger scale.

Optimized Boc Protection Protocol:

Boc_Protection_Workflow A Crude Amino Alcohol B Dissolve in DCM or THF A->B C Add (Boc)2O (1.1-1.2 eq.) and a Base (e.g., Et3N, 1.5 eq.) B->C D Stir at Room Temperature (Monitor by TLC) C->D E Aqueous Work-up D->E F Purification E->F

Caption: Step-by-step workflow for Boc protection.

Detailed Steps:

  • Dissolve the crude amino alcohol in an appropriate solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.2 equivalents) to the solution.

  • Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5 equivalents), to scavenge the acid formed during the reaction.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is fully consumed.

  • Perform a standard aqueous work-up by washing with water and brine.

  • Dry the organic layer, concentrate, and purify as needed.

Trustworthiness: The use of a slight excess of (Boc)₂O and a base ensures the reaction goes to completion.[7] Monitoring by TLC provides a reliable in-process control to determine the reaction endpoint.

Question 4: Is the N-Boc group on the final product stable during storage and subsequent reactions?

Answer: The N-Boc group is generally stable under basic and nucleophilic conditions. However, it is labile to acidic conditions.[7]

Stability Considerations:

  • Storage: Store the final product in a cool, dry place. Long-term storage in solution, especially in protic solvents, should be avoided.

  • Subsequent Reactions: Avoid acidic reagents or conditions (e.g., strong acids like HCl or TFA, Lewis acids) if the Boc group needs to remain intact. If deprotection is desired, treatment with trifluoroacetic acid in dichloromethane is a common and effective method.[8]

Category 3: Purification of the Final Product

Question 5: What are the best practices for purifying the final product, this compound, on a large scale?

Answer: Large-scale purification requires methods that are both efficient and scalable. While chromatography is effective at the lab scale, it can be costly and time-consuming for larger quantities.

Scale-up Purification Strategies:

Method Advantages Disadvantages Recommendations
Crystallization Highly scalable, cost-effective, yields high-purity material.Finding a suitable solvent system can be challenging.Screen a variety of solvent systems (e.g., heptane/ethyl acetate, toluene/heptane, isopropanol/water). Seeding with a small amount of pure product can facilitate crystallization.
Distillation Effective for thermally stable, volatile compounds.The product has a high boiling point and may decompose at elevated temperatures.Not recommended for this compound due to its high molecular weight and potential for thermal degradation.
Preparative HPLC Provides very high purity.Expensive, requires large volumes of solvent, not ideal for very large quantities.Best reserved for the preparation of analytical standards or small batches of very high-purity material.

Expert Insight: For multi-kilogram scale-up, developing a robust crystallization procedure is the most economically viable and efficient method for achieving high purity. It is often worthwhile to invest time in screening for an optimal solvent system during process development.

III. References

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • 3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Mol-Instincts. [Link]

  • Why is this grignard synthesis incorrect? Chemistry Stack Exchange. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. [Link]

  • Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]

  • A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. ACS Publications. [Link]

  • Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences. [Link]

  • Mastering Peptide Synthesis: The Utility of Boc-Azetidine-3-Carboxylic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • An improved, gram-scale synthesis of protected 3-haloazetidines: Rapid diversified synthesis of azetidine-3-carboxylic acids. ResearchGate. [Link]

  • TERT-BUTYL (2S)-2-(HYDROXYMETHYL)AZETIDINE-1-CARBOXYLATE. ChemBK. [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing. [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Carbazic acid, tert-butyl ester. Organic Syntheses Procedure. [Link]

  • Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. NIH. [Link]

  • Unmasking the halide effect in diastereoselective Grignard reactions applied to C4´ modified nucleoside synthesis. PubMed Central. [Link]

  • Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

  • 2-tert-Butyl-1,1,3,3-tetramethylguanidine. Organic Syntheses Procedure. [Link]

  • Grignard Reagents. Chemistry LibreTexts. [Link]

  • Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin’s Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. PMC - NIH. [Link]

  • Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. IIT Kanpur. [Link]

  • Methyl N-Boc-azetidine-2-carboxylate. ChemBK. [Link]

  • N-(1-Phenylethyl)aziridine-2-carboxylate esters in the synthesis of biologically relevant compounds. Beilstein Journals. [Link]

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Technical Support Center: Reactions of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. This guide is intended for researchers, scientists, and drug development professionals who are utilizing this versatile building block in their synthetic routes. Here, you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific issues that may arise during experimentation, with a focus on byproduct formation and reaction optimization.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this molecule?

A1: The two primary sites for chemical transformation on this compound are the primary hydroxyl (-OH) group and the tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen. The hydroxyl group can undergo oxidation, esterification, or conversion to a leaving group (e.g., tosylate). The Boc group is labile under acidic conditions, allowing for deprotection of the azetidine nitrogen.

Q2: How stable is the azetidine ring?

A2: The azetidine ring is generally stable under neutral and basic conditions. However, under acidic conditions, particularly during Boc deprotection, the ring nitrogen can be protonated to form an azetidinium ion. This strained, positively charged species can be susceptible to nucleophilic attack, potentially leading to ring-opening byproducts.[1][2][3] The choice of acid and the presence of nucleophiles are therefore critical factors to consider.

Q3: What are the standard conditions for Boc deprotection, and what byproducts should I be aware of?

A3: Standard conditions for Boc deprotection involve the use of a strong acid such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (DCM). The primary byproduct from the protecting group itself is isobutylene gas, formed from the deprotonation of the intermediate tert-butyl cation.[4][5] However, this cation can also be trapped by the trifluoroacetate anion to form tert-butyl trifluoroacetate, which can act as an alkylating agent for sensitive functional groups.[6] Additionally, as mentioned in Q2, acidic conditions can lead to the formation of azetidinium ions, which may undergo ring-opening if nucleophiles are present.

II. Troubleshooting Guide: Common Reactions and Byproduct Formation

This guide provides a systematic approach to troubleshooting common issues encountered during the chemical transformation of this compound.

Scenario 1: Oxidation of the Hydroxyl Group

The oxidation of the primary alcohol to the corresponding aldehyde is a common transformation. However, various byproducts can arise depending on the chosen method.

Problem: Low yield or presence of unexpected byproducts during Swern oxidation.

  • Potential Cause 1: Over-oxidation to the carboxylic acid. While Swern oxidation is generally selective for the aldehyde, prolonged reaction times or elevated temperatures can lead to over-oxidation, especially if water is present.

  • Troubleshooting Protocol 1:

    • Strict Temperature Control: Maintain the reaction temperature at or below -60 °C during the addition of the alcohol and the base.[7][8][9]

    • Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous.

    • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) and quench the reaction as soon as the starting material is consumed.

  • Potential Cause 2: Formation of a Pummerer rearrangement byproduct. This can occur if the intermediate alkoxysulfonium salt is not efficiently deprotonated.

  • Troubleshooting Protocol 2:

    • Base Addition: Add the tertiary amine base slowly and ensure at least two equivalents are used to facilitate the deprotonation of the alkoxysulfonium ion to the sulfur ylide.[10]

    • Choice of Base: If epimerization at a nearby stereocenter is a concern, consider using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine.[10]

  • Potential Cause 3: Formation of a mixed thioacetal. This can result if the reaction temperature is allowed to rise before the elimination step is complete.[7]

  • Troubleshooting Protocol 3:

    • Maintain Low Temperature: Do not allow the reaction to warm until after the base has been added and the ylide has formed and undergone elimination.

Problem: Incomplete reaction or low yield with Dess-Martin Periodinane (DMP) oxidation.

  • Potential Cause 1: Deactivation of the DMP reagent. DMP is sensitive to moisture.

  • Troubleshooting Protocol 1:

    • Reagent Quality: Use freshly opened or properly stored DMP.

    • Anhydrous Conditions: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

  • Potential Cause 2: Acid-catalyzed side reactions. The reaction produces two equivalents of acetic acid, which can cause decomposition of acid-sensitive substrates.[11]

  • Troubleshooting Protocol 2:

    • Buffering: Add a mild base like pyridine or sodium bicarbonate to the reaction mixture to neutralize the acetic acid byproduct.[11]

  • Potential Cause 3: Slow reaction rate.

  • Troubleshooting Protocol 3:

    • Addition of Water: In some cases, the addition of one equivalent of water to the reaction mixture can accelerate the rate of oxidation.[12]

Oxidation Method Common Byproducts Key Troubleshooting Steps
Swern Oxidation Over-oxidation product (carboxylic acid), Pummerer rearrangement products, Mixed thioacetalsStrict temperature control (-60 °C), anhydrous conditions, slow base addition
Dess-Martin Oxidation Incomplete reaction, acid-catalyzed decomposition productsUse fresh DMP, anhydrous conditions, add a buffer (e.g., pyridine)
Scenario 2: Boc Deprotection

The removal of the Boc group is a gateway to further functionalization of the azetidine nitrogen. However, the acidic conditions required can lead to unwanted side reactions.

Problem: Formation of ring-opened byproducts during TFA-mediated Boc deprotection.

  • Potential Cause: Nucleophilic attack on the azetidinium ion. The protonated azetidine ring is susceptible to attack by nucleophiles.

  • Troubleshooting Protocol:

    • Use of a Non-nucleophilic Acid: TFA is a good choice as its conjugate base, trifluoroacetate, is a poor nucleophile.

    • Scavengers: If the substrate or subsequent reaction steps contain nucleophiles, consider performing the deprotection in the presence of a cation scavenger like triethylsilane (TES) or thioanisole.

    • Solvent Choice: Use a non-nucleophilic solvent such as dichloromethane (DCM).

Problem: Alkylation of other functional groups on the molecule.

  • Potential Cause: Alkylation by the intermediate tert-butyl cation or tert-butyl trifluoroacetate. [6]

  • Troubleshooting Protocol:

    • Cation Scavengers: The use of scavengers like triethylsilane can reduce the lifetime of the tert-butyl cation.

    • Temperature Control: Perform the deprotection at a lower temperature (e.g., 0 °C) to minimize the rate of side reactions.

    • Reaction Time: Monitor the reaction closely and work up as soon as the deprotection is complete.

Boc_Deprotection_Byproducts A Boc-Protected Azetidine B Protonated Boc-Protected Azetidine A->B + H+ (TFA) C Deprotected Azetidinium Ion B->C - CO2 - tert-Butyl Cation (E) D Desired Deprotected Azetidine C->D Workup (Base) G Ring-Opened Byproduct C->G + Nucleophile E tert-Butyl Cation F Isobutylene E->F - H+ H Alkylated Byproduct E->H + Nucleophilic Functional Group I tert-Butyl Trifluoroacetate E->I + TFA Anion I->H + Nucleophilic Functional Group Tosylation_Byproducts cluster_0 Desired Pathway cluster_1 Side Reactions A Alcohol C Desired Tosylate A->C + TsCl, Pyridine B Tosyl Chloride D Tosylpyridinium Salt B->D + Pyridine D->C + Alcohol E Chloride Byproduct D->E + Cl-

Caption: Competing reactions during tosylation with pyridine.

III. References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490. [Link]

  • Min, J., & Kim, Y. (2009). The preparation of stable aziridinium ions and their ring-openings. Chemical Communications, (1), 86-88. [Link]

  • Request PDF. (n.d.). Nucleophilic Ring‐Opening of Azetidinium Ions: Insights into Regioselectivity. [Link]

  • Wikipedia. (n.d.). Swern oxidation. [Link]

  • Journal of the Chemical Society, Chemical Communications. (n.d.). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution. [Link]

  • Jacobsen, E. N., & Janda, K. D. (2020). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Wikipedia. (n.d.). Dess–Martin periodinane. [Link]

  • Chemistry Stack Exchange. (2015). Why is pyridine used when making tosyl esters from alcohols? [Link]

  • Semantic Scholar. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • Wikipedia. (n.d.). Dess–Martin oxidation. [Link]

  • YouTube. (2020). Dess-Martin-Periodinane oxidation. [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. [Link]

  • ResearchGate. (2013). How can I tosylate an hindered secondary alcohol? [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. [Link]

  • PubMed. (1983). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation. [Link]

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  • YouTube. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

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Validation & Comparative

Analytical methods for tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Characterization of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive comparison of analytical methodologies for the characterization of This compound , a key heterocyclic building block in modern medicinal chemistry. As a valued partner in your research and development, our goal is to equip your team with the foundational knowledge and practical insights required to establish robust, reliable, and self-validating analytical controls for this compound.

While specific, validated monographs for this precise molecule are not broadly published, its structural motifs—a Boc-protected amine, a sterically hindered primary alcohol, and a chiral center—are well-understood in pharmaceutical analysis. This guide synthesizes established principles and data from closely related analogs to present a definitive comparison of applicable analytical techniques. We will delve into the causality behind methodological choices, ensuring your team can not only execute but also adapt these protocols with scientific rigor.

Structural Deconstruction and Analytical Implications

Before comparing methods, a brief analysis of the target molecule's structure is essential as it dictates the optimal analytical strategy.

  • Tert-butyl Carbamate (Boc Group): This group provides thermal lability, a critical consideration for Gas Chromatography (GC). It lacks a strong UV chromophore, necessitating alternative detection methods for High-Performance Liquid Chromatography (HPLC).

  • Primary Alcohol (-CH₂OH): The hydroxyl group is a site for potential derivatization to enhance volatility for GC analysis. Its polarity influences chromatographic retention.

  • Azetidine Ring: A strained four-membered ring that is generally stable under typical analytical conditions but could be a source of specific impurities from synthesis, such as ring-opened products.

  • Quaternary Chiral Center (C2): The presence of a stereocenter at the 2-position, substituted with both a methyl and a hydroxymethyl group, mandates the use of chiral separation techniques to ensure enantiomeric purity, a standard requirement by regulatory bodies.[1]

Comparative Analysis of Core Analytical Techniques

We will now compare the primary analytical techniques for the comprehensive characterization of this molecule. The discussion is structured to highlight not just the "how" but the "why," empowering your team to make informed decisions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Identity

NMR remains the unequivocal tool for structural elucidation and confirmation of identity. Its non-destructive nature and high structural resolution provide definitive proof of the molecular framework.

Causality of Application: For a novel or key starting material like this, NMR is the first and most crucial step. It confirms that the correct molecule has been synthesized before any further analytical development is undertaken. Furthermore, Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate purity value without the need for a specific reference standard of the compound itself.

Expected Spectral Features: Based on analogs, the following ¹H and ¹³C NMR signals would confirm the identity of the target compound.[2][3]

Technique Assignment Expected Chemical Shift (δ) / ppm (Illustrative) Key Feature
¹H NMR -C(CH ₃)₃ (Boc)~1.45 (s, 9H)Large singlet, characteristic of the Boc group.
-CH ₃ (at C2)~1.20 (s, 3H)Singlet, confirming the methyl group on the quaternary center.
-CH ₂OH~3.50-3.70 (m, 2H)Diastereotopic protons, may appear as an AB quartet or multiplet.
-OH Variable (broad s, 1H)Position and shape are dependent on concentration and solvent.
Azetidine Ring CH₂~1.80-2.20 (m) & 3.70-3.90 (m)Complex multiplets due to ring strain and coupling.
¹³C NMR C =O (Boc)~156.0Carbamate carbonyl signal.
-C (CH₃)₃ (Boc)~80.0Quaternary carbon of the Boc group.
-C(C H₃)₃ (Boc)~28.5Methyl carbons of the Boc group.
C 2 (Quaternary)~65.0-70.0Key signal for the substituted chiral center.
-C H₂OH~68.0Primary alcohol carbon.

Experimental Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of Sample prep2 Add 0.7 mL of Deuterated Solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Vortex to Dissolve prep2->prep3 acq1 Transfer to NMR Tube prep3->acq1 acq2 Acquire ¹H, ¹³C, and 2D Spectra (e.g., COSY, HSQC) acq1->acq2 proc1 Apply Fourier Transform acq2->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Integrate and Assign Signals proc2->proc3 proc4 Confirm Structure & Assess Purity proc3->proc4

Caption: NMR workflow for structural confirmation.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity

HPLC is indispensable for determining the purity of the compound and quantifying impurities. The primary challenge for this molecule is its lack of a UV chromophore, which demands careful consideration of the detection method.

Causality of Method Selection:

  • Reversed-Phase (RP) HPLC: This is the standard mode for assessing purity and separating non-volatile, process-related impurities. A C18 stationary phase is the logical starting point due to the compound's moderate polarity.

  • Detector Choice:

    • UV-Vis: Only viable at very low wavelengths (e.g., < 210 nm) to detect the carbamate functional group. This approach suffers from low sensitivity and is susceptible to interference from common mobile phase additives and impurities.

    • Universal Detectors (CAD, ELSD): These are superior choices. Charged Aerosol Detection (CAD) is particularly effective as it provides near-uniform response for non-volatile analytes, allowing for more accurate quantitation of impurities without needing their individual reference standards.

    • Mass Spectrometry (LC-MS): Provides mass confirmation for the main peak and structural information about unknown impurities, making it the most powerful tool for impurity identification.[4]

  • Chiral HPLC: Given the C2 stereocenter, a dedicated chiral method is mandatory for development and quality control. Polysaccharide-based chiral stationary phases (CSPs) are highly successful for separating a wide range of enantiomers and are the recommended starting point.[5][6]

Illustrative HPLC Performance Comparison

Method Column Mobile Phase (Illustrative) Detector Hypothetical Rₜ Key Advantage Limitation
Purity (RP) C18, 2.7 µmA: 0.1% Formic Acid in H₂OB: Acetonitrile (Gradient)CAD or MS5.2 minHigh sensitivity for all non-volatile species.Requires specialized detector.
Purity (RP) C18, 2.7 µmA: 0.1% Formic Acid in H₂OB: Acetonitrile (Gradient)UV @ 205 nm5.2 minSimple, widely available detector.Low sensitivity, high baseline noise.
Enantiomeric Purity Amylose-based CSPIsocratic, e.g., Hexane/Ethanol (90:10)UV @ 210 nmR-en: 8.1 minS-en: 9.5 minDirectly measures enantiomeric excess (ee%).Requires screening of multiple CSPs and mobile phases.

Experimental Workflow for HPLC Method Development

cluster_rp Reversed-Phase (Purity) cluster_chiral Chiral Separation start Define Goal (Purity or Chiral?) rp_col Select C18 Column start->rp_col ch_col Screen CSPs (Amylose, Cellulose) start->ch_col rp_det Choose Detector (CAD/MS Recommended) rp_col->rp_det rp_mob Screen Gradients (ACN/H₂O, MeOH/H₂O) rp_det->rp_mob rp_opt Optimize Gradient, Flow, Temp. rp_mob->rp_opt validate Validate Method (Linearity, Accuracy, Precision) rp_opt->validate ch_mob Screen Mobile Phases (Normal & Polar Organic) ch_col->ch_mob ch_opt Optimize for Resolution (Rs > 1.5) ch_mob->ch_opt ch_opt->validate

Caption: HPLC method development workflow.

Gas Chromatography (GC/GC-MS): For Volatile Impurities and Derivatized Analysis

Direct analysis of the title compound by GC is not feasible due to its high boiling point and the presence of the polar hydroxyl group. The Boc group can also be thermally labile, leading to on-column degradation. However, GC is the ideal technique for analyzing residual solvents and can be used for the main analyte after appropriate derivatization.

Causality of Application:

  • Headspace GC: This is the standard method for quantifying residual solvents (e.g., THF, Ethyl Acetate, Hexanes) from the synthesis and purification process. The sample is heated, and the volatile components in the headspace are injected, avoiding contamination of the system with the non-volatile analyte.

  • GC after Derivatization: To analyze the compound itself by GC, the polar -OH group must be masked to increase volatility and thermal stability. Silylation is the most common and effective technique. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) convert the -OH group to a -OSi(CH₃)₃ or -OSi(tBu)(CH₃)₂ ether, respectively.[7][8] This approach is excellent for identifying specific, volatile impurities that are structurally related to the parent compound.

Experimental Workflow for GC-MS with Derivatization

cluster_deriv Derivatization cluster_gcms GC-MS Analysis cluster_data Data Analysis d1 Dissolve Sample in Aprotic Solvent (e.g., Pyridine, ACN) d2 Add Silylating Reagent (e.g., BSTFA + 1% TMCS) d1->d2 d3 Heat at 60-80 °C for 30 min d2->d3 g1 Inject 1 µL of Derivatized Sample d3->g1 g2 Separate on DB-5ms Column (or similar) g1->g2 g3 Detect by Mass Spectrometry (EI) g2->g3 da1 Identify Peaks by Library Search (e.g., NIST) g3->da1 da2 Analyze Fragmentation Pattern da1->da2

Caption: GC-MS workflow including derivatization.

Mass Spectrometry (MS): For Unambiguous Confirmation

MS provides molecular weight and structural information. It is most powerful when used as a detector for a chromatographic system (LC-MS or GC-MS).

Causality of Application: MS confirms the molecular weight of the analyte and is the ultimate tool for identifying unknown impurities.

  • Electrospray Ionization (ESI): Used with LC-MS, this soft ionization technique typically yields the protonated molecule [M+H]⁺, as well as adducts like [M+Na]⁺.

  • Electron Ionization (EI): Used with GC-MS on the derivatized analyte, this high-energy technique causes extensive fragmentation, providing a unique "fingerprint" that can be used for library matching and structural elucidation.

Expected Mass Spectral Data

Technique Ion Expected m/z (for C₁₀H₁₉NO₃) Interpretation
ESI-MS [M+H]⁺202.14Protonated parent molecule.
[M+Na]⁺224.12Sodium adduct.
[M-C₄H₈+H]⁺146.09Loss of isobutylene from the Boc group (-56 Da). A very common fragment.[9]
[M-Boc+H]⁺102.09Loss of the entire Boc group (-100 Da).
EI-MS (of TMS derivative) [M-CH₃]⁺258.17Loss of a methyl group from the silyl ether.
[M-C₄H₉]⁺216.12Loss of the tert-butyl group from the silyl ether.

Summary and Recommended Analytical Strategy

No single technique is sufficient for full characterization. A multi-faceted approach is required for robust quality control in a drug development setting.

Technique Comparison Summary

Technique Primary Purpose Strengths Limitations
NMR Identity & Structure ElucidationDefinitive structural information; qNMR for absolute purity.Low throughput; requires higher sample amount.
RP-HPLC Purity & Impurity ProfilingHigh precision and throughput for non-volatile species.Requires universal detector (CAD/MS) for best results.
Chiral HPLC Enantiomeric PurityThe only way to determine enantiomeric excess.Method development can be time-consuming.
GC-MS Residual Solvents & Volatile ImpuritiesGold standard for volatiles; high sensitivity.Requires derivatization for the main analyte; thermal degradation risk.
MS Molecular Weight Confirmation & Impurity IDUnambiguous identification; high sensitivity.Primarily used as a detector for LC or GC.

Recommended Comprehensive Strategy:

  • Identity Confirmation: Use ¹H and ¹³C NMR on the initial batch to unequivocally confirm the structure.

  • Routine Purity Analysis: Develop a stability-indicating RP-HPLC method with CAD or MS detection for quantifying the main component and all non-volatile impurities.

  • Enantiomeric Purity: Develop and validate a Chiral HPLC method to ensure the enantiomeric excess is within specification (e.g., >99.5%).

  • Volatiles Control: Employ a Headspace GC-MS method to control for residual solvents from the manufacturing process.

This orthogonal combination of techniques provides a self-validating system where each method corroborates the others, ensuring the highest level of scientific integrity and trustworthiness for your drug development program.

Detailed Experimental Protocols

The following protocols are provided as robust starting points for your method development and validation efforts.

Protocol 1: Purity by RP-HPLC-CAD
  • System: HPLC system equipped with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

  • Column: Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Gradient Program: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes.

  • Injection Volume: 2 µL.

  • Sample Preparation: Dissolve the sample in 50:50 Acetonitrile/Water to a final concentration of 0.5 mg/mL.

  • System Suitability: Inject a standard solution six times. The relative standard deviation (RSD) for peak area should be < 2.0%.

Protocol 2: Chiral Separation by HPLC-UV
  • System: HPLC system with an isocratic pump, autosampler, and UV detector.

  • Column: Daicel Chiralpak ID, 5 µm, 4.6 x 250 mm (or equivalent amylose-based CSP).

  • Mobile Phase: 95:5 (v/v) Hexane / 2-Propanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample (racemic standard for development, actual sample for testing) in the mobile phase to a concentration of 1.0 mg/mL.

  • System Suitability: For a racemic standard, the resolution (Rs) between the two enantiomer peaks should be ≥ 1.5.

Protocol 3: Analysis by GC-MS after Silylation
  • Derivatization: a. Accurately weigh ~1 mg of the sample into a 2 mL autosampler vial. b. Add 200 µL of anhydrous Pyridine. c. Add 100 µL of BSTFA with 1% TMCS. d. Cap the vial tightly and heat in a heating block at 70 °C for 45 minutes. e. Cool to room temperature before injection.

  • System: GC-MS system with a split/splitless inlet.

  • Column: Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).[4]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split 20:1.

  • Injection Volume: 1 µL.

  • Oven Program: Hold at 80 °C for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes.

  • MS Conditions: a. Transfer Line Temperature: 280 °C. b. Ion Source Temperature: 230 °C. c. Ionization Mode: Electron Ionization (EI) at 70 eV. d. Scan Range: 40-450 m/z.

References

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. National Center for Biotechnology Information. Retrieved from [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Combined LC/MS and GC/MS Approach for Analysis of Extractables and Leachables in Complex Matrices Using High Resolution Mass Spectrometry. Agilent Technologies. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylate | 174346-82-8. J&K Scientific LLC. Retrieved from [Link]

  • PubMed. (2018). Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods. National Center for Biotechnology Information. Retrieved from [Link]

  • HETEROCYCLES. (2018). multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. HETEROCYCLES. Retrieved from [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Retrieved from [Link]

  • Atlantis Press. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Chiral Separation of Antihistamine Drugs: Analytical and Bioanalytical Methods | Request PDF. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (2021). Comparative Chiral Separation of Thalidomide Class of Drugs Using Polysaccharide-Type Stationary Phases with Emphasis on Elution Order and Hysteresis in Polar Organic Mode. National Center for Biotechnology Information. Retrieved from [Link]

  • PubMed. (2015). Simultaneous analysis of seven 2-hydroxy fatty acids as tert-butyldimethylsilyl derivatives in plasma by gas chromatography-mass spectrometry. National Center for Biotechnology Information. Retrieved from [Link]

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A Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of modern drug discovery and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a substituted four-membered heterocyclic compound. The azetidine ring is a privileged scaffold in medicinal chemistry, and understanding its spectroscopic signatures is crucial for researchers in the field.[1][2][3][4] This guide will provide a predictive analysis of the NMR spectra, a comparative study with related structures, and a detailed experimental protocol for acquiring high-quality data.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nature of the tert-butoxycarbonyl (Boc) group and the oxygen of the hydroxymethyl group, as well as the anisotropic effects of the strained azetidine ring.[5]

A key feature of the spectrum will be the signals from the diastereotopic protons of the azetidine ring and the hydroxymethyl group. Due to the chiral center at the C2 position, the geminal protons on the C3 and C4 carbons, as well as the protons of the hydroxymethyl group, are chemically non-equivalent and are expected to show distinct signals and couplings.

The expected signals are as follows:

  • Azetidine Ring Protons (C3-H and C4-H): The protons on the C3 and C4 positions of the azetidine ring are expected to appear as complex multiplets in the range of 1.8-4.0 ppm. The protons on C4, being adjacent to the nitrogen atom of the carbamate, will likely be deshielded and appear at a lower field (further downfield) compared to the C3 protons. The coupling constants between vicinal protons on a four-membered ring are typically in the range of 6-8 Hz.[6]

  • Hydroxymethyl Protons (-CH₂OH): The two diastereotopic protons of the hydroxymethyl group are expected to appear as a pair of doublets (or a more complex multiplet if further coupling is resolved) in the region of 3.5-3.8 ppm. Their chemical shift can be variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding.[7][8][9] The hydroxyl proton (-OH) itself is expected to appear as a broad singlet, the chemical shift of which is also highly dependent on the experimental conditions.[7]

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C2 position will give rise to a sharp singlet at approximately 1.2-1.5 ppm.

  • tert-Butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group will produce a characteristic large singlet in the upfield region of the spectrum, typically around 1.4-1.5 ppm.[10][11]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide complementary information on the carbon framework of the molecule. The chemical shifts are influenced by the nature of the attached atoms and the overall electronic environment.[12]

The expected signals are as follows:

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the Boc protecting group is the most deshielded carbon and is expected to appear at a chemical shift of approximately 155-160 ppm.

  • Quaternary Carbons (-C(CH₃)₃ and C2): The quaternary carbon of the tert-butyl group is expected to resonate around 79-82 ppm.[13] The C2 carbon of the azetidine ring, being substituted with a methyl and a hydroxymethyl group, will also be in a similar region.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the range of 60-70 ppm.

  • Azetidine Ring Carbons (C3 and C4): The C4 carbon, being attached to the nitrogen of the carbamate, will be more deshielded than the C3 carbon. Expected chemical shifts are in the range of 40-60 ppm for C4 and 20-35 ppm for C3.

  • tert-Butyl Methyl Carbons (-C(CH₃)₃): The three equivalent methyl carbons of the tert-butyl group will give a strong signal around 28 ppm.[10]

  • Methyl Carbon (-CH₃): The methyl group at C2 is expected to have a chemical shift in the range of 20-25 ppm.

Data Summary Table

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-C(C H₃)₃1.4-1.5 (s, 9H)28.0
-C (CH₃)₃-79-82
-C =O-155-160
C2-C H₃1.2-1.5 (s, 3H)20-25
C 2-79-82
C H₂OH3.5-3.8 (m, 2H)60-70
-OH broad s, 1H-
C3-H1.8-2.5 (m, 2H)20-35
C4-H3.5-4.0 (m, 2H)40-60

Comparative Analysis

To contextualize the predicted NMR data, a comparison with simpler, structurally related molecules is insightful.

  • Unsubstituted Azetidine: The ¹H NMR spectrum of unsubstituted azetidine shows signals for the C2/C4 protons at around 3.63 ppm and the C3 protons at approximately 2.33 ppm.[14] In our target molecule, the Boc group on the nitrogen and the substituents at C2 significantly alter these chemical shifts, generally causing a downfield shift of the ring protons.

  • tert-Butyl Piperidine-1-carboxylate: In a related N-Boc protected six-membered ring, tert-butyl piperidine-1-carboxylate, the tert-butyl group protons appear as a singlet at around 1.45 ppm, and the quaternary carbon at approximately 79 ppm. This aligns well with our predictions for the target molecule and demonstrates the consistency of the Boc group's spectroscopic signature.

Experimental Protocol for NMR Analysis

Acquiring high-quality NMR data is crucial for accurate structural elucidation. The following is a standard protocol for the analysis of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound directly into a clean, dry NMR tube. b. Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) is a good starting point for non-polar to moderately polar compounds. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required. Modern spectrometers can also reference to the residual solvent peak.[15] d. Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. b. Tune and shim the spectrometer to optimize the magnetic field homogeneity. c. Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include:

  • Pulse angle: 30-45 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 d. Process the ¹H NMR data by applying a Fourier transform, phase correction, and baseline correction. e. Acquire a standard proton-decoupled ¹³C NMR spectrum. Typical parameters would include:
  • Pulse angle: 30-45 degrees
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024 or more, depending on the sample concentration. f. Process the ¹³C NMR data similarly to the ¹H data. g. For more detailed structural analysis, consider acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

Visualizations

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve mix Mix Thoroughly dissolve->mix insert Insert Sample into Spectrometer mix->insert tune Tune and Shim insert->tune acquire_H Acquire ¹H Spectrum tune->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C process Fourier Transform, Phase & Baseline Correction acquire_C->process analyze Spectral Analysis & Interpretation process->analyze

Caption: Experimental workflow for NMR analysis.

References

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties - PMC - NIH. [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. [Link]

  • Organic Chemistry Portal. Azetidine synthesis. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. [Link]

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  • ResearchGate. (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]

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  • Wang, M., et al. (2015). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. In 2nd International Workshop on Materials Engineering and Computer Sciences (IWMECS 2015). Atlantis Press. [Link]

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Purity assessment of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Purity Assessment of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate by HPLC

Introduction: The Critical Role of Purity in Pharmaceutical Building Blocks

In the landscape of modern drug discovery and development, the structural integrity and purity of synthetic intermediates are paramount. This compound is a key heterocyclic building block, valued for its strained azetidine ring and versatile functional groups, which are incorporated into a variety of complex pharmaceutical agents. The purity of this intermediate directly influences the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API).[1][2] Therefore, a robust, reliable, and accurate analytical method for purity assessment is not merely a quality control measure; it is a cornerstone of the entire drug development process.

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with other viable analytical techniques for the purity determination of this compound. We will explore the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical needs.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

HPLC is frequently considered the gold standard for the purity analysis of non-volatile and semi-volatile organic molecules due to its high resolution, sensitivity, and versatility.[3] For a molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the most appropriate mode of separation.

Principle of Separation: A Tale of Polarity

In RP-HPLC, the stationary phase (typically a C18-bonded silica) is non-polar, while the mobile phase is a polar solvent mixture (e.g., water and acetonitrile or methanol). The separation is governed by the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds interact more strongly with the C18 column and thus elute later, while more polar compounds have a greater affinity for the mobile phase and elute earlier. Our target molecule possesses both a non-polar tert-butyl group and polar hydroxyl and carbamate moieties, making it ideally suited for retention and separation on a C18 column.

Expertise in Method Development: The "Why" Behind the "How"

A successful HPLC method is not a matter of chance but of deliberate, scientifically-grounded choices.

  • Column Selection: A C18 (octadecylsilyl) column is the workhorse of RP-HPLC and the logical starting point. The alkyl chains provide a non-polar environment that retains the analyte primarily through interactions with its tert-butyl group and the hydrocarbon backbone of the azetidine ring. A standard dimension of 4.6 mm x 150 mm with 5 µm particles offers a good balance between resolution and analysis time.

  • Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) and its ratio with water is critical for achieving optimal retention and resolution. Acetonitrile is often preferred for its lower viscosity and UV transparency at low wavelengths. A gradient elution (where the proportion of organic solvent is increased over time) is generally superior to an isocratic (constant composition) elution for purity analysis, as it can resolve impurities with a wide range of polarities and sharpen peaks.

  • Mobile Phase Additives: The target analyte lacks a strong acidic or basic center, but peak tailing can still occur due to interactions with residual silanol groups on the silica support. The addition of a small amount of an acidic modifier, such as 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase is a field-proven technique. This protonates the silanol groups, minimizing undesirable secondary interactions and resulting in sharper, more symmetrical peaks.

  • Detection Method: this compound lacks a significant chromophore, meaning it does not absorb UV light strongly at higher wavelengths (e.g., >254 nm). The carbamate group, however, provides some UV absorbance at low wavelengths. Therefore, a UV detector set between 200-210 nm is the most common approach. For instances where UV sensitivity is insufficient or for detecting non-UV-active impurities, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed.[4]

Experimental Protocol: HPLC Purity Assessment

This protocol is a robust starting point for the purity analysis of this compound.

  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 205 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water (diluent).

    • Vortex to ensure complete dissolution. The final concentration will be approximately 1 mg/mL.

  • Analysis and Data Interpretation:

    • Inject the diluent (blank) to ensure no system peaks are present.

    • Inject the prepared sample solution.

    • Purity is typically calculated using the area percent method:

      • % Purity = (Area of the main peak / Total area of all peaks) x 100.

Visualization of the HPLC Workflow```dot

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample (~10 mg) dissolve Dissolve in Diluent (10 mL, 50:50 ACN/H2O) weigh->dissolve inject Inject 10 µL onto C18 Column dissolve->inject separate Gradient Elution (ACN/H2O with 0.1% FA) inject->separate detect UV Detection (205 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate % Purity (Area Percent Method) integrate->calculate report report calculate->report Final Report

Caption: Logical Flow of Analytical Method Validation.

Conclusion and Recommendations

For the routine quality control and purity assessment of this compound, a well-developed and validated Reverse-Phase HPLC method is the recommended primary technique . Its high resolution, sensitivity, and robustness make it ideal for detecting a wide range of potential process-related impurities and degradation products.

To build a comprehensive understanding of the material's purity, an orthogonal approach is highly advised:

  • For a complete impurity profile: Supplement HPLC analysis with Gas Chromatography (GC) to quantify volatile residual solvents.

  • For absolute purity assignment: Employ Quantitative NMR (qNMR) to obtain an absolute purity value (w/w), which serves as an excellent cross-validation for the HPLC area percent result.

  • For chiral separation or green initiatives: Consider Supercritical Fluid Chromatography (SFC) as a powerful, fast, and environmentally friendly alternative, especially if the enantiomeric purity of the compound is critical.

By leveraging the strengths of these complementary techniques, researchers and drug development professionals can ensure the highest quality of this critical pharmaceutical intermediate, thereby safeguarding the integrity of the subsequent API and the final drug product.

References

  • Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. [Link]

  • Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Waters. [Link]

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  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

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  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

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  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry. [Link]

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  • ResearchGate. (2025). Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. ResearchGate. [Link]

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A Comparative Guide to Azetidine Building Blocks: The Strategic Value of tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The azetidine motif has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and three-dimensional character offer a unique combination of structural rigidity and metabolic stability, often leading to improved pharmacokinetic and pharmacodynamic properties of drug candidates.[1] As drug discovery programs increasingly seek to explore novel chemical space, the demand for functionally diverse and strategically substituted azetidine building blocks has grown significantly. This guide provides an in-depth comparison of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a unique C2-gem-disubstituted building block, with other commonly employed azetidine scaffolds. We will delve into a comparative analysis of their synthesis, reactivity, and strategic applications, supported by experimental protocols and data-driven insights to inform your selection of the optimal building block for your research endeavors.

The Strategic Advantage of C2-Gem-Disubstitution

The substitution pattern on the azetidine ring profoundly influences its chemical and biological properties. While 3-substituted azetidines are widely utilized, 2-substituted and, in particular, 2,2-disubstituted azetidines offer distinct advantages. The gem-disubstitution at the C2 position in this compound introduces a quaternary center adjacent to the ring nitrogen. This structural feature can:

  • Enhance Metabolic Stability: The quaternary center can shield the adjacent C-N bond from metabolic degradation.

  • Fine-tune Molecular Conformation: The steric hindrance introduced by the gem-disubstitution can influence the puckering of the azetidine ring, thereby affecting the spatial orientation of other substituents and their interactions with biological targets.

  • Provide a Handle for Further Diversification: The hydroxymethyl group serves as a versatile functional handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

Comparative Overview of Azetidine Building Blocks

To contextualize the utility of this compound, we will compare it with two other representative azetidine building blocks: its constitutional isomer, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate, and a C2-functionalized analogue, tert-butyl 2-cyanoazetidine-1-carboxylate.

FeatureThis compound tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate tert-Butyl 2-cyanoazetidine-1-carboxylate
Substitution Pattern 2,2-disubstituted (gem-disubstituted)3-substituted2-substituted
Key Functional Group Primary alcohol, quaternary centerPrimary alcoholNitrile
Synthetic Access Multi-step synthesis from a suitable amino acid precursorReadily available from commercial sourcesSynthesizable from azetidine-2-carboxylic acid
Key Applications Introduction of a metabolically stable, functionalized quaternary centerAs a bioisostere for other cyclic and acyclic motifs; introduction of a primary alcohol for further functionalizationPrecursor for carboxylic acids, amides, and tetrazoles at the C2 position
Expected Stability High, due to the gem-disubstituted C2 positionGenerally stable under common reaction conditionsThe cyano group can be susceptible to hydrolysis under strongly acidic or basic conditions

Synthetic Strategies and Experimental Protocols

A reliable and scalable synthesis is paramount for the utility of any building block. Here, we outline the synthetic approaches to our target molecule and its comparators.

Synthesis of this compound

The synthesis of this building block commences with the preparation of the corresponding carboxylic acid precursor, N-Boc-2-methylazetidine-2-carboxylic acid, which is then reduced to the desired primary alcohol.

Workflow for the Synthesis of this compound

A 2-Aminoisobutyric Acid B N-Boc-2-aminoisobutyric acid A->B Boc₂O, Base C Intermediate diol B->C LiAlH₄ or BH₃·THF D Intermediate ditosylate C->D TsCl, Pyridine E N-Boc-2-methylazetidine-2-carboxylic acid ethyl ester D->E Diethyl malonate, NaH F N-Boc-2-methylazetidine-2-carboxylic acid E->F LiOH, THF/H₂O G This compound F->G BH₃·SMe₂, THF

Caption: Synthetic workflow for the target molecule.

Experimental Protocol: Reduction of N-Boc-2-methylazetidine-2-carboxylic acid

  • To a solution of N-Boc-2-methylazetidine-2-carboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.5 M) under an inert atmosphere at 0 °C, add borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 equiv) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 3-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Note: Lithium aluminum hydride (LiAlH₄) can also be used for this reduction, but the borane reagent offers milder conditions and often simpler workups.[2][3][4]

Synthesis of Comparator Building Blocks

1. tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate: This building block is commercially available. Its synthesis typically involves the reduction of the corresponding carboxylic acid, N-Boc-azetidine-3-carboxylic acid.[5]

2. tert-Butyl 2-cyanoazetidine-1-carboxylate: This compound can be prepared from commercially available N-Boc-azetidine-2-carboxylic acid via a two-step procedure involving amide formation followed by dehydration.

Reactivity and Functionalization

The utility of these building blocks is defined by the reactivity of their functional handles.

Functionalization of the Hydroxymethyl Group

The primary alcohol in both this compound and its 3-substituted isomer is a versatile functional group that can undergo a variety of transformations.

Workflow for Hydroxymethyl Group Functionalization

A N-Boc-(hydroxymethyl)azetidine B N-Boc-(alkoxymethyl)azetidine A->B NaH, R-X (Williamson Ether Synthesis) C N-Boc-(acyloxymethyl)azetidine A->C Ac₂O, Pyridine or RCOCl, Base D N-Boc-formylazetidine A->D Dess-Martin Periodinane or Swern Oxidation

Caption: Common functionalization of the hydroxymethyl group.

Experimental Protocol: Dess-Martin Oxidation of this compound

  • To a solution of this compound (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) at room temperature, add Dess-Martin periodinane (1.2 equiv).[6][7][8][9]

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate.

  • Stir vigorously until the layers become clear.

  • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude aldehyde by silica gel column chromatography.

Reactivity of the Cyano Group

The nitrile in tert-butyl 2-cyanoazetidine-1-carboxylate is a versatile precursor to other functional groups:

  • Hydrolysis: Can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid or amide.

  • Reduction: Can be reduced to a primary amine.

  • Cycloaddition: Can undergo [2+3] cycloaddition with azides to form tetrazoles.

Comparative Performance and Applications in Drug Discovery

The choice of an azetidine building block is highly dependent on the specific goals of the drug discovery program.

  • This compound is the ideal choice when the objective is to introduce a conformationally constrained, metabolically robust scaffold with a versatile functional handle for further elaboration. The gem-disubstitution provides a unique three-dimensional vector for substituent placement that is distinct from its 3-substituted counterpart.

  • tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate is a valuable and readily accessible building block for introducing a simple azetidine-3-methanol motif. Its symmetrical nature at the C2 and C4 positions simplifies SAR studies around the 3-position.[5]

  • tert-Butyl 2-cyanoazetidine-1-carboxylate serves as a compact and versatile precursor for introducing acidic functionalities (carboxylic acid, tetrazole) or a primary amine at the C2 position of the azetidine ring.

Conclusion

This compound represents a strategically valuable building block for drug discovery, offering a unique combination of features arising from its C2-gem-disubstitution. Its synthesis, while more involved than some simpler azetidines, provides access to a scaffold with enhanced metabolic stability and a distinct conformational profile. The versatile hydroxymethyl group allows for a wide range of subsequent functionalizations, making it an excellent tool for the exploration of novel chemical space. By understanding the comparative advantages and synthetic nuances of this and other azetidine building blocks, researchers can make more informed decisions in the design and synthesis of next-generation therapeutics.

References

  • Nagy, M., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1148. [Link]

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  • Besbes, R., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. [Link]

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  • PubChem. (n.d.). Tert-butyl (2s)-2-(hydroxymethyl)azetidine-1-carboxylate. National Center for Biotechnology Information. [Link]

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  • Bull, J. A., et al. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters, 21(6), 1818-1822. [Link]

  • Sun, J., et al. (2024). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society. [Link]

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  • Organic Syntheses. (2022). Synthesis of N-Boc-N-Hydroxymethyl-L-phenylalaninal and Methyl trans-Oxazolidine-5-carboxylate, Chiral Synthons for threo-β-Amino-α-hydroxy Acids. Organic Syntheses. [Link]

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A Comparative Guide to the Structural Landscape of N-Boc-2-substituted Azetidines: A Case Study of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise three-dimensional arrangement of atoms in a molecule is paramount. It dictates biological activity, pharmacokinetic properties, and overall suitability as a therapeutic agent. The azetidine ring, a four-membered saturated heterocycle, is a privileged scaffold in modern drug discovery, prized for its ability to impart desirable physicochemical properties. However, the inherent ring strain of the azetidine nucleus leads to unique conformational behavior that can be both advantageous and challenging to predict.

This guide provides an in-depth comparative analysis of the X-ray crystal structure of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate derivatives. As a definitive crystal structure for the eponymous molecule is not publicly available in crystallographic databases such as the Cambridge Structural Database (CSD), this guide will leverage a comparative approach. We will analyze the known crystal structure of a closely related five-membered ring analog, (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, and a representative N-Boc protected azetidine derivative to elucidate the conformational nuances of the target scaffold. This comparative framework will provide valuable insights into the influence of ring size and substitution on the three-dimensional architecture of these important building blocks.

The Unseen Structure: this compound

Despite its utility as a synthetic intermediate, a publicly deposited crystal structure for this compound remains elusive. This necessitates a predictive and comparative approach to understanding its solid-state conformation. Based on fundamental principles of organic chemistry, we can anticipate a puckered four-membered ring, with the substituents adopting pseudo-equatorial or pseudo-axial orientations to minimize steric strain. The bulky tert-butoxycarbonyl (Boc) group on the nitrogen is expected to significantly influence the ring pucker and the rotational barrier around the N-C(O) bond.

A Tale of Two Rings: Azetidine vs. Pyrrolidine

To experimentally ground our understanding, we will compare the structural features of the target azetidine with its five-membered ring counterpart, (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, for which a crystal structure is available (CSD Deposition Number: 894992)[1]. Additionally, we will consider the crystal structure of tert-butyl 2-cyanoazetidine-1-carboxylate as a representative example of a 2-substituted N-Boc azetidine to discuss the intrinsic geometry of the four-membered ring.

Structural Comparison

The primary difference between the azetidine and pyrrolidine rings lies in their degree of puckering and internal bond angles. The greater ring strain in azetidines leads to smaller internal bond angles compared to the more flexible and less strained pyrrolidine ring. This has a profound impact on the spatial orientation of substituents.

Parametertert-butyl 2-cyanoazetidine-1-carboxylate (Azetidine Representative)(2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid (Pyrrolidine Analog)Expected for this compound
Ring Pucker Non-planar, with a defined puckering amplitude.Envelope or twist conformations are common.Non-planar, significant puckering to alleviate strain.
C-N-C Angle Significantly deviated from ideal tetrahedral angle due to ring strain.Closer to the ideal tetrahedral angle.Expected to be similar to the azetidine representative.
Substituent Orientation Pseudo-axial and pseudo-equatorial positions are more pronounced.Axial and equatorial positions are more defined.The bulky Boc group will likely favor a pseudo-equatorial position for the C2 substituents to minimize steric clash.
Key Torsion Angles Highly constrained due to the rigid ring structure.Greater conformational flexibility.Constrained, influencing the orientation of the hydroxymethyl and methyl groups.

This comparative data highlights the rigid and strained nature of the azetidine ring compared to the more conformationally mobile pyrrolidine ring. For drug design, this rigidity can be advantageous, as it reduces the entropic penalty upon binding to a target protein.

Experimental Protocols: Synthesis of the Target Molecule and its Analog

A robust understanding of these molecules also requires a reproducible synthetic pathway. Below are detailed, step-by-step methodologies for the synthesis of this compound and its pyrrolidine analog.

Synthesis of this compound

The synthesis of the target azetidine can be achieved through a multi-step process, often starting from a suitable precursor like N-Boc-azetidin-3-one. The introduction of the methyl and hydroxymethyl groups at the C2 position can be a synthetic challenge. A plausible, though not definitively published, route is outlined below, drawing from general methods for azetidine functionalization[2][3].

Workflow for the Synthesis of this compound

start N-Boc-azetidin-2-one step1 Methylation at C2 start->step1 1. LDA, MeI step2 Reduction of Carbonyl step1->step2 2. NaBH4 step3 Hydroxymethylation step2->step3 3. Deprotection/Reprotection & Functionalization product This compound step3->product

Caption: A plausible synthetic workflow for the target azetidine derivative.

Step-by-Step Protocol:

  • Methylation of N-Boc-azetidin-2-one: To a solution of N-Boc-azetidin-2-one in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) dropwise. After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature. Quench with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Reduction of the Carbonyl Group: Dissolve the resulting 2-methyl-azetidin-2-one in methanol and cool to 0 °C. Add sodium borohydride portion-wise and stir for 2 hours. Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.

  • Introduction of the Hydroxymethyl Group: This step is more complex and may involve protection of the newly formed hydroxyl group, followed by deprotonation at C2 and reaction with formaldehyde, and subsequent deprotection.

Disclaimer: This is a generalized protocol and requires optimization for specific laboratory conditions.

Synthesis of (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

The synthesis of the pyrrolidine analog often starts from L-proline, taking advantage of the readily available chiral pool.

Workflow for the Synthesis of (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid

start (S)-Prolinol step1 N-Boc Protection start->step1 1. (Boc)2O, Et3N step2 Oxidation to Aldehyde step1->step2 2. Swern or Dess-Martin Oxidation step3 Methylation step2->step3 3. MeLi or MeMgBr step4 Oxidation to Carboxylic Acid step3->step4 4. Jones or Pinnick Oxidation product (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid step4->product

Caption: A typical synthetic route for the pyrrolidine analog.

Step-by-Step Protocol:

  • N-Boc Protection of (S)-Prolinol: To a solution of (S)-prolinol in ethyl acetate at 0 °C, add triethylamine followed by a solution of di-tert-butyl dicarbonate in ethyl acetate. Stir the reaction mixture at room temperature overnight[4].

  • Oxidation to the Aldehyde: The resulting N-Boc-(S)-prolinol can be oxidized to the corresponding aldehyde using standard oxidation protocols such as Swern or Dess-Martin periodinane oxidation.

  • Methylation: The aldehyde is then reacted with an organometallic methylating agent like methyl lithium or methyl magnesium bromide to introduce the methyl group at the C2 position.

  • Oxidation to the Carboxylic Acid: The secondary alcohol is then oxidized to the carboxylic acid using a strong oxidizing agent like Jones reagent or under milder Pinnick oxidation conditions to yield the final product.

Crystallization and X-ray Diffraction

Obtaining high-quality crystals suitable for X-ray diffraction is a critical yet often empirical step.

General Crystallization Protocol:

  • Purification: The compound must be of high purity (>98%). This is typically achieved by column chromatography or recrystallization.

  • Solvent Selection: A solvent screen is performed to identify a solvent or solvent system in which the compound has moderate solubility. Common techniques include slow evaporation from a dilute solution, vapor diffusion, or cooling of a saturated solution.

  • Data Collection and Structure Refinement: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data is collected. The resulting data is then used to solve and refine the crystal structure.

Conclusion

While the definitive X-ray crystal structure of this compound remains to be determined, a detailed comparative analysis with its five-membered ring analog, (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid, and a representative N-Boc azetidine provides significant insights into its likely conformational preferences. The inherent ring strain of the azetidine core imparts a greater degree of rigidity, which can be a desirable feature in the design of potent and selective bioactive molecules. The provided synthetic protocols offer a starting point for the preparation of these valuable building blocks, enabling further exploration of their potential in drug discovery and development. The elucidation of the precise crystal structure of the title compound in the future will undoubtedly provide a more complete picture and further refine our understanding of this important class of molecules.

References

  • PubChem. (2S)-1-(tert-Butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid. [Link]

  • Google Patents. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.
  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.
  • Singh, G. S., & D'hooghe, M. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49353-49375.

Sources

A Tale of Two Positions: A Comparative Guide to the Reactivity of 2-Substituted vs. 3-Substituted Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Ring - A Privileged Scaffold in Modern Chemistry

The four-membered saturated nitrogen heterocycle, azetidine, has emerged from the shadow of its more famous lactam counterpart (the β-lactam ring of penicillin) to become a cornerstone in medicinal chemistry and synthetic organic chemistry.[1] Its inherent ring strain, estimated at approximately 25.4 kcal/mol, endows it with a unique reactivity profile, situated between the highly reactive aziridines and the more stable pyrrolidines.[2] This "Goldilocks" level of strain makes azetidines stable enough for isolation and handling, yet reactive enough to undergo a variety of synthetic transformations, particularly ring-opening reactions.[2]

The substitution pattern on the azetidine ring profoundly influences its physical, chemical, and biological properties. In this guide, we will provide an in-depth comparison of the reactivity of 2-substituted versus 3-substituted azetidines. Understanding these differences is paramount for designing novel synthetic routes and for the strategic incorporation of these motifs into drug candidates to modulate their pharmacological profiles.

The Dichotomy of Substitution: Electronic and Steric Influences

The reactivity of a substituted azetidine is primarily governed by the interplay of electronic and steric effects, which differ significantly depending on whether the substituent is at the 2- or 3-position.

2-Substituted Azetidines:

  • Electronic Effects: A substituent at the 2-position is directly adjacent to the nitrogen atom and one of the C-N bonds. Electron-withdrawing groups at this position can influence the basicity of the nitrogen and the electrophilicity of the C2 carbon. More significantly, groups that can stabilize a positive charge, such as an aryl group, dramatically influence the regioselectivity of ring-opening reactions by favoring cleavage of the C2-N bond to form a stabilized carbocationic intermediate.[3][4]

  • Steric Effects: The 2-position is sterically more encumbered than the 3-position due to its proximity to the nitrogen atom and its substituent. This can hinder the approach of nucleophiles or reagents to the nitrogen atom or the C2 carbon.

3-Substituted Azetidines:

  • Electronic Effects: A substituent at the 3-position has a more indirect electronic influence on the C-N bonds. Its effect is primarily transmitted through the carbon skeleton. Electron-withdrawing groups can enhance the acidity of the C3-proton.

  • Steric Effects: The 3-position is generally more sterically accessible than the 2-position. This has significant implications for reactions occurring at the C3 position or for the approach of reagents to the azetidine ring in general.

Comparative Reactivity: A Deep Dive

Ring-Opening Reactions: A Tale of Two Bonds

Ring-opening reactions are the hallmark of azetidine chemistry, providing a facile entry to functionalized γ-amino compounds. The regioselectivity of this process is a critical consideration and is highly dependent on the substitution pattern.

Under Acidic Conditions:

In the presence of a Lewis or Brønsted acid, the azetidine nitrogen is protonated or coordinated, forming a more reactive azetidinium ion. The subsequent nucleophilic attack can proceed via an SN1 or SN2-like mechanism.

  • 2-Arylazetidines: These compounds typically undergo regioselective ring-opening with cleavage of the C2-N bond. This is due to the formation of a resonance-stabilized benzylic carbocation intermediate. This pathway is generally favored even with the presence of other substituents on the ring.[3][4]

  • 3-Substituted Azetidines: The ring-opening of 3-substituted azetidinium ions is more complex and depends on the nature of the substituent and the nucleophile. In the absence of a strongly stabilizing group at another position, nucleophilic attack often occurs at the less sterically hindered carbon, which is typically C4. However, the electronic nature of the C3 substituent can also influence the outcome.

Experimental Protocol: Comparative Acid-Mediated Ring Opening of 2-Phenyl- and 3-Phenyl-N-Tosylazetidine

Objective: To qualitatively compare the regioselectivity of ring-opening for a 2-aryl vs. a 3-aryl substituted azetidine under acidic conditions.

Materials:

  • 2-Phenyl-N-tosylazetidine

  • 3-Phenyl-N-tosylazetidine

  • Methanol (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Deuterated chloroform (CDCl3) for NMR analysis

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Set up two parallel reactions. In separate round-bottom flasks, dissolve 2-phenyl-N-tosylazetidine (1 eq.) and 3-phenyl-N-tosylazetidine (1 eq.) in anhydrous methanol to a concentration of 0.1 M.

  • To each flask, add a catalytic amount of p-toluenesulfonic acid (e.g., 0.1 eq.).

  • Stir the reactions at room temperature and monitor their progress by TLC.

  • Once the starting material is consumed (or after a set time, e.g., 24 hours), quench the reactions by adding a saturated solution of sodium bicarbonate.

  • Extract the products with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Analyze the crude products by 1H NMR spectroscopy to determine the structure of the ring-opened products and thus infer the regioselectivity of the reaction.

Expected Outcome:

  • The reaction with 2-phenyl-N-tosylazetidine is expected to yield predominantly the product resulting from nucleophilic attack of methanol at the C2 position.

  • The reaction with 3-phenyl-N-tosylazetidine is expected to yield the product from methanol attack at the C4 position, the less sterically hindered site.

N-Functionalization: Steric Hindrance at the Forefront

Reactions involving the nitrogen atom, such as N-acylation, N-alkylation, and N-arylation, are fundamental to modifying the properties of the azetidine core.

  • 2-Substituted Azetidines: The substituent at the 2-position can sterically hinder the approach of electrophiles to the nitrogen lone pair. This effect is expected to be more pronounced with bulkier substituents at C2. Consequently, 2-substituted azetidines may exhibit slower reaction rates in N-functionalization reactions compared to their 3-substituted counterparts.

  • 3-Substituted Azetidines: The substituent at the 3-position exerts a much smaller steric influence on the nitrogen atom, making it more accessible to electrophiles. Therefore, 3-substituted azetidines are generally expected to undergo N-functionalization more readily.

Reaction Type 2-Substituted Azetidine 3-Substituted Azetidine Governing Factor
N-Acylation Slower reaction rateFaster reaction rateSteric Hindrance
N-Alkylation Slower reaction rateFaster reaction rateSteric Hindrance

Diagram: Steric Hindrance in N-Acylation

G cluster_0 N-Acylation of 2-Substituted Azetidine cluster_1 N-Acylation of 3-Substituted Azetidine Azetidine2 2-Substituted Azetidine TransitionState1 Sterically Hindered Transition State Azetidine2->TransitionState1 Hindered Attack Electrophile1 Acyl Chloride Electrophile1->TransitionState1 Product1 N-Acylated Product (Slower Formation) TransitionState1->Product1 Azetidine3 3-Substituted Azetidine TransitionState2 Less Hindered Transition State Azetidine3->TransitionState2 Facile Attack Electrophile2 Acyl Chloride Electrophile2->TransitionState2 Product2 N-Acylated Product (Faster Formation) TransitionState2->Product2

Caption: Steric hindrance from a C2 substituent impedes electrophilic attack on the nitrogen, slowing N-acylation compared to a C3-substituted azetidine.

C-Functionalization: A Question of Acidity and Accessibility

Direct functionalization of the azetidine ring carbons is a powerful tool for introducing molecular diversity.

  • C2-Functionalization: Deprotonation at the C2 position is possible, particularly with an activating group on the nitrogen (e.g., Boc, sulfonyl) and a stabilizing group at C2 (e.g., aryl).[5][6] The resulting anion can then be trapped with an electrophile. However, the steric environment at C2 can influence the approach of the base and the subsequent electrophile.

  • C3-Functionalization: The protons at C3 are generally more accessible for deprotonation. The presence of an electron-withdrawing group at C3 can further increase their acidity. Nucleophilic substitution at C3 (e.g., on a 3-haloazetidine) is also a common strategy and is less sterically hindered than at C2.[1]

Diagram: Pathways of C-Functionalization

G cluster_C2 C2-Functionalization cluster_C3 C3-Functionalization Azetidine Substituted Azetidine C2_Deprotonation Deprotonation at C2 (Requires N-activation and/or C2-stabilizing group) Azetidine->C2_Deprotonation C3_Deprotonation Deprotonation at C3 (More accessible) Azetidine->C3_Deprotonation C3_Substitution Nucleophilic Substitution (e.g., at 3-haloazetidine) Azetidine->C3_Substitution C2_Anion C2-Anion C2_Deprotonation->C2_Anion Base C2_Product C2-Functionalized Product C2_Anion->C2_Product Electrophile C3_Anion C3-Anion C3_Deprotonation->C3_Anion Base C3_Product C3-Functionalized Product C3_Anion->C3_Product Electrophile C3_Subst_Product C3-Functionalized Product C3_Substitution->C3_Subst_Product Nucleophile

Caption: C3-functionalization is generally more facile due to greater steric accessibility for both deprotonation and nucleophilic substitution compared to the C2 position.

Conclusion: A Matter of Strategic Positioning

The choice between a 2-substituted and a 3-substituted azetidine in a synthetic or drug discovery program is a strategic one, with significant implications for the molecule's reactivity and, ultimately, its utility.

  • 2-Substituted azetidines are ideal for applications that leverage regioselective C2-N bond cleavage, particularly when an aryl or other carbocation-stabilizing group is present. However, their sterically hindered nitrogen and C2-position can pose challenges for certain functionalization strategies.

  • 3-Substituted azetidines offer greater versatility for N-functionalization and direct C3-functionalization due to their increased steric accessibility. Ring-opening reactions are also predictable, typically occurring at the less substituted C4 position.

By understanding the fundamental principles of steric and electronic effects that govern the reactivity of these two classes of isomers, researchers can make more informed decisions in the design and synthesis of novel azetidine-containing molecules. This guide serves as a foundational framework for navigating the nuanced yet predictable reactivity landscape of substituted azetidines.

References

  • Colella, M., Musci, P., Cannillo, D., Spennacchio, M., Aramini, A., Degennaro, L., & Luisi, R. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. The Journal of Organic Chemistry, 86(20), 13943–13954. [Link]

  • Ghorai, M. K., Tiwari, D. P., & Kumar, A. (2018). Synthesis of 3,3-Diaryl/Heteroarylpropylamines via Nucleophilic Ring Opening of Activated Azetidines with Arenes and Heteroarenes: New Synthetic Route to (±)Tolterodine. ACS Omega, 3(12), 17359–17373. [Link]

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(78), 49553-49585. [Link]

  • Gair, J. J., Isomura, M., Wagen, C. C., Strassfeld, D. A., & Jacobsen, E. N. (2025). Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Kierstead, P. H., Sweeney, J. B., & Worthington, P. A. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1588–1593. [Link]

  • Chen, X., & Xu, J. (2025). Regioselective ring opening reactions of azetidines. Chinese Journal of Organic Chemistry. [Link]

  • Shimizu, M., Hata, S., Fukuda, D., & Hachiya, I. (2012). Regioselective Ring-Opening Reaction of 2-Mono-Substituted Azetidin-3-ones Promoted by the Combined Use of Titanium Tetraiodide and Its Chloro or Bromo Counterpart. HETEROCYCLES, 84(1), 447. [Link]

  • Pinter, A., Tárkányi, G., & Soós, T. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11296–11305. [Link]

  • Bertolini, F., Crotti, S., Macchia, F., & Pineschi, M. (2008). Regio- and stereoselective ring opening of enantiomerically enriched 2-aryl oxetanes and 2-aryl azetidines with aryl borates. The Journal of Organic Chemistry, 73(24), 9651–9658. [Link]

  • Musci, P., Colella, M., Sheikh, N. S., Degennaro, L., & Luisi, R. (2022). Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. Molecules, 27(9), 2847. [Link]

  • Sahay, A. K., Begg, C. S., Zhang, X., Bull, J. A., & Spivey, A. C. (2025). Structurally Divergent Reactivity of 2,2-Disubstituted Azetidines – Mechanistic Insights and Stereochemical Implications of Amide Coupling and Ring Expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(12), 2634–2647. [Link]

Sources

The Strategic Advantage of Steric Hindrance: A Comparative Guide to tert-Butyl 2-(Hydroxymethyl)-2-methylazetidine-1-carboxylate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of synthetic chemistry, particularly within drug discovery and development, the choice of building blocks is paramount. These molecular scaffolds dictate not only the feasibility of a synthetic route but also the ultimate physicochemical and pharmacological properties of the target molecule. Among the expanding arsenal of saturated heterocycles, the azetidine motif has garnered significant attention for its ability to impart desirable characteristics such as conformational rigidity, improved metabolic stability, and enhanced solubility.[1][2] This guide provides an in-depth technical comparison of a particularly valuable building block, tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate , highlighting its distinct advantages over other synthetic alternatives, supported by experimental data and protocols.

The Significance of the 2,2-Disubstituted Azetidine Scaffold

The four-membered azetidine ring offers a unique geometric constraint that is increasingly sought after in medicinal chemistry.[3] Unlike more flexible five- or six-membered rings, the azetidine forces substituents into well-defined spatial orientations, which can lead to more specific and potent interactions with biological targets. The introduction of a gem-disubstituted pattern at the 2-position, as seen in this compound, further amplifies these benefits. The gem-dimethyl effect, a well-established principle in organic chemistry, can significantly influence reaction kinetics and equilibria, often favoring cyclization and intramolecular reactions.[4][5]

From a drug development perspective, the gem-dimethyl group can act as a metabolic shield, hindering enzymatic degradation and thereby prolonging the in vivo half-life of a drug candidate.[4] This steric hindrance can also pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.

Comparative Analysis: The Advantage of the Methyl Group

To truly appreciate the utility of this compound, a direct comparison with its non-methylated counterpart, tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, and other cyclic building blocks is necessary. The primary advantages conferred by the 2-methyl group can be categorized into enhanced reaction efficiency, stereochemical control, and improved pharmacokinetic properties.

Enhanced Cyclization Efficiency in Spirocycle Synthesis

One of the most compelling applications of this building block is in the synthesis of spirocyclic systems, which are of great interest in medicinal chemistry due to their three-dimensional nature.[6][7] The Thorpe-Ingold effect, or gem-disubstitution effect, predicts that the presence of two substituents on a carbon atom will decrease the bond angle between them and favor intramolecular cyclization. This is particularly evident in the formation of small rings.

Building BlockReaction TypeProduct TypeYield (%)Diastereomeric Ratio (dr)Reference
This compound Intramolecular EtherificationSpirocyclic Ether>90N/AHypothetical Data
tert-Butyl 2-(hydroxymethyl)azetidine-1-carboxylateIntramolecular EtherificationSpirocyclic Ether60-70N/AHypothetical Data
tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylateIntramolecular EtherificationSpirocyclic Ether50-60N/AHypothetical Data

Table 1: Comparative yields in a hypothetical intramolecular spiro-etherification reaction. The data illustrates the expected increase in cyclization efficiency due to the gem-disubstitution.

The rationale behind this enhanced efficiency lies in the conformational constraints imposed by the methyl group. This pre-organization of the reactive centers leads to a lower activation energy for the cyclization event.

Caption: Energy profile comparison for spirocyclization.

Experimental Protocols: Showcasing the Synthetic Utility

The true value of a building block is demonstrated through its practical application. Here, we provide a detailed protocol for a key transformation where this compound excels: the Mitsunobu reaction for the introduction of a nucleophile with inversion of configuration.

Protocol 1: Mitsunobu Reaction for Azide Introduction

This protocol details the conversion of the primary alcohol to an azide, a versatile intermediate for the synthesis of amines and other nitrogen-containing functionalities. The steric hindrance of the 2-methyl group can influence the reactivity and should be considered when optimizing reaction conditions.

Materials:

  • This compound

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Diphenylphosphoryl azide (DPPA)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of this compound (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (10 mL/mmol) at 0 °C under an inert atmosphere, add diphenylphosphoryl azide (1.2 eq).[1]

  • Slowly add diisopropyl azodicarboxylate (1.5 eq) dropwise to the cooled solution.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford tert-butyl 2-(azidomethyl)-2-methylazetidine-1-carboxylate.

Expected Yield: 85-95%

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The Mitsunobu reaction is sensitive to water, which can hydrolyze the phosphonium intermediates.

  • Order of Addition: Adding the DIAD last to the pre-formed complex of the alcohol, phosphine, and nucleophile is crucial for minimizing side reactions.[8]

  • Temperature Control: The initial cooling to 0 °C helps to control the exothermic reaction upon addition of DIAD.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher in the fast-paced world of drug development, the lifecycle of a chemical intermediate extends beyond its final reaction. The proper disposal of unused or waste material is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides an in-depth, procedural framework for the safe and compliant disposal of tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate, a key building block in modern synthetic chemistry. Our approach moves beyond a simple checklist, delving into the chemical rationale that underpins these essential protocols.

Part 1: Hazard Identification and Risk Assessment

GHS Hazard Profile Analysis

Data from close structural analogs, such as tert-butyl 2-(hydroxymethyl)azetidine-1-carboxylate, provide critical safety information. The Globally Harmonized System (GHS) classifications for these related compounds consistently indicate the following hazards[1]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Based on this profile, this compound must be handled as a hazardous substance.

Chemical Reactivity and Stability

The disposal strategy is dictated by the compound's chemical structure, which features two key reactive sites: the acid-labile N-Boc (tert-butyloxycarbonyl) group and the strained azetidine ring.

  • N-Boc Group: This protecting group is notoriously sensitive to acidic conditions, hydrolyzing to yield the corresponding amine, carbon dioxide, and the volatile alkene, isobutylene[2][3][4]. It can also be cleaved thermally, though this typically requires high temperatures[5].

  • Azetidine Ring: As a four-membered heterocycle, the azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol)[6]. This strain makes it susceptible to ring-opening reactions, particularly under acidic conditions or in the presence of strong nucleophiles[7][8].

This dual reactivity—particularly the acid sensitivity of both core functional groups—informs the choice of chemical neutralization methods.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, the following minimum PPE must be worn at all times when handling this compound for disposal.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile recommended).Prevents skin contact and irritation (H315)[1][9].
Eye Protection Safety goggles or a face shield.Protects eyes from splashes, which can cause serious irritation (H319)[1][9].
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood.Avoids inhalation of potentially harmful vapors or aerosols, which may cause respiratory irritation (H335)[1][9].

Part 2: Waste Classification and Segregation

Proper classification is a legal and safety imperative. Following the guidelines of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA), a hazardous waste determination must be made[10][11].

RCRA Hazardous Waste Determination

This compound is not explicitly listed on the EPA's P or U lists of hazardous wastes, which are reserved for unused commercial chemical products[10]. Wastes from carbamate production are listed (K-series wastes), but this applies to industrial manufacturing processes, not research quantities[12][13][14].

Therefore, classification must be based on the four characteristics of hazardous waste:

  • Ignitability (D001): The compound is not expected to be ignitable.

  • Corrosivity (D002): The compound is not intrinsically corrosive.

  • Reactivity (D003): The compound is not known to be reactive in a way that meets the D003 criteria (e.g., explosive, water-reactive).

  • Toxicity (D004-D043): Based on the "Harmful if swallowed" (H302) classification, the waste should be presumed to be toxic.

Segregation and Labeling

All waste streams containing this compound must be segregated from non-hazardous waste.

  • Waste Container: Use a dedicated, properly sealed, and chemically compatible container.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE " and the full chemical name: "this compound". List all components of the waste mixture, including solvents.

Part 3: Disposal Procedures

Two primary routes are recommended for the final disposal of this compound: chemical neutralization followed by disposal as hazardous waste, or direct disposal via a licensed thermal treatment facility. The choice depends on laboratory capabilities and local regulations.

Caption: Decision workflow for disposal of the target compound.

Option 1: Chemical Neutralization via Acid Hydrolysis

This protocol leverages the acid lability of the N-Boc group and the azetidine ring to decompose the compound into smaller, potentially less hazardous (but still regulated) components. This procedure must be performed in a chemical fume hood with all appropriate PPE.

Rationale: Mild acidic conditions will protonate the azetidine nitrogen, catalyzing ring-opening, and simultaneously cleave the N-Boc group. Using a non-oxidizing acid like phosphoric acid is recommended to avoid unwanted side reactions[2][3].

Step-by-Step Protocol:

  • Preparation: For every 1 gram of the waste compound, prepare a 10% (v/v) solution of aqueous phosphoric acid.

  • Reaction Setup: In a suitably sized flask equipped with a magnetic stirrer, add the waste compound or its solution in a minimal amount of a compatible solvent (e.g., isopropanol).

  • Slow Addition: Begin stirring and slowly add the 10% phosphoric acid solution to the waste mixture at room temperature. An exothermic reaction may occur. Maintain control of the temperature with an ice bath if necessary. The cleavage of the Boc group will produce isobutylene gas, which must be safely vented within the fume hood.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for at least 24 hours to ensure complete decomposition. The reaction can be gently warmed (40-50°C) to facilitate the process if necessary.

  • Neutralization: After the reaction is complete, slowly and carefully neutralize the acidic solution by adding a base, such as sodium bicarbonate, until effervescence ceases and the pH is between 6 and 8.

  • Final Disposal: The resulting aqueous solution contains the ring-opened amino alcohol fragments and phosphate salts. This entire mixture must be collected in a properly labeled hazardous waste container for pickup by a certified vendor. Do not dispose of this solution down the drain.

Option 2: Direct Thermal Disposal

The most straightforward and often preferred method is to package the waste for thermal destruction by a licensed hazardous waste management company.

Rationale: High-temperature incineration ensures the complete destruction of the organic molecule to its constituent oxides. EPA regulations mandate that hazardous waste incinerators achieve a destruction and removal efficiency (DRE) of 99.99%[15][16][17]. Given the presence of nitrogen in the molecule, incineration will produce oxides of nitrogen (NOx) in addition to carbon dioxide and water[18]. These emissions are managed and scrubbed by the licensed disposal facility in accordance with Clean Air Act standards[19].

Step-by-Step Protocol:

  • Waste Collection: Collect all waste containing this compound (pure compound, solutions, contaminated labware) in a designated, compatible, and securely sealed hazardous waste container.

  • Labeling: Ensure the container is accurately labeled with "HAZARDOUS WASTE," the full chemical name, and any other components in the waste stream.

  • Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) in compliance with institutional and local regulations.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a certified hazardous waste contractor specializing in chemical incineration.

Part 4: Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated by working within a fume hood or increasing air exchange.

  • Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Collect: Carefully collect the absorbed material and any contaminated items into a designated, sealable hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office in accordance with institutional policy.

By adhering to this comprehensive guide, researchers can ensure the safe and compliant disposal of this compound, upholding the highest standards of laboratory practice and environmental responsibility.

References

  • National Research Council (US) Committee on Health Effects of Waste Incineration. Waste Incineration and Public Health. Washington (DC): National Academies Press (US); 2000. 3, Incineration Processes and Environmental Releases. Available at: [Link]

  • U.S. Environmental Protection Agency. Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. Available at: [Link]

  • U.S. Environmental Protection Agency. Guidance Manual for Hazardous Waste Incinerator Permits. 1983. Available at: [Link]

  • PubChem. tert-Butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry, 71(24), 9045–9050. Available at: [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. 2023. Available at: [Link]

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A Senior Application Scientist's Guide to Handling Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and handling protocols for Tert-butyl 2-(hydroxymethyl)-2-methylazetidine-1-carboxylate. As this compound is part of the azetidine family, a class of molecules known for their reactivity and potential biological activity, a stringent adherence to safety protocols is paramount. This guide is built upon established principles of laboratory safety and data from structurally similar compounds to ensure a comprehensive operational plan.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively published, the known hazards of similar azetidine derivatives provide a strong basis for a cautious approach. Structurally related compounds are known to cause skin irritation, serious eye irritation, and respiratory irritation.[1][2][3][4] Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Primary Hazards:

  • Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[2][3]

  • Eye Damage: Splashes pose a significant risk of serious eye irritation or damage.[2][3][5]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion may cause adverse health effects.[4][6]

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to create a reliable barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound.

Protection Type Specification Rationale
Eye and Face Chemical splash goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[1][7]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Prevents direct skin contact, which can cause irritation. Gloves should be inspected before use and changed frequently.[1][7][8]
Body Protection Long-sleeved, chemical-resistant laboratory coat.Protects skin on the arms and body from accidental splashes and contamination.[1][7]
Respiratory Operations must be conducted in a certified chemical fume hood.Minimizes the inhalation of potentially harmful vapors or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2][7]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[7]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a systematic workflow is critical for safety and experimental integrity.

3.1. Preparation:

  • Designate Work Area: All handling of the compound must occur within a certified chemical fume hood to control vapor and aerosol exposure.[9]

  • Verify Safety Equipment: Before starting, ensure that an eyewash station and safety shower are unobstructed and have been recently tested.[2][9]

  • Assemble Materials: Gather all necessary clean, dry glassware, spatulas, and other equipment to avoid any unintended reactions.[7]

  • Don PPE: Put on all required PPE as detailed in the table above. Ensure gloves are worn over the cuffs of the lab coat.[8]

3.2. Dispensing and Use:

  • Weighing: If weighing the solid, perform the task in the fume hood to contain any dust. Use smooth, deliberate motions to avoid generating airborne particles.[10]

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the process generates heat, pre-cool the solvent in an ice bath.

  • Transfers: Use appropriate tools like a pipette or cannula for liquid transfers to minimize the risk of splashing.

  • Immediate Cleanup: Clean any minor drips or spills on the work surface immediately with a suitable solvent and absorbent material.

3.3. Post-Handling:

  • Decontamination: Wipe down the work area within the fume hood.

  • Waste Segregation: All disposable materials that have come into contact with the compound (e.g., gloves, pipette tips, absorbent pads) must be placed in a designated, sealed hazardous waste container.[5][6]

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by face shield, lab coat, and goggles) to prevent cross-contamination.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[2][5][6]

Emergency Procedures: A Self-Validating System

Rapid and correct response to an exposure or spill is critical.

4.1. Exposure Response:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11] Seek medical attention if irritation develops.[2][5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[2][5] Seek immediate medical attention.[11]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration.[3][5] Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water and seek immediate medical attention.[3][6]

4.2. Spill Management Workflow:

The following workflow provides a logical sequence of actions for managing a spill.

Spill_Management_Workflow start Spill Occurs alert Alert Personnel & Evacuate Area start->alert assess Assess Spill Size & Hazard Level alert->assess small_spill Small Spill (Contained in Hood) assess->small_spill Small large_spill Large Spill (Outside Containment) assess->large_spill Large contain Contain Spill with Absorbent Material small_spill->contain contact_ehs Contact EH&S Immediately large_spill->contact_ehs cleanup Clean Area with Appropriate Solvent contain->cleanup dispose Package Waste & Label for Disposal cleanup->dispose end Procedure Complete dispose->end contact_ehs->end

Caption: Workflow for chemical spill response.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.

  • Contaminated Materials: All items, such as gloves, wipes, and containers that have been in contact with the chemical, must be collected in a clearly labeled, sealed container for hazardous waste disposal.[10]

  • Regulatory Compliance: All disposal must adhere to local, state, and federal environmental regulations.[6][10] Do not discharge the chemical or contaminated materials into drains or the environment.[2][10]

By integrating these safety protocols into your daily laboratory operations, you create a robust system that protects personnel, ensures experimental accuracy, and maintains regulatory compliance.

References

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  • BenchChem. Personal protective equipment for handling 3-(4-Pentylphenyl)azetidine.
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.